Product packaging for Echothiopate iodide(Cat. No.:CAS No. 513-10-0)

Echothiopate iodide

Cat. No.: B1671087
CAS No.: 513-10-0
M. Wt: 383.23 g/mol
InChI Key: OVXQHPWHMXOFRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ecothiopate iodide is the iodide salt of ecothiopate. An irreversible acetylcholinesterase inhibitor, it is used an ocular antihypertensive in the treatment of open-angle glaucoma, particularly when other drugs have proved inadequate. It has a role as an antiglaucoma drug, an EC 3.1.1.8 (cholinesterase) inhibitor and a miotic. It is an iodide salt and a quaternary ammonium salt. It contains an ecothiopate.
Echothiophate Iodide is the iodide salt form of echothiophate, a long-acting cholinesterase inhibitor with parasympathomimetic activity. Echothiophate iodide potentiates the action of endogenous acetylcholine by inhibiting acetylcholinesterase that hydrolyzes acetylcholine. When applied topically to the eye, this agent prolongs stimulation of the parasympathetic receptors at the neuromuscular junctions of the longitudinal muscle of the ciliary body. Contraction of longitudinal muscle pulls on the scleral spur, and opens the trabecular meshwork, thereby increases aqueous humor outflow from the eye and reduces intraocular pressure.
ECHOTHIOPHATE IODIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.
A potent, long-acting cholinesterase inhibitor used as a miotic in the treatment of glaucoma.
See also: Chlorpyrifos (related);  Dimethoate (related);  Parathion (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H23INO3PS B1671087 Echothiopate iodide CAS No. 513-10-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXQHPWHMXOFRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23INO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022976
Record name Echothiophate iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513-10-0
Record name Echothiophate iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echothiophate iodide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echothiophate iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ecothiopate iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECHOTHIOPHATE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Echothiopate Iodide on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a detailed examination of the molecular mechanisms underpinning the interaction between this compound and acetylcholinesterase. It delves into the chemical kinetics of the inhibition, the process of enzyme "aging," and the potential for reactivation. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes ranging from muscle contraction to memory and learning. The precise regulation of acetylcholine levels in the synaptic cleft is maintained by the rapid enzymatic degradation of the neurotransmitter by acetylcholinesterase (AChE).[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors. This principle is harnessed for therapeutic purposes in conditions such as myasthenia gravis and Alzheimer's disease.

This compound is an organophosphorus compound that functions as a powerful and long-acting inhibitor of cholinesterases.[3] Due to its prolonged and essentially irreversible action, it has been primarily used in the treatment of glaucoma to reduce intraocular pressure.[4] Understanding the intricate mechanism of its action at a molecular level is crucial for the development of novel therapeutic agents and for the management of potential toxicity.

The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on acetylcholinesterase is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme's active site. This effectively renders the enzyme non-functional.

The Active Site of Acetylcholinesterase

The active site of acetylcholinesterase contains a catalytic triad of three amino acid residues: serine (Ser203), histidine (His447), and glutamate (Glu334). The serine residue plays a direct role in the hydrolysis of acetylcholine through the formation of a transient acetyl-enzyme intermediate.

Phosphorylation of the Active Site

This compound, being an organophosphate, acts as a "suicide" substrate for acetylcholinesterase. The process of inhibition involves the following key steps:

  • Initial Binding: this compound initially binds to the active site of acetylcholinesterase, forming a reversible enzyme-inhibitor complex.

  • Phosphorylation: The phosphate group of echothiopate is then transferred to the hydroxyl group of the serine residue (Ser203) in the catalytic triad. This results in the formation of a stable, phosphorylated enzyme that is covalently modified and catalytically inactive.[5] The iodide ion is the leaving group in this reaction.

This phosphorylation is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting phosphoserine bond is significantly more stable and resistant to hydrolysis.

"Aging" of the Phosphorylated Enzyme

The "irreversible" nature of the inhibition by this compound is further solidified by a process known as "aging." This process involves a time-dependent, conformational change in the phosphorylated enzyme. During aging, one of the ethyl groups attached to the phosphorus atom is cleaved off. This dealkylation results in a negatively charged phosphate group that is even more resistant to hydrolysis and reactivation by nucleophilic agents.[6]

Spontaneous and Induced Reactivation

The phosphorylated acetylcholinesterase can, to a limited extent, undergo spontaneous reactivation through hydrolysis of the phosphoserine bond, which would restore enzyme activity. However, this process is generally very slow for organophosphate inhibitors.

Reactivation can be pharmacologically induced by the administration of strong nucleophiles, most notably oximes such as pralidoxime.[7] Pralidoxime works by attacking the phosphorus atom of the phosphorylated serine, displacing it from the enzyme and thereby regenerating the active acetylcholinesterase.[7] The efficacy of oxime reactivators is highly dependent on the specific organophosphate and is significantly reduced once the inhibited enzyme has "aged."

Quantitative Data on this compound-Acetylcholinesterase Interaction

A comprehensive search of the scientific literature did not yield specific, publicly available quantitative data for the key kinetic parameters of the interaction between this compound and acetylcholinesterase. However, some data is available for its interaction with butyrylcholinesterase (BChE), a related enzyme. It is important to note that while BChE can serve as a surrogate for studying organophosphate inhibition, the kinetic parameters may differ significantly from those for AChE.

ParameterValueEnzymeNotes
Aging Half-Life (t½) 7.2 ± 0.7 hoursHuman Butyrylcholinesterase (BChE)This value represents the time it takes for 50% of the inhibited enzyme to undergo the "aging" process, rendering it resistant to reactivation.[6]

Note: The absence of specific Ki, kp, and kspon values for acetylcholinesterase in this table highlights a gap in the publicly available research literature. Researchers are encouraged to determine these values experimentally to gain a more complete understanding of this compound's mechanism of action.

Experimental Protocols

The following section outlines a detailed methodology for a key experiment used to study the inhibition of acetylcholinesterase by compounds such as this compound.

Determination of Acetylcholinesterase Inhibition using the Ellman's Assay

The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring acetylcholinesterase activity.[8]

Principle:

The assay is based on the hydrolysis of the substrate acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • This compound solution of known concentrations

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, this compound, ATCI, and DTNB in the appropriate buffer.

    • Prepare working solutions of each reagent by diluting the stock solutions to the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain buffer and DTNB.

    • Control wells (100% activity): Contain buffer, AChE solution, and DTNB.

    • Inhibitor wells: Contain buffer, AChE solution, various concentrations of this compound solution, and DTNB.

  • Pre-incubation:

    • Add the buffer, AChE solution, and this compound (or buffer for control wells) to the respective wells.

    • Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of the Reaction:

    • Add the ATCI substrate solution to all wells simultaneously to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Inhibition_Pathway AChE Acetylcholinesterase (Active Serine) Complex AChE-EI Reversible Complex AChE->Complex Binding EI Echothiopate Iodide EI->Complex Phosphorylated Phosphorylated AChE (Inactive) Complex->Phosphorylated Phosphorylation Aged Aged AChE (Irreversibly Inactive) Phosphorylated->Aged Aging (Dealkylation)

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, Echothiopate, ATCI, DTNB, Buffer Setup Set up 96-well plate: Blanks, Controls, Inhibitor wells Reagents->Setup Preincubation Pre-incubate AChE with Echothiopate Setup->Preincubation Initiate Initiate reaction with ATCI Preincubation->Initiate Measure Measure Absorbance at 412 nm (Kinetic Reading) Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 value Plot->Determine

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Logical_Relationship Phosphorylation Phosphorylation of AChE Aging Aging (Dealkylation) Phosphorylation->Aging Spontaneous_Reactivation Spontaneous Reactivation Phosphorylation->Spontaneous_Reactivation Oxime_Reactivation Oxime-induced Reactivation Phosphorylation->Oxime_Reactivation Irreversible_Inhibition Irreversible Inhibition Aging->Irreversible_Inhibition

Caption: Logical relationship between phosphorylation, aging, and reactivation.

Conclusion

This compound exerts its potent and long-lasting inhibitory effect on acetylcholinesterase through a well-defined mechanism involving the formation of a stable phosphorylated enzyme, which subsequently undergoes an "aging" process to become irreversibly inactivated. While the qualitative aspects of this mechanism are well-understood, a notable gap exists in the publicly available literature regarding specific quantitative kinetic parameters for the interaction with acetylcholinesterase. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to investigate these parameters and to further elucidate the nuances of this important enzyme-inhibitor interaction. A more complete quantitative understanding will be invaluable for the rational design of new therapeutic agents and for the development of more effective strategies to counteract organophosphate toxicity.

References

Echothiopate Iodide: A Technical Guide to its History, Development, and Mechanism as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, an organophosphate compound, is a long-acting, irreversible cholinesterase inhibitor with a significant history in the management of glaucoma and accommodative esotropia. This technical guide provides an in-depth overview of the history, chemical synthesis, mechanism of action, and clinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative clinical data, and visualizations of key pathways and workflows.

Introduction

This compound emerged as a potent therapeutic agent for ophthalmic conditions characterized by elevated intraocular pressure and accommodative dysfunction.[1][2] Its primary applications have been in the treatment of glaucoma, particularly open-angle glaucoma, and in the diagnosis and management of accommodative esotropia.[1][2] As an organophosphate, its mechanism of action lies in the irreversible inhibition of cholinesterase enzymes, leading to the accumulation of acetylcholine at neuromuscular junctions and a subsequent potentiation of cholinergic effects.[3][4] This guide delves into the scientific journey of this compound, from its initial synthesis to its clinical applications and the experimental methodologies that underpinned its development.

History and Development

The development of this compound can be traced back to the mid-20th century with the exploration of organophosphorus compounds as cholinesterase inhibitors. The synthesis of this compound was first disclosed in a U.S. Patent by H.M. Fitch, assigned to Campbell Pharmaceuticals, Inc., on November 3, 1959. This marked a significant milestone in the availability of a long-acting miotic for the treatment of glaucoma.

Early clinical investigations focused on its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma. These studies established its utility as a potent and long-lasting therapeutic option. Concurrently, its effects on the accommodative convergence to accommodation (AC/A) ratio led to its investigation and subsequent use in the management of accommodative esotropia, providing a non-surgical treatment option for this condition.[5]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the original patent by Howard et al. laid the groundwork, more recent developments have focused on creating more eco-friendly and efficient synthesis routes.

Original Synthesis Method

The initial synthesis of this compound is a two-step process:

  • Reaction of Diethylchlorophosphoric Acid with 2-Dimethylaminoethylmercaptan: This reaction yields S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate.

  • Alkylation with Methyl Iodide: The intermediate is then alkylated with methyl iodide to form the final product, this compound.[6]

Modern Eco-Friendly Synthesis Process

A more recent patent describes a more environmentally friendly process that avoids hazardous solvents and aims for high purity. This process involves the following key stages:

  • Reaction of 2-(dimethylamino)ethanethiol with diethyl halogen phosphate in an organic solvent with a boiling point greater than 100°C to produce S-2-(dimethyl amino)ethyl 0,0-diethyl phosphorothioate.

  • Reaction of the resulting intermediate with methyl iodide in a nitrile or ketone solvent.

  • Isolation and purification of the final this compound product.

Mechanism of Action: Cholinesterase Inhibition

This compound is a potent, long-acting, and irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][7] Its mechanism of action involves the formation of a stable covalent bond with the serine hydroxyl group within the active site of the cholinesterase enzymes.[3][6] This phosphorylation of the enzyme renders it inactive.

The inhibition by this compound is extremely resistant to hydrolysis, leading to a prolonged duration of action.[3] The regeneration of cholinesterase activity is a slow process, primarily relying on the synthesis of new enzyme molecules. This irreversible nature of inhibition is a key characteristic that contributes to its long-lasting therapeutic effects.[6]

The accumulation of acetylcholine at muscarinic and nicotinic receptors in the eye leads to:

  • Miosis (pupil constriction): Contraction of the iris sphincter muscle.

  • Ciliary muscle contraction: This facilitates the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.

  • Potentiation of accommodation: The enhanced effect of acetylcholine on the ciliary muscle aids in the accommodative process.[1]

Echothiopate_Iodide_Mechanism_of_Action cluster_Synapse Cholinergic Synapse Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding Physiological_Effect Increased Cholinergic Response (Miosis, IOP Reduction) ACh_Receptor->Physiological_Effect Activation Cholinesterase Cholinesterase (AChE & BChE) Cholinesterase->Acetylcholine Hydrolysis (Blocked) Echothiopate Echothiopate Iodide Echothiopate->Cholinesterase Irreversible Inhibition

Mechanism of Cholinesterase Inhibition by this compound.

Experimental Protocols

Synthesis of this compound (Illustrative Laboratory Protocol)

This protocol is a generalized representation based on described synthesis methods.

Materials:

  • Diethylchlorophosphoric acid

  • 2-Dimethylaminoethylmercaptan

  • Methyl iodide

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Base (e.g., triethylamine)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Formation of S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Dimethylaminoethylmercaptan and a suitable base in the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of Diethylchlorophosphoric acid in the same solvent to the reaction mixture with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, filter the reaction mixture to remove any precipitated salts.

    • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Alkylation to this compound

    • Dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile).

    • Add an excess of methyl iodide to the solution.

    • Stir the reaction mixture at room temperature for several hours.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with a cold solvent to remove unreacted starting materials.

    • Dry the final product under vacuum.

Echothiopate_Iodide_Synthesis_Workflow Start Start Reactants Diethylchlorophosphoric acid + 2-Dimethylaminoethylmercaptan Start->Reactants Reaction1 Reaction in Anhydrous Solvent Reactants->Reaction1 Intermediate S-(2-dimethylaminoethyl)-O,O- diethylthiophosphate Reaction1->Intermediate Alkylation Alkylation with Methyl Iodide Intermediate->Alkylation Product This compound Alkylation->Product Purification Filtration and Drying Product->Purification Final_Product Pure Echothiopate Iodide Purification->Final_Product

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Echothiopate Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide is a potent, long-acting organophosphate cholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical structure and detailed synthesis pathways. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines both historical and contemporary synthetic methodologies, presenting quantitative data in structured tables and illustrating reaction workflows with detailed diagrams.

Chemical Structure and Properties

This compound is a quaternary ammonium salt characterized by a diethoxyphosphorylthiocholine moiety. The positive charge on the quaternary nitrogen is balanced by an iodide counter-ion.

Identifier Value Source
IUPAC Name 2-(diethoxyphosphorylsulfanylethyl)trimethylazanium iodidePubChem
CAS Number 513-10-0Cayman Chemical[1]
Molecular Formula C₉H₂₃INO₃PSPubChem
Molecular Weight 383.23 g/mol PubChem
SMILES CCOP(=O)(OCC)SCC--INVALID-LINK--(C)C.[I-]PubChem
InChI InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1PubChem

Physicochemical Properties:

Property Value Source
Melting Point 124-124.5 °CDrugFuture
Appearance White, crystalline, water-soluble, hygroscopic solid with a slight mercaptan-like odor.Drugs.com[2]
Solubility Soluble in water, alcohol, and chloroform.DrugFuture

Synthesis Pathways

The synthesis of this compound has evolved since its inception. This guide details two primary pathways: the original method and a more recent, refined process.

Original Synthesis Pathway (Tammelin and Fitch)

The initial synthesis of this compound, as described in the mid-20th century, involves a two-step process starting from diethylchlorophosphoric acid and 2-dimethylaminoethylmercaptan.

G A Diethylchlorophosphoric acid C S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate A->C B 2-Dimethylaminoethylmercaptan B->C E This compound C->E D Methyl iodide D->E

Original synthesis pathway of this compound.
Modern Synthesis Pathway

A more recent, eco-friendly process has been developed, which also proceeds through a key intermediate but employs different reaction conditions and purification methods to enhance yield and purity.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Quaternization cluster_2 Step 3: Purification A 2-(Dimethylamino)ethanethiol C S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate A->C B Diethyl chlorophosphate B->C E Crude this compound C->E D Methyl iodide D->E F Pure this compound E->F

Modern synthesis and purification workflow.

Experimental Protocols

Synthesis of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate (Intermediate)

This protocol is based on the modern synthesis approach.

Materials:

  • 2-(Dimethylamino)ethanethiol

  • Base (e.g., alkali metal alkoxide)

  • C1-C3 alcoholic solvent (e.g., methanol, ethanol)

  • Diethyl chlorophosphate

  • Hydrocarbon solvent with boiling point > 100°C (e.g., toluene, xylene)

Procedure:

  • A solution of 2-(dimethylamino)ethanethiol and a base is prepared in a C1-C3 alcoholic solvent.

  • This solution is then reacted with diethyl chlorophosphate in a high-boiling point hydrocarbon solvent.

  • The reaction mixture is warmed to approximately 40°C and stirred for 2-3 hours.

  • An aqueous workup is performed by adding water and separating the organic layer.

  • The organic layer is washed with water, dried over sodium sulfate, filtered, and the solvent is removed under vacuum to yield the oily intermediate product.

Synthesis of this compound (Final Product)

Materials:

  • S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate

  • Acetonitrile

  • Methyl iodide

Procedure:

  • The intermediate, S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate (15 g), is dissolved in acetonitrile (75 mL) in a three-neck round-bottom flask.

  • The reaction mixture is cooled to 0-10°C.

  • Methyl iodide (20 g) is added dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 14 hours.

  • The precipitated crude this compound is collected by filtration and washed with acetonitrile.[3]

Purification of this compound

Materials:

  • Crude this compound

  • Methanol

  • Ethyl acetate

Procedure:

  • The crude this compound (15 g) is dissolved in methanol (45 mL) at room temperature with stirring for 15 minutes to obtain a clear solution.

  • The solution is filtered through a micron filter, and the filter is washed with additional methanol (15 mL).

  • The combined methanol filtrate is distilled under vacuum at a temperature below 40°C to obtain a residue.

  • Ethyl acetate (450 mL) is added to the residue, and the mixture is stirred for 1 hour.

  • The purified, precipitated solid is collected by filtration, washed with ethyl acetate (20 mL), and dried under vacuum at 50°C for 2-3 hours to yield pure this compound.[3]

Quantitative Data Summary

Reaction Step Product Yield Melting Point (°C) Purity (by potentiometric titration) Source
Quaternization (Original Method)This compound~85%124-124.5Not specifiedTammelin (1957)
Modern Synthesis and PurificationCrystalline Form-SET of this compoundHigh (not specified)106-114 (capillary)95% to 102% w/wWO2015114470A1[3]

Conclusion

This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound. The outlined protocols, from historical perspectives to modern, optimized methods, offer valuable insights for chemists and pharmaceutical scientists. The provided data and diagrams serve as a practical resource for the laboratory synthesis and understanding of this important organophosphate compound.

References

Echothiopate Iodide: A Technical Guide for Parasympathetic Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, and irreversible organophosphate-based acetylcholinesterase (AChE) inhibitor.[1] Historically, it has been utilized clinically in ophthalmic solutions for the management of glaucoma and accommodative esotropia due to its ability to reduce intraocular pressure.[2][3] Beyond its clinical applications, this compound serves as a valuable pharmacological tool for researchers investigating the parasympathetic nervous system. Its irreversible inhibition of acetylcholinesterase leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, thereby potentiating parasympathetic activity.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative data on its enzymatic inhibition, and detailed experimental protocols for its application in parasympathetic nervous system research.

Mechanism of Action

This compound exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid in the synaptic cleft, which terminates the signal.[4]

The mechanism of inhibition involves the covalent modification of the serine hydroxyl group within the active site of the AChE enzyme by the phosphate group of echothiopate.[1] This forms a stable, phosphorylated enzyme that is resistant to hydrolysis, rendering the enzyme permanently inactive.[4] Consequently, the breakdown of acetylcholine is prevented, leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic).[4][5] This amplification of cholinergic signaling underlies the parasympathomimetic effects of this compound.

Cholinergic Signaling Pathway

The following diagram illustrates the impact of this compound on a cholinergic synapse:

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron/Effector Cell Nerve Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Echothiopate This compound Echothiopate->AChE Irreversibly Inhibits Cellular_Response Enhanced Cellular Response (e.g., muscle contraction, gland secretion) Cholinergic_Receptor->Cellular_Response Initiates

Figure 1: Mechanism of this compound at a Cholinergic Synapse.

Quantitative Data

The potency of this compound as a cholinesterase inhibitor is quantified by its IC50 and Ki values. While specific values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH), the following table summarizes available data.

ParameterEnzymeSpeciesValueReference
IC50 Acetylcholinesterase (AChE)Not SpecifiedData Not Available
Butyrylcholinesterase (BChE)HumanPotent Inhibitor[4][6]
Ki Acetylcholinesterase (AChE)Not SpecifiedData Not Available
Butyrylcholinesterase (BChE)Not SpecifiedData Not Available

Experimental Protocols

This compound can be a powerful tool to study the physiological roles of the parasympathetic nervous system. Below are detailed methodologies for key experiments.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method to determine the in vitro inhibitory activity of this compound on acetylcholinesterase.[5]

4.1.1 Materials

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.1.2 Procedure

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically for an optimal reaction rate.

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer to determine the IC50 value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 275 µL of phosphate buffer (pH 8.0)

      • 500 µL of DTNB solution

      • 100 µL of the this compound dilution (or buffer for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 25 µL of the AChE solution to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the ATCI solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

4.1.3 Experimental Workflow

AChE_Inhibition_Assay Reagent_Prep Prepare Reagents: AChE, DTNB, ATCI, Echothiopate dilutions Plate_Setup Plate Setup: Add buffer, DTNB, and Echothiopate to wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate with AChE Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with ATCI Pre_incubation->Reaction_Start Measurement Kinetic measurement at 412 nm Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 value Measurement->Data_Analysis

Figure 2: Workflow for In Vitro AChE Inhibition Assay.
In Vivo Assessment of Parasympathetic Activity

This compound can be administered to animal models to study the systemic effects of enhanced parasympathetic tone. Below are example protocols for assessing its impact on salivary secretion and gastrointestinal motility.

4.2.1 Measurement of Salivary Secretion in Rodents

4.2.1.1 Materials

  • Rodents (e.g., rats or mice)

  • This compound solution for injection (intraperitoneal or subcutaneous)

  • General anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Pilocarpine (as a positive control for salivation)

  • Pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

  • Analytical balance

4.2.1.2 Procedure

  • Animal Preparation:

    • Fast the animals overnight with free access to water to ensure consistent baseline conditions.

    • Anesthetize the animal.

  • Baseline Saliva Collection:

    • Carefully place a pre-weighed cotton ball or absorbent swab into the animal's oral cavity for a fixed period (e.g., 2 minutes).

    • Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.

    • Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.

  • Drug Administration:

    • Administer a predetermined dose of this compound via the chosen route of injection. A control group should receive a vehicle injection.

    • Allow a sufficient time for the drug to take effect (this may need to be determined in pilot studies).

  • Post-Treatment Saliva Collection:

    • At various time points after drug administration, repeat the saliva collection procedure as described in step 2.

  • Data Analysis:

    • Compare the amount of saliva produced before and after this compound administration.

    • Compare the results with the vehicle control group and a positive control group (e.g., pilocarpine-treated).

4.2.2 Assessment of Gastrointestinal Motility in Rodents (Charcoal Meal Assay)

4.2.2.1 Materials

  • Rodents (e.g., mice)

  • This compound solution for injection

  • Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

  • Oral gavage needle

  • Surgical scissors and forceps

  • Ruler

4.2.2.2 Procedure

  • Animal Preparation and Drug Administration:

    • Fast the animals for a period (e.g., 12-18 hours) with free access to water.

    • Administer this compound or vehicle control via injection.

  • Charcoal Meal Administration:

    • At a set time after drug administration, administer a fixed volume of the charcoal meal (e.g., 0.2-0.5 mL) to each animal via oral gavage.

  • Transit Time Measurement:

    • After a predetermined period (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.

    • Excise the small intestine, being careful not to stretch it.

    • Measure the total length of the small intestine.

    • Measure the distance the charcoal meal has traveled from the pylorus to the leading front of the charcoal.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: % Transit = (Distance traveled by charcoal / Total length of small intestine) * 100

    • Compare the % transit between the this compound-treated group and the vehicle control group. An increase in % transit indicates a prokinetic (pro-motility) effect.

4.2.3 In Vivo Experimental Workflow

In_Vivo_Workflow cluster_saliva Salivary Secretion Assay cluster_gi GI Motility Assay Anesthetize_S Anesthetize Animal Baseline_S Collect Baseline Saliva Anesthetize_S->Baseline_S Administer_S Administer Echothiopate or Vehicle Baseline_S->Administer_S Post_S Collect Saliva at Time Points Administer_S->Post_S Analyze_S Compare Saliva Volume Post_S->Analyze_S Fast_GI Fast Animal Administer_GI Administer Echothiopate or Vehicle Fast_GI->Administer_GI Gavage_GI Oral Gavage with Charcoal Meal Administer_GI->Gavage_GI Euthanize_GI Euthanize and Dissect Gavage_GI->Euthanize_GI Measure_GI Measure Transit Distance Euthanize_GI->Measure_GI Analyze_GI Calculate % Transit Measure_GI->Analyze_GI

Figure 3: General Workflow for In Vivo Parasympathetic Activity Assays.

Applications in Parasympathetic Nervous System Research

Beyond its ophthalmic uses, this compound is a valuable tool for investigating various aspects of the parasympathetic nervous system:

  • Autonomic Control of Organ Function: By inducing a state of heightened cholinergic activity, researchers can study the downstream effects on various organ systems, including the cardiovascular system (e.g., heart rate, blood pressure), respiratory system, and exocrine glands.[7]

  • Receptor Subtype Function: In conjunction with specific muscarinic or nicotinic receptor antagonists, this compound can help elucidate the roles of different cholinergic receptor subtypes in mediating parasympathetic responses.

  • Models of Cholinergic Hyperactivity: It can be used to create animal models of cholinergic crisis or organophosphate poisoning, which are valuable for studying the pathophysiology of these conditions and for testing the efficacy of potential antidotes.

  • Neuroplasticity and Receptor Regulation: Chronic administration of this compound can be used to investigate adaptive changes in the cholinergic system, such as receptor desensitization or downregulation, in response to prolonged stimulation.

Safety and Handling

This compound is a potent organophosphate and should be handled with extreme caution. It is a cholinesterase inhibitor that can be absorbed through the skin and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.

Conclusion

This compound is a powerful and long-acting acetylcholinesterase inhibitor that serves as a valuable asset for researchers in pharmacology and neuroscience. Its ability to potentiate cholinergic neurotransmission provides a robust method for investigating the multifaceted roles of the parasympathetic nervous system in health and disease. By employing the standardized protocols and understanding the quantitative aspects of its mechanism of action outlined in this guide, researchers can effectively utilize this compound to advance our understanding of cholinergic signaling.

References

In Vitro Binding of Echothiopate Iodide to Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro interaction between Echothiopate iodide and its target enzyme, acetylcholinesterase (AChE). This compound is a potent, irreversible organophosphate inhibitor of AChE, a critical enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Understanding the kinetics and mechanism of this binding is crucial for the development of novel therapeutics and for assessing the toxicological profile of organophosphate compounds.

Mechanism of Action: Irreversible Inhibition

This compound acts as a parasympathomimetic agent by inhibiting acetylcholinesterase.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of cholinergic receptors.[2] The mechanism of inhibition is characterized by the formation of a stable covalent bond between the phosphorus atom of Echothiopate and the serine residue within the active site of acetylcholinesterase.[2] This process, known as phosphorylation, renders the enzyme inactive.

The inhibition of acetylcholinesterase by this compound can be described by a multi-step process:

  • Reversible Binding: Initially, this compound reversibly binds to the active site of acetylcholinesterase to form a Michaelis-like complex.

  • Phosphorylation: This is followed by the phosphorylation of the active site serine, resulting in a covalently modified, inactive enzyme and the release of the leaving group.

  • Spontaneous Reactivation: The phosphorylated enzyme can, in some cases, undergo slow hydrolysis to regenerate the active enzyme. However, for many organophosphates, this process is extremely slow.

  • Aging: The phosphorylated enzyme complex can undergo a further chemical modification, termed "aging," which involves the dealkylation of the phosphoryl group. This aged enzyme-inhibitor complex is even more resistant to reactivation by nucleophilic agents like oximes.

Quantitative Analysis of this compound-Acetylcholinesterase Binding

Precise quantitative data for the binding kinetics of this compound with acetylcholinesterase are not extensively available in the public domain. However, by examining studies on analogous diethyl-phosphorylating organophosphates, we can infer the expected kinetic parameters. The following table summarizes representative kinetic constants for the interaction of diethyl-phosphorylating agents with acetylcholinesterase. It is important to note that these values are for compounds structurally similar to the phosphorylating moiety of Echothiopate and may not be identical to those for this compound itself.

ParameterSymbolTypical Value RangeDescription
Inhibition Constant KiµM to mMRepresents the affinity of the inhibitor for the enzyme before phosphorylation.
Phosphorylation Rate Constant kpmin-1The rate at which the enzyme is phosphorylated after the initial binding.
Bimolecular Rate Constant ki (kp/Ki)M-1min-1An overall measure of the inhibitory potency, reflecting both binding and phosphorylation.
Half-life of Spontaneous Reactivation t1/2 (react)Hours to DaysThe time required for 50% of the inhibited enzyme to spontaneously recover its activity.
Rate of Aging kamin-1 or h-1The rate at which the phosphorylated enzyme undergoes dealkylation to the "aged" form.

Note: The values in this table are illustrative and based on data for various diethyl-phosphorylating organophosphates. Specific values for this compound may differ and would require dedicated experimental determination.

Experimental Protocols for Studying Acetylcholinesterase Inhibition

The most widely used method for determining acetylcholinesterase activity and inhibition in vitro is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Activity Assay

Principle:

This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or recombinant human)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • This compound or other inhibitor solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

General Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment. The AChE solution should be kept on ice.

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Inhibitor solution (or vehicle for control wells)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Determination of Irreversible Inhibition Kinetics

To characterize the kinetics of irreversible inhibition by this compound, a modified experimental design is required to determine the bimolecular rate constant (ki). This typically involves incubating the enzyme with different concentrations of the inhibitor for various time points and then measuring the residual enzyme activity.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

G cluster_pre Pre-synaptic Terminal cluster_synapse Synaptic Cleft cluster_post Post-synaptic Terminal cluster_inhibition Inhibition by this compound Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh Acetylcholine (ACh) ACh_Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Inhibited_AChE Phosphorylated AChE (Inactive) Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Echothiopate This compound Echothiopate->AChE irreversibly binds to

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prepare_Reagents Prepare Reagents: - AChE Solution - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer (pH 8.0) - Inhibitor Dilutions Add_Reagents Add to 96-well plate: 1. Buffer 2. Inhibitor 3. AChE Prepare_Reagents->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction: Add DTNB and ATCI Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental Workflow for an In Vitro AChE Inhibition Assay.

G E_I E + I EI_rev E-I (Reversible Complex) E_I->EI_rev k_on EI_rev->E_I k_off EI_phos E-P (Phosphorylated Enzyme) EI_rev->EI_phos k_p (Phosphorylation) EI_aged E-P' (Aged Enzyme) EI_phos->EI_aged k_a (Aging) E_free E (Free Enzyme) EI_phos->E_free k_react (Spontaneous Reactivation)

Caption: Kinetic Pathway of Irreversible Acetylcholinesterase Inhibition.

Conclusion

The in vitro study of the binding of this compound to acetylcholinesterase is fundamental to understanding its pharmacological and toxicological properties. While specific kinetic data for this compound remains elusive in readily available literature, the established methodologies for studying acetylcholinesterase inhibition, such as the Ellman assay, provide a robust framework for its characterization. The irreversible nature of the binding, involving phosphorylation and subsequent aging of the enzyme, underscores the long-lasting effects of this compound. Further research to determine the precise kinetic constants for this compound would be invaluable for a more complete understanding of its interaction with acetylcholinesterase and for the development of more effective and safer cholinergic agents.

References

Early-Stage Research on the Therapeutic Potential of Echothiopate Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, a long-acting, irreversible organophosphate cholinesterase inhibitor, has a well-established history in the treatment of glaucoma and accommodative esotropia. Its potent ability to increase acetylcholine levels at the neuromuscular junction by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) forms the basis of its therapeutic effects in these ophthalmologic conditions. This technical guide delves into the early-stage research exploring the broader therapeutic potential of this compound. Beyond its traditional applications, this document summarizes the core mechanism of action, presents quantitative data from key clinical studies in ophthalmology, and details the experimental protocols of emerging research, such as its investigation in myopia progression. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals interested in the evolving landscape of this potent cholinesterase inhibitor.

Mechanism of Action

This compound is an organophosphate compound that functions as a potent, long-acting cholinesterase inhibitor.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By forming a stable covalent bond with the active site of AChE, this compound prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[3] This accumulation enhances cholinergic transmission and amplifies parasympathetic responses.[3] this compound also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme.[4]

In the eye, this enhanced cholinergic stimulation of muscarinic receptors in the ciliary muscle and iris sphincter leads to:

  • Miosis: Constriction of the pupil.

  • Increased Aqueous Humor Outflow: Contraction of the ciliary muscle widens the trabecular meshwork, facilitating the drainage of aqueous humor from the eye.[3]

  • Reduced Intraocular Pressure (IOP): The enhanced outflow of aqueous humor lowers the pressure inside the eye.[2]

  • Potentiation of Accommodation: Increased tone of the ciliary muscle aids in the eye's ability to focus on near objects.

The effects of this compound are long-lasting due to the irreversible nature of the enzyme inhibition, with a single dose potentially having an effect for up to a week or more.

Data Presentation: Clinical Efficacy in Ophthalmic Conditions

The clinical utility of this compound in reducing intraocular pressure (IOP) has been demonstrated in several studies. The following tables summarize the quantitative data from key clinical research.

Table 1: Efficacy of this compound in Pseudophakic Glaucoma

Study PopulationInterventionBaseline IOP (mean ± SD)Final IOP (mean ± SD)IOP Reduction (mean ± SD)Percentage of Respondersp-value
24 eyes of pseudophakic glaucoma patients on maximal medical therapyAdjunctive this compound 0.125%30.4 ± 8.2 mmHg16.6 ± 4.2 mmHg13.8 ± 7.9 mmHg75% (≥20% reduction), 63% (≥30% reduction)< 0.0001

Data from a retrospective study investigating the IOP-lowering effects of echothiophate iodide as adjunctive treatment.[5]

Table 2: Efficacy of this compound in Pediatric Glaucoma Following Cataract Extraction

Study PopulationInterventionBaseline IOP (mean ± SD)Final IOP (mean ± SD)Notes
32 eyes of 21 children with glaucoma after cataract extractionThis compound29.1 ± 5.3 mmHg19.6 ± 6.7 mmHgIOP was reduced in 31 of 32 eyes.

Data from a retrospective medical record review.[6]

Experimental Protocols

This section details the methodologies for key experiments investigating the therapeutic potential of this compound.

Clinical Trial for the Prevention of Myopia Progression

This protocol outlines a prospective, double-blind, randomized study to evaluate the efficacy of low-dose this compound in slowing or preventing the progression of myopia in children.

  • Study Design: A prospective, double-blind, randomized, placebo-controlled pilot study.

  • Participants: 33 children aged 8 to 15 years with documented active progression of myopia.

  • Intervention:

    • Treatment Group (n=22): this compound 0.03% ophthalmic solution, one drop in each eye three times per week for 18 weeks.

    • Control Group (n=11): Placebo (Carboxymethylcellulose Sodium 0.5%), one drop in each eye three times per week for 18 weeks.

  • Primary Outcome Measures:

    • Change in the axial length of the eye, measured by the IOL Master.

    • Change in cycloplegic refraction.

  • Study Visits: Four planned visits at 6-week intervals over the 18-week treatment period.

  • Inclusion Criteria:

    • Healthy children between 8-15 years of age.

    • Documentation of myopia progression within the 12 months prior to enrollment.

    • Written informed consent/assent.

  • Exclusion Criteria:

    • History of retinopathy of prematurity, glaucoma, cataracts, corneal disease, uveitis, manifest strabismus, nystagmus, or ocular trauma.

    • History of unstable asthma, diabetes, or juvenile idiopathic arthritis.

    • Systemic use of muscarinic agents, steroids, or anticholinesterase agents.

    • Allergy to benzalkonium chloride preservative.

Measurement of Intraocular Pressure in Clinical Trials

The accurate measurement of IOP is critical in ophthalmological clinical trials. Standard methods include:

  • Applanation Tonometry (e.g., Goldmann Applanation Tonometer - GAT): This is considered the gold standard. It measures the force required to flatten a predefined area of the cornea. The procedure involves:

    • Instillation of a local anesthetic and fluorescein dye.

    • The patient is positioned at a slit lamp.

    • The tonometer prism is brought into contact with the central cornea.

    • The force is adjusted until the inner edges of the two fluorescein semicircles in the viewfinder align.

  • Non-Contact Tonometry (Air-Puff Tonometry): This method uses a rapid air pulse to flatten the cornea. It is often used for screening as it does not require topical anesthetic.

  • Handheld Tonometers (e.g., Perkins Tonometer, Tono-Pen): These are portable devices useful for patients who cannot be positioned at a slit lamp, such as children or bedridden patients.

Assessment of Cholinesterase Inhibition

The inhibitory effect of this compound on cholinesterase activity can be assessed both in vitro and in vivo.

  • In Vitro Assay (Ellman's Method):

    • Prepare solutions of purified acetylcholinesterase or butyrylcholinesterase.

    • Incubate the enzyme with various concentrations of this compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrate acetylthiocholine (or butyrylthiocholine) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • The hydrolysis of the substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product.

    • Measure the rate of color change spectrophotometrically at 412 nm.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • In Vivo Assessment:

    • Collect blood samples from subjects before and during treatment with this compound.

    • Separate plasma and red blood cells.

    • Measure butyrylcholinesterase activity in the plasma and acetylcholinesterase activity in the red blood cells using a similar enzymatic assay as described above.

    • A significant depression in the activity of both enzymes is indicative of systemic absorption and inhibition by this compound.[7][8]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Ciliary Muscle

Echothiopate_Signaling cluster_synapse Cholinergic Synapse cluster_muscle Ciliary Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles Nerve_terminal Nerve Terminal ACh_release ACh Nerve_terminal->ACh_release Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Muscarinic_Receptor Muscarinic M3 Receptor ACh_release->Muscarinic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Echothiopate Echothiopate Iodide Echothiopate->AChE Irreversible Inhibition Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction & Increased Aqueous Outflow Ca_release->Contraction Leads to

Caption: Signaling pathway of this compound in the ciliary muscle.

Experimental Workflow for a Myopia Progression Clinical Trial

Myopia_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (18 Weeks) cluster_analysis Data Analysis Patient_Recruitment Recruit Children (8-15 yrs) with Myopia Progression Informed_Consent Obtain Informed Consent/Assent Patient_Recruitment->Informed_Consent Baseline_Exam Baseline Examination: - Cycloplegic Refraction - Axial Length (IOL Master) Informed_Consent->Baseline_Exam Eligibility_Check Check Inclusion/Exclusion Criteria Baseline_Exam->Eligibility_Check Enrollment Enroll 33 Participants Eligibility_Check->Enrollment Eligible Randomization Randomization Enrollment->Randomization Group_A Treatment Group (n=22) This compound 0.03% 3x/week Randomization->Group_A Group_B Control Group (n=11) Placebo 3x/week Randomization->Group_B Follow_up_1 Follow-up Visit 1 (Week 6) Group_A->Follow_up_1 Group_B->Follow_up_1 Follow_up_2 Follow-up Visit 2 (Week 12) Follow_up_1->Follow_up_2 Follow_up_1->Follow_up_2 Follow_up_3 Follow-up Visit 3 (Week 18) Follow_up_2->Follow_up_3 Follow_up_2->Follow_up_3 Data_Collection Collect Data at Each Visit: - Axial Length - Cycloplegic Refraction Follow_up_3->Data_Collection Unblinding Unblinding of Treatment Assignments Data_Collection->Unblinding Statistical_Analysis Statistical Analysis: - Compare changes between groups Unblinding->Statistical_Analysis

Caption: Experimental workflow for a clinical trial of this compound in myopia.

Early-Stage Research and Future Directions

While the primary therapeutic applications of this compound remain in ophthalmology, its potent and long-lasting mechanism of action suggests potential for investigation in other areas where cholinergic modulation is desired.

  • Myopia Control: The ongoing clinical trial for myopia progression represents the most significant area of early-stage research for a new indication.[9] The hypothesis is that by influencing accommodation and ciliary muscle tone, this compound may alter the signaling cascade that leads to axial elongation and the progression of myopia.

  • Toxicology and Systemic Effects: Research has shown that topical administration of this compound can lead to systemic side effects due to absorption.[8] This includes a depression of plasma and erythrocyte cholinesterase levels.[7] Understanding the toxicology and systemic pharmacology is crucial for any consideration of its use in non-ophthalmic conditions. The LD50 in rats has been reported as 174 mcg/kg.

  • Non-Muscarinic Actions: Some studies have suggested that this compound may have non-muscarinic actions, as it can induce miosis even after muscarinic receptor blockade. The nature of these potential alternative mechanisms remains to be fully elucidated and could open new avenues for research.

The primary limitation in exploring broader therapeutic applications is the potential for significant systemic cholinergic side effects. Future research may focus on developing delivery systems that target specific tissues or formulations with improved safety profiles. The development of more selective cholinesterase inhibitors has largely superseded the use of broad-spectrum agents like this compound for systemic conditions. However, for localized applications where its potent and long-acting effects are desirable, there may still be untapped therapeutic potential.

Conclusion

This compound remains a powerful tool in the ophthalmologist's armamentarium for managing challenging cases of glaucoma and accommodative esotropia. Early-stage research is now beginning to explore its potential beyond these established indications, with the investigation into myopia control being a prime example. This technical guide provides a consolidated resource of the fundamental mechanism, quantitative clinical data, and detailed experimental protocols to support further research and development efforts into the therapeutic potential of this long-acting cholinesterase inhibitor. As our understanding of cholinergic signaling in various disease states continues to grow, a re-evaluation of potent, well-characterized molecules like this compound may yet unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to Echothiopate Iodide's Effect on Cholinergic Transmission in Neuronal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4][5][6] By forming a stable covalent bond with the serine hydroxyl group in the active site of AChE, this compound leads to the accumulation of ACh in the synaptic cleft.[1] This accumulation results in the hyperstimulation of both muscarinic and nicotinic cholinergic receptors, thereby profoundly impacting cholinergic transmission in neuronal systems. This technical guide provides a comprehensive overview of the effects of this compound on cholinergic transmission in neuronal models, with a focus on its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols for its study.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase.[1][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of postsynaptic cholinergic receptors.

Cholinergic Signaling Pathway

The normal cholinergic signaling pathway involves the release of acetylcholine from the presynaptic neuron, its binding to nicotinic and muscarinic receptors on the postsynaptic neuron, and its subsequent degradation by acetylcholinesterase. This compound disrupts this process by inactivating acetylcholinesterase.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Nicotinic_Receptor->Signal_Transduction Muscarinic_Receptor->Signal_Transduction

Normal Cholinergic Synaptic Transmission.

Disruption by this compound

This compound irreversibly binds to and inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in excessive and prolonged stimulation of nicotinic and muscarinic receptors.

Echothiopate_Effect cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh Accumulated ACh ACh_Release->ACh Nicotinic_Receptor Overstimulated Nicotinic Receptor ACh->Nicotinic_Receptor Muscarinic_Receptor Overstimulated Muscarinic Receptor ACh->Muscarinic_Receptor AChE_Inhibited Inhibited AChE Echothiopate This compound Echothiopate->AChE_Inhibited Irreversible Inhibition Prolonged_Signal Prolonged Signal Transduction Nicotinic_Receptor->Prolonged_Signal Muscarinic_Receptor->Prolonged_Signal

Cholinergic Transmission with this compound.

Quantitative Data

Table 1: Comparative IC50 Values of Organophosphate Inhibitors against Acetylcholinesterase (AChE)

CompoundEnzyme SourceIC50 (µM)Reference
ChlorpyrifosHuman Red Blood Cell AChE0.12[7]
MonocrotophosHuman Red Blood Cell AChE0.25[7]
ProfenofosHuman Red Blood Cell AChE0.35[7]
AcephateHuman Red Blood Cell AChE4.0[7]
Dioxophosphole AHuman AChE480[8]
Dioxophosphole BHuman AChE1540[8]

Note: Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cholinergic transmission.

Acetylcholinesterase Activity Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and determine the inhibitory potency of compounds like this compound.[9][10][11]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that can be measured at 405-412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Purified acetylcholinesterase or tissue homogenate

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI.

  • Reaction Mixture: In each well of a 96-well plate, add:

    • 140 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 10 µL of this compound solution (or vehicle for control)

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, DTNB, ATCI, and Echothiopate solutions Mix_Reagents Mix AChE, DTNB, and Echothiopate in 96-well plate Prepare_Reagents->Mix_Reagents Prepare_Enzyme Prepare AChE solution Prepare_Enzyme->Mix_Reagents Pre_incubate Pre-incubate Mix_Reagents->Pre_incubate Add_Substrate Add ATCI (Substrate) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (kinetic) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate reaction rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 value Determine_Inhibition->Calculate_IC50

Workflow for the Ellman's Acetylcholinesterase Assay.

Neuronal Cell Culture

Primary neuronal cultures or neuronal cell lines are essential for studying the cellular effects of this compound.[7][12][13][14]

General Protocol for Primary Cortical Neuron Culture:

  • Tissue Dissection: Isolate cortical tissue from embryonic (E17-E18) or postnatal (P1-P2) rat pups under sterile conditions.

  • Enzymatic Digestion: For postnatal tissue, enzymatically digest the tissue with papain and DNase I.

  • Trituration: Gently triturate the tissue to obtain a single-cell suspension.

  • Cell Plating: Plate the neurons onto culture plates pre-coated with poly-D-lysine and laminin.

  • Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes.

Measurement of Acetylcholine Levels

Microdialysis in Brain Slices or in vivo Microdialysis is a technique used to sample extracellular fluid and measure neurotransmitter levels.[3][5][15][16][17]

Procedure Outline:

  • Probe Implantation: A microdialysis probe is inserted into the brain region of interest (e.g., striatum or hippocampus) in an anesthetized animal or a brain slice preparation.[15][16]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).[15]

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[3][17][18][19]

In Vitro Acetylcholine Release Assay: Cultured neurons can be stimulated to release acetylcholine, which can then be measured in the culture medium.

Procedure Outline:

  • Cell Culture: Culture cholinergic neurons as described above.

  • Treatment: Treat the cells with this compound for a specified duration.

  • Stimulation: Depolarize the neurons with a high concentration of potassium chloride (KCl) to induce acetylcholine release.

  • Sample Collection: Collect the culture supernatant.

  • Quantification: Measure acetylcholine concentration in the supernatant using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or HPLC-MS.[20]

Electrophysiology

Electrophysiological techniques, such as patch-clamp recording, are used to measure the electrical activity of neurons and assess the effects of this compound on synaptic transmission.

Whole-Cell Patch-Clamp Recording in Brain Slices: This technique allows for the recording of synaptic currents and potentials from individual neurons within a relatively intact neural circuit.[1][2][21][22]

Procedure Outline:

  • Brain Slice Preparation: Prepare acute brain slices (250-400 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated aCSF.[1][2][21][22][23]

  • Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.

  • Cell Targeting: Identify and target individual neurons using differential interference contrast (DIC) microscopy.

  • Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with an internal solution and the neuronal membrane.

  • Recording: Rupture the membrane patch to achieve the whole-cell configuration. Record spontaneous or evoked postsynaptic currents/potentials in voltage-clamp or current-clamp mode, respectively.

  • Drug Application: Apply this compound to the perfusion bath and record the changes in synaptic activity.

Measurement of Miniature End-Plate Potentials (MEPPs): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine. Their frequency and amplitude can be analyzed to assess presynaptic and postsynaptic function, respectively.[24][25][26]

Electrophysiology_Workflow cluster_slice_prep Brain Slice Preparation cluster_recording Patch-Clamp Recording Dissect_Brain Dissect Brain Slice_Brain Slice with Vibratome Dissect_Brain->Slice_Brain Incubate_Slices Incubate Slices in aCSF Slice_Brain->Incubate_Slices Transfer_Slice Transfer Slice to Recording Chamber Incubate_Slices->Transfer_Slice Target_Neuron Target Neuron Transfer_Slice->Target_Neuron Form_Gigaseal Form Gigaseal Target_Neuron->Form_Gigaseal Whole_Cell Achieve Whole-Cell Configuration Form_Gigaseal->Whole_Cell Record_Activity Record Baseline Synaptic Activity Whole_Cell->Record_Activity Apply_Drug Apply Echothiopate Record_Activity->Apply_Drug Record_Effect Record Drug Effect Apply_Drug->Record_Effect

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound serves as a powerful tool for studying the intricacies of cholinergic transmission. Its irreversible inhibition of acetylcholinesterase provides a robust model for investigating the consequences of acetylcholine accumulation and the subsequent overstimulation of cholinergic receptors. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the impact of this compound on various aspects of neuronal function, from enzyme kinetics to synaptic plasticity. Further research utilizing these methodologies will continue to elucidate the complex role of the cholinergic system in both normal physiology and pathological conditions.

References

An In-depth Technical Guide to the Discovery and Organophosphate Properties of Echothiopate Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, a potent organophosphate, has a significant history in the management of glaucoma. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and its defining characteristic as a long-acting, irreversible inhibitor of acetylcholinesterase. Detailed experimental protocols for its synthesis and for the enzymatic assay of its inhibitory properties are provided. The signaling pathway of its mechanism of action is visually represented, and key quantitative data from clinical studies on its efficacy in reducing intraocular pressure are summarized. This document serves as a detailed resource for researchers and professionals in pharmacology and drug development interested in the scientific journey and technical attributes of this noteworthy therapeutic agent.

Discovery and Historical Development

The journey of this compound from a laboratory curiosity to a clinical tool for ophthalmology is a noteworthy chapter in the history of pharmacology. Its discovery can be traced back to the mid-20th century, a period of intense research into organophosphate compounds.

Key Milestones:

  • 1957: this compound was first introduced as a therapeutic agent for glaucoma.

  • Inventor and Patent: The invention of this compound is credited to H.M. Fitch, as detailed in U.S. Patent 2,911,430. The original assignee of this patent was Campbell Pharmaceuticals, Inc.

  • Early Clinical Use: Following its discovery, this compound, under the trade name Phospholine Iodide, became a cornerstone in the medical management of glaucoma due to its potent and prolonged intraocular pressure-lowering effects.

Chemical Properties and Synthesis

This compound is an organophosphate compound with the chemical name (2-mercaptoethyl)trimethylammonium iodide O,O-diethyl phosphorothioate. Its structure is characterized by a quaternary ammonium group, which enhances its interaction with the active site of acetylcholinesterase.

Chemical Structure:

  • Chemical Formula: C₉H₂₃INO₃PS

  • Molecular Weight: 383.23 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the reaction of key precursors to yield the final active compound. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(dimethylamino)ethanethiol hydrochloride

  • Diethylchlorophosphate

  • Methyl iodide

  • Acetonitrile

  • Sodium methoxide

  • Methanol

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate:

    • In a reaction vessel, dissolve 2-(dimethylamino)ethanethiol hydrochloride in methanol.

    • Slowly add a solution of sodium methoxide in methanol to the mixture at a controlled temperature.

    • After the initial reaction, add diethylchlorophosphate dropwise while maintaining the temperature.

    • The reaction mixture is then warmed and stirred for several hours.

    • Following the reaction, an aqueous workup is performed. The aqueous layer is separated and washed with toluene. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate as an oily compound.

  • Quaternization to form this compound:

    • Dissolve the S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate obtained in the previous step in acetonitrile in a clean and dry reaction flask.

    • Cool the reaction mixture to 0-10°C.

    • Add methyl iodide dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10°C.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.

    • The precipitated product, crude this compound, is then collected by filtration and washed with acetonitrile.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol and ethyl acetate, to obtain a white crystalline solid.

Organophosphate Properties and Mechanism of Action

This compound's therapeutic effect stems from its potent and irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.

Mechanism of Acetylcholinesterase Inhibition

This compound acts as a suicide inhibitor of AChE. The phosphate group of the molecule forms a stable covalent bond with the serine hydroxyl group within the active site of the enzyme. This phosphorylation renders the enzyme inactive. The regeneration of the active enzyme is a very slow process, leading to the long-acting nature of this compound's effects.

Echothiopate_Iodide_Mechanism_of_Action cluster_Synapse Cholinergic Synapse cluster_Effect Physiological Effect in Glaucoma Acetylcholine Acetylcholine (ACh) ACh_Receptor Muscarinic ACh Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Receptor_Stimulation Enhanced Receptor Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Echothiopate This compound Echothiopate->AChE Irreversibly Inhibits Increased_ACh Increased ACh in Synapse Increased_ACh->Receptor_Stimulation Leads to Ciliary_Muscle_Contraction Ciliary Muscle Contraction Receptor_Stimulation->Ciliary_Muscle_Contraction Causes Trabecular_Outflow Increased Trabecular Outflow Ciliary_Muscle_Contraction->Trabecular_Outflow Improves IOP_Reduction Reduced Intraocular Pressure Trabecular_Outflow->IOP_Reduction Results in

Caption: Mechanism of action of this compound in glaucoma.

Pharmacokinetics of Acetylcholinesterase Inhibition

Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

The Ellman's assay is a widely used, simple, and rapid colorimetric method to determine acetylcholinesterase activity and the inhibitory potential of compounds like this compound.

Principle:

This assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATC) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 7.4)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, ATC, and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer to test a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound solution (or buffer for control)

      • AChE enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATC substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Therapeutic Application in Glaucoma

The primary therapeutic application of this compound has been in the management of glaucoma, a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage and vision loss.

Mechanism of IOP Reduction:

By inhibiting acetylcholinesterase in the eye, this compound leads to an accumulation of acetylcholine at the neuromuscular junctions of the ciliary muscle. This results in sustained contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in lowering IOP in patients with glaucoma. The following tables summarize key quantitative data from some of these studies.

Table 1: Reduction of Intraocular Pressure (IOP) in Pseudophakic Glaucoma Patients

Treatment GroupBaseline IOP (mmHg)Final IOP (mmHg)IOP Reduction (%)
This compound (0.125%)30.4 ± 8.216.6 ± 4.245.4%

Table 2: IOP Control in Pediatric Patients with Glaucoma after Cataract Extraction

Treatment GroupBaseline IOP (mmHg)Post-treatment IOP (mmHg)
This compound29.1 ± 5.319.6 ± 6.7

Table 3: Comparison of this compound with Other Miotics

Treatment ChangeNumber of PatientsImproved IOP ControlNo Change in IOP
Pilocarpine/Carbachol to this compound2012 (60%)7 (35%)

Conclusion

This compound stands as a significant milestone in the pharmacological treatment of glaucoma. Its discovery and development as a potent, long-acting organophosphate acetylcholinesterase inhibitor provided a valuable therapeutic option for lowering intraocular pressure. The detailed understanding of its chemical synthesis, mechanism of action, and clinical efficacy, as outlined in this technical guide, provides a comprehensive resource for researchers and clinicians. While newer classes of glaucoma medications have emerged, the study of this compound continues to offer valuable insights into the principles of enzyme inhibition and the development of ophthalmic therapeutics.

Echothiopate Iodide in Neuropharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echothiopate iodide, an organophosphate compound, is a long-acting, irreversible cholinesterase inhibitor.[1] While its clinical applications, primarily in the treatment of glaucoma and accommodative esotropia, are well-documented, its utility in basic neuropharmacological research is equally significant.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, its use in creating experimental models of cholinergic system dysregulation, and its effects on various neurophysiological parameters. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates critical pathways and workflows to support further investigation into the cholinergic system.

Mechanism of Action

This compound exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into acetate and choline.[3] The inhibition is characterized by the formation of a stable, covalent bond between the phosphorus atom of Echothiopate and the serine hydroxyl group within the active site of AChE.[3] This bond is highly resistant to hydrolysis, leading to a prolonged and effectively irreversible inactivation of the enzyme.[3][4]

The consequence of AChE inhibition is the accumulation of ACh at cholinergic synapses, leading to enhanced and prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors.[3][5] This potentiation of cholinergic transmission underlies its therapeutic effects and its utility as a research tool to study the consequences of a hypercholinergic state.[5]

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Cellular Response Cellular Response Receptor->Cellular Response Initiates Echothiopate This compound Echothiopate->AChE Irreversibly Inhibits start Start: Select Animal Model (e.g., Rabbit, Primate) baseline Establish Baseline Measurements (e.g., IOP, Accommodative Response) start->baseline treatment Administer this compound (Define Concentration, Frequency, Duration) baseline->treatment monitoring Monitor Physiological Parameters During Treatment Period treatment->monitoring monitoring->treatment Chronic Dosing endpoint Endpoint Measurements (e.g., Ocular Blood Flow, Receptor Density) monitoring->endpoint washout Washout Period (Optional, for Recovery Studies) endpoint->washout analysis Data Analysis and Comparison (Treated vs. Control) endpoint->analysis recovery Measure Recovery of Function washout->recovery recovery->analysis conclusion Conclusion analysis->conclusion cluster_pathway Ocular Cholinergic Signaling EI This compound AChE AChE Inhibition EI->AChE ACh Increased Acetylcholine AChE->ACh M3 M3 Muscarinic Receptor Stimulation ACh->M3 Ciliary Ciliary Muscle Contraction M3->Ciliary Trabecular Widening of Trabecular Meshwork M3->Trabecular Outflow Increased Aqueous Humor Outflow Ciliary->Outflow Trabecular->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

References

Methodological & Application

Application Notes and Protocols for Echothiopate Iodide in Glaucoma Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, irreversible cholinesterase inhibitor.[1] In the context of glaucoma, it functions by preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased acetylcholine levels in the eye, causing contraction of the ciliary muscle and widening of the trabecular meshwork.[2] This action facilitates the outflow of aqueous humor, thereby reducing intraocular pressure (IOP), a primary risk factor in the progression of glaucoma.[2][3][4] These application notes provide detailed protocols for the use of this compound in various animal models of glaucoma, offering a framework for efficacy and proof-of-concept studies.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism is the irreversible inhibition of acetylcholinesterase (AChE). By blocking AChE, acetylcholine (ACh) accumulates at the neuromuscular junctions of the ciliary body and the trabecular meshwork. The increased availability of ACh leads to sustained stimulation of muscarinic receptors, resulting in ciliary muscle contraction. This contraction pulls on the scleral spur and opens the trabecular meshwork, increasing the facility of aqueous humor outflow and lowering IOP.[1][2][3]

Echothiopate_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_outflow Aqueous Outflow Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Binds to Echothiopate Echothiopate Iodide Echothiopate->AChE Irreversible Inhibition Ciliary_Muscle Ciliary Muscle Contraction Muscarinic_R->Ciliary_Muscle TM_Opening Trabecular Meshwork Opening Ciliary_Muscle->TM_Opening Outflow Increased Aqueous Humor Outflow TM_Opening->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of this compound in the eye.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Intraocular Pressure (IOP) as reported in animal and human studies. Data on rodent models is notably absent in the current literature, necessitating pilot studies to determine optimal dosing and efficacy.

Table 1: IOP Reduction in a Beagle Model of Inherited Glaucoma

This compound ConcentrationDuration of IOP ReductionAnimal ModelReference
0.125%25 hoursBeagle[1]
0.25%53 hoursBeagle[1]

Table 2: IOP Reduction in Human Glaucoma Studies (for reference)

This compound ConcentrationMean Baseline IOP (mmHg)Mean Final IOP (mmHg)Study PopulationReference
0.125%30.4 ± 8.216.6 ± 4.2Pseudophakic glaucoma patients[5]
Not Specified29.1 ± 5.319.6 ± 6.7Children with glaucoma after cataract extraction[6]

Experimental Protocols

Preparation of this compound Ophthalmic Solution

This compound is typically supplied as a sterile powder for reconstitution.

  • Materials:

    • Sterile bottle of this compound powder (e.g., 6.25 mg for 0.125% solution)

    • 5 mL bottle of sterile diluent

    • Sterilized dropper assembly

  • Procedure:

    • Aseptically pour the sterile diluent into the bottle containing the this compound powder.

    • Insert the dropper assembly into the bottle and tighten the cap.

    • Shake well to ensure the powder is completely dissolved.

    • Store the reconstituted solution at room temperature (approximately 25°C). Do not refrigerate.

    • Discard any unused solution after 4 weeks.

Protocol for a Rat Model of Ocular Hypertension (OHT) and Treatment

This protocol describes the induction of OHT in rats using hypertonic saline injection, followed by a proposed treatment regimen with this compound.

Rat_Glaucoma_Workflow cluster_induction OHT Induction cluster_monitoring IOP Monitoring & Treatment Anesthesia Anesthetize Rat Hypertonic_Saline Inject Hypertonic Saline into Episcleral Vein Anesthesia->Hypertonic_Saline Recovery Allow Recovery Hypertonic_Saline->Recovery Baseline_IOP Measure Baseline IOP (Rebound Tonometer) Recovery->Baseline_IOP IOP_Elevation Confirm IOP Elevation (1-2 weeks post-injection) Baseline_IOP->IOP_Elevation Treatment_Start Initiate Treatment: Topical this compound IOP_Elevation->Treatment_Start Daily_IOP Measure IOP at Regular Intervals Treatment_Start->Daily_IOP Data_Analysis Analyze IOP Data Daily_IOP->Data_Analysis

Caption: Experimental workflow for a rat glaucoma model.

  • Induction of Ocular Hypertension:

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Under a dissecting microscope, expose the episcleral veins.

    • Using a microneedle, inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus to induce scarring of the trabecular meshwork.[7] Blanching of the vessels indicates a successful injection.[7]

    • Allow the animal to recover. IOP elevation is typically expected to develop over 1-2 weeks.[8]

  • IOP Measurement:

    • Measure IOP in conscious rats using a rebound tonometer (e.g., TonoLab or TonoVet).[2][4][9][10]

    • Gently restrain the animal. For rats, this can often be done by hand.[4][10]

    • Position the tonometer probe perpendicular to the central cornea.[11]

    • Obtain a series of readings as per the manufacturer's instructions and average them to get a final IOP value.

  • Proposed Treatment Protocol (Pilot Study):

    • Rationale: Due to the absence of established rodent data, this protocol is extrapolated from beagle and human studies and should be optimized in a pilot study.

    • Groups:

      • Group 1: OHT eye, treated with vehicle (control).

      • Group 2: OHT eye, treated with 0.06% this compound.

      • Group 3: OHT eye, treated with 0.125% this compound.

    • Administration:

      • Once IOP elevation is confirmed, begin treatment.

      • Administer one drop of the assigned treatment solution topically to the affected eye once or twice daily. A twice-daily regimen is often preferred for maintaining a stable diurnal IOP curve.

      • Measure IOP at baseline (before treatment) and at regular intervals (e.g., 4, 8, 24, 48, and 72 hours) after the initial dose and then daily to assess both acute and chronic effects.

Protocol for a Beagle Model of Inherited Glaucoma

This protocol is based on a published study using beagles with inherited glaucoma.

  • Animals: Beagles with a diagnosis of inherited glaucoma.

  • IOP Measurement: Utilize a calibrated applanation or rebound tonometer suitable for canine eyes.

  • Treatment Protocol:

    • Measure baseline IOP in both glaucomatous and normotensive eyes.

    • Administer a single topical drop of 0.125% or 0.25% this compound solution to the glaucomatous eye.

    • Measure IOP and pupil size at regular intervals post-administration to determine the onset, peak effect, and duration of action. The study by Gum et al. (1993) found that 0.125% and 0.25% solutions reduced IOP for 25 and 53 hours, respectively.[1]

Potential Adverse Effects and Considerations

While specific adverse effects in animal models are not well-documented, based on human clinical data and the drug's mechanism of action, researchers should monitor for the following:

  • Ocular:

    • Miosis (pupil constriction) is an expected effect.

    • Eye irritation, burning, or stinging upon instillation.[12]

    • Blurred vision.[12]

    • Redness of the eye.[12]

    • In rare cases, retinal detachment has been reported in humans.[13]

  • Systemic:

    • Systemic absorption can lead to cholinergic side effects such as increased salivation, diarrhea, and muscle weakness.[12][14][15]

  • Considerations for Specific Models:

    • Rabbits: Some studies have reported a paradoxical hypertensive effect of this compound in pigmented rabbits. Therefore, rabbits may not be a suitable model for studying the IOP-lowering effects of this compound.

    • Anesthesia: Anesthesia can lower IOP in rodents.[2][4][10] Therefore, IOP measurements in conscious animals are preferred for obtaining accurate data.

Conclusion

This compound is a potent agent for lowering IOP and has shown efficacy in a beagle model of glaucoma. While its use in more common research models like rodents is not yet established, the protocols outlined above provide a framework for conducting pilot studies to determine its therapeutic potential. Careful monitoring for both ocular and systemic side effects is essential in all animal studies involving this compound.

References

Application Notes and Protocols: Echothiopate Iodide Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1][2][3] It is primarily utilized in ophthalmic applications to reduce intraocular pressure in the treatment of glaucoma and for the management of accommodative esotropia.[1][3][4][5] Its mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced parasympathetic activity.[1] In the eye, this causes miosis (pupil constriction), contraction of the ciliary muscle, and increased outflow of aqueous humor, which collectively lower intraocular pressure.[1][6][7][8][9]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory research purposes, along with stability data and a summary of its mechanism of action.

Data Presentation

Table 1: this compound Solution Preparation and Storage
ParameterSpecificationSource(s)
Formulation Lyophilized powder for reconstitution[4][8][10]
Available Strengths 1.5 mg (0.03%), 3 mg (0.06%), 6.25 mg (0.125%), 12.5 mg (0.25%)[4][10]
Diluent Composition 0.55% Chlorobutanol, 1.2% Mannitol, 0.06% Boric Acid, 0.026% Sodium Phosphate[4][8][10]
Reconstitution Volume 5 mL[4][8][10]
Appearance (Powder) White, crystalline, hygroscopic solid; may appear as a white amorphous deposit[8][10]
Appearance (Reconstituted) Clear, colorless solution[11]
Table 2: Stability of this compound
ConditionStorage TemperatureDurationStability NotesSource(s)
Unreconstituted Vials 2°C to 8°C (Refrigerated)Up to 48 months (shelf-life extension approved for some products)Protect from light and moisture.[4][6][7][11][12]
Reconstituted Solution ~25°C (Room Temperature)Up to 4 weeksDo not refrigerate after reconstitution. Discard if the solution changes color, becomes cloudy, or develops particles.[4][6][7][8][11]

Signaling Pathway

This compound acts by irreversibly binding to and inhibiting acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft of cholinergic neurons. The excess ACh repeatedly stimulates muscarinic receptors on target cells, such as the ciliary muscle and the iris sphincter muscle in the eye, leading to a sustained physiological response.

Echothiopate_Signaling cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Muscarinic_Receptor Muscarinic Receptor ACh_release->Muscarinic_Receptor Binds to Target_Cell Target Cell (e.g., Ciliary Muscle) Muscarinic_Receptor->Target_Cell Activates Physiological_Response Physiological Response (e.g., Muscle Contraction, Increased Aqueous Outflow) Target_Cell->Physiological_Response Leads to Echothiopate Echothiopate Iodide Echothiopate->AChE Irreversibly Inhibits

Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Reconstitution of this compound Solution

This protocol describes the steps for reconstituting lyophilized this compound for laboratory use.

Materials:

  • Vial of lyophilized this compound powder

  • Vial of sterile diluent

  • Sterile syringe and needle (or supplied dropper assembly)

  • Aseptic working area (e.g., laminar flow hood)

  • Vortex mixer

Procedure:

  • Ensure all materials are at room temperature.

  • Using aseptic technique, remove the caps from both the this compound vial and the diluent vial.

  • Withdraw 5 mL of the sterile diluent using a sterile syringe.

  • Carefully transfer the 5 mL of diluent into the vial containing the lyophilized this compound powder.

  • Secure the cap on the this compound vial and gently swirl to dissolve the powder.

  • Vortex the solution for 10-15 seconds to ensure complete dissolution and homogeneity.

  • Visually inspect the solution to ensure it is clear, colorless, and free of particulate matter.

  • Label the vial with the date of reconstitution, concentration, and a "discard after" date (4 weeks from reconstitution).

  • Store the reconstituted solution at room temperature (~25°C). Do not refrigerate.

Protocol 2: Stability Assessment of Reconstituted this compound

This protocol outlines a general procedure for assessing the stability of the reconstituted solution over time using High-Performance Liquid Chromatography (HPLC), a common technique for stability testing.[13]

Materials:

  • Reconstituted this compound solution

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be determined based on method development)

  • Reference standard of this compound

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after reconstitution, prepare a known concentration of the this compound solution.

    • Analyze the solution by HPLC to determine the initial peak area and retention time corresponding to this compound. This will serve as the baseline (100% stability).

    • Also, analyze for the presence of any degradation peaks.

  • Stability Study:

    • Store the remaining reconstituted solution under the desired conditions (e.g., room temperature, protected from light).

    • At specified time points (e.g., 1, 2, 3, and 4 weeks), withdraw an aliquot of the solution.

    • Prepare a sample for HPLC analysis at the same concentration as the initial analysis.

  • HPLC Analysis:

    • Inject the aged sample into the HPLC system.

    • Record the peak area of the this compound peak and any new peaks that may have appeared (degradation products).

  • Data Evaluation:

    • Calculate the percentage of remaining this compound at each time point relative to the initial (Time 0) measurement.

    • Monitor the increase in the area of any degradation peaks.

    • The stability of the solution is determined by the percentage of the active pharmaceutical ingredient remaining.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of this compound solution in a laboratory setting.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Start Obtain Lyophilized This compound and Diluent Reconstitute Reconstitute Solution (Protocol 1) Start->Reconstitute QC_Check Quality Control: Visual Inspection (Clarity, Color) Reconstitute->QC_Check Stability_Test Stability Assessment (Optional, Protocol 2) QC_Check->Stability_Test Pass Discard Discard Solution QC_Check->Discard Fail Experiment Use in Experiment (e.g., Cell Culture, Enzyme Assay) Stability_Test->Experiment Data_Analysis Data Collection and Analysis Experiment->Data_Analysis End End of Workflow Data_Analysis->End Conclusion

Workflow for this compound solution preparation and use.

Safety Precautions

  • This compound is a potent organophosphate. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Be aware of the potential for systemic absorption and cholinergic side effects (e.g., salivation, sweating, bradycardia).[6]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

In Vivo Application of Echothiopate Iodide for Studying Myopia Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myopia, or nearsightedness, is a growing global health concern. The development and progression of myopia are linked to the excessive elongation of the eye's axial length, which is influenced by a complex interplay of genetic and environmental factors. The cholinergic system, particularly the muscarinic acetylcholine receptors (mAChRs), has been identified as a key player in the regulation of eye growth. Echothiopate iodide is a long-acting, irreversible cholinesterase inhibitor that potentiates the effects of acetylcholine by preventing its breakdown.[1][2][3] While clinically used for conditions like glaucoma and accommodative esotropia, its potential application in modulating myopia progression is an area of active investigation. A clinical trial is currently exploring the use of low-dose this compound (0.03%) eye drops to slow or prevent the progression of myopia in children.[4][5]

These application notes provide a framework for the in vivo application of this compound in preclinical animal models to study its effects on myopia progression. The protocols and data presentation examples are intended to serve as a starting point for researchers in this field.

Mechanism of Action in the Context of Myopia

This compound's primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh).[1][2][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, thereby amplifying and prolonging its effects on postsynaptic receptors. In the eye, this increased cholinergic stimulation is hypothesized to influence myopia progression through the following pathway:

  • Increased Acetylcholine Levels: Topical administration of this compound leads to elevated concentrations of ACh in the anterior and posterior segments of the eye.

  • Muscarinic Acetylcholine Receptor (mAChR) Stimulation: The excess ACh acts on various subtypes of mAChRs (M1-M5) present in the retina, choroid, and sclera.[6][7][8]

  • Signaling Cascades in Ocular Tissues: Activation of these receptors is thought to trigger intracellular signaling cascades that can modulate the cellular processes involved in eye growth.

  • Scleral Remodeling: A key outcome of these signaling events is the regulation of scleral extracellular matrix (ECM) remodeling. This includes changes in the synthesis and degradation of collagen and proteoglycans, which ultimately determine the biomechanical properties of the sclera and its propensity for elongation.

Postulated Signaling Pathway

Myopia_Signaling_Pathway cluster_drug Drug Action cluster_receptor Receptor Activation cluster_cellular Cellular Response cluster_outcome Tissue Level Outcome Echothiopate_Iodide This compound AChE Acetylcholinesterase (AChE) Echothiopate_Iodide->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades mAChRs Muscarinic ACh Receptors (M1-M5 in Retina, Sclera) ACh->mAChRs Activates Signaling_Cascades Intracellular Signaling Cascades mAChRs->Signaling_Cascades Scleral_Fibroblasts Scleral Fibroblast Activity Signaling_Cascades->Scleral_Fibroblasts Modulates ECM_Remodeling Scleral ECM Remodeling (Collagen, Proteoglycans) Scleral_Fibroblasts->ECM_Remodeling Myopia_Progression ↓ Myopia Progression (↓ Axial Elongation) ECM_Remodeling->Myopia_Progression

Caption: Postulated signaling pathway of this compound in myopia.

Proposed Experimental Protocols

The following are proposed protocols for inducing and treating myopia in common animal models. These protocols are intended as a starting point and may require optimization based on the specific research question and animal strain.

Protocol 1: Form-Deprivation Myopia (FDM) in Guinea Pigs

Objective: To evaluate the effect of topical this compound on the development of form-deprivation myopia in a guinea pig model.

Materials:

  • Male guinea pigs (2-3 weeks old)

  • Translucent diffusers (goggles)

  • This compound ophthalmic solution (e.g., 0.03%, sterile)

  • Vehicle control (e.g., sterile saline or carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Instruments for ocular measurements (e.g., streak retinoscope, A-scan ultrasonography, optical coherence tomography)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Baseline Measurements: Under anesthesia, perform baseline measurements of refractive error, axial length, and choroidal thickness for both eyes of each animal.

  • Myopia Induction: Attach a translucent diffuser to one eye (the experimental eye) of each animal to induce form-deprivation myopia. The contralateral eye serves as a control.

  • Treatment Groups: Divide the animals into the following treatment groups:

    • Group 1 (Control): FDM eye receives vehicle control (1 drop daily).

    • Group 2 (this compound): FDM eye receives this compound solution (1 drop daily).

  • Drug Administration: Instill one drop of the assigned treatment into the conjunctival sac of the FDM eye daily for the duration of the study (e.g., 4 weeks).

  • Follow-up Measurements: Perform measurements of refractive error, axial length, and choroidal thickness weekly for the duration of the study.

  • Data Analysis: At the end of the study, euthanize the animals and collect ocular tissues for further analysis if desired. Compare the changes in ocular parameters between the treatment groups.

Protocol 2: Lens-Induced Myopia (LIM) in Mice

Objective: To assess the impact of this compound on the development of lens-induced myopia in a mouse model.

Materials:

  • C57BL/6 mice (3-4 weeks old)

  • Miniature spectacle lenses (e.g., -10 D) and holders

  • This compound ophthalmic solution (e.g., 0.03%, sterile)

  • Vehicle control

  • Anesthesia

  • Ocular measurement instruments

Procedure:

  • Animal Preparation: Similar to the guinea pig protocol, acclimatize the mice and obtain baseline ocular measurements.

  • Myopia Induction: Affix a -10 D lens over one eye of each mouse to induce myopia.

  • Treatment Groups:

    • Group 1 (Control): LIM eye receives vehicle control (1 drop daily).

    • Group 2 (this compound): LIM eye receives this compound solution (1 drop daily).

  • Drug Administration: Administer the treatment daily for the study duration (e.g., 3-4 weeks).

  • Follow-up and Analysis: Conduct weekly or bi-weekly measurements of ocular parameters. Analyze the data to determine the effect of this compound on lens-induced myopia.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurements (Refraction, Axial Length, Choroidal Thickness) Acclimatization->Baseline Myopia_Induction Myopia Induction (FDM or LIM) Baseline->Myopia_Induction Grouping Randomization into Treatment Groups Myopia_Induction->Grouping Treatment Daily Topical Administration (this compound or Vehicle) Grouping->Treatment Follow_up Weekly/Bi-weekly Ocular Measurements Treatment->Follow_up Duration: 3-4 weeks Follow_up->Treatment Data_Analysis Data Analysis and Tissue Collection Follow_up->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are examples of how to present the collected data.

Table 1: Example Data on Refractive Error (Diopters)

Treatment GroupBaseline (Mean ± SD)Week 1 (Mean ± SD)Week 2 (Mean ± SD)Week 3 (Mean ± SD)Week 4 (Mean ± SD)
FDM + Vehicle +2.5 ± 0.5-1.0 ± 0.7-3.2 ± 0.8-5.1 ± 1.0-6.5 ± 1.2
FDM + Echothiopate +2.6 ± 0.4+0.5 ± 0.6-0.8 ± 0.7-1.5 ± 0.9-2.1 ± 1.1
Contralateral Control +2.4 ± 0.5+2.3 ± 0.5+2.4 ± 0.6+2.5 ± 0.5+2.4 ± 0.6

Table 2: Example Data on Axial Length (mm)

Treatment GroupBaseline (Mean ± SD)Week 1 (Mean ± SD)Week 2 (Mean ± SD)Week 3 (Mean ± SD)Week 4 (Mean ± SD)
FDM + Vehicle 8.20 ± 0.058.35 ± 0.068.50 ± 0.078.65 ± 0.088.80 ± 0.09
FDM + Echothiopate 8.21 ± 0.048.28 ± 0.058.35 ± 0.068.42 ± 0.078.48 ± 0.08
Contralateral Control 8.19 ± 0.058.22 ± 0.058.25 ± 0.068.28 ± 0.068.31 ± 0.07

Table 3: Example Data on Choroidal Thickness (µm)

Treatment GroupBaseline (Mean ± SD)Week 1 (Mean ± SD)Week 2 (Mean ± SD)Week 3 (Mean ± SD)Week 4 (Mean ± SD)
FDM + Vehicle 250 ± 15230 ± 12215 ± 14200 ± 16185 ± 18
FDM + Echothiopate 248 ± 16245 ± 14240 ± 15235 ± 17230 ± 16
Contralateral Control 252 ± 14250 ± 15251 ± 13253 ± 14252 ± 15

Conclusion

The use of this compound in preclinical models of myopia offers a promising avenue for investigating the role of the cholinergic system in eye growth and for exploring new therapeutic strategies. The proposed protocols and data presentation formats provide a foundation for researchers to design and execute rigorous in vivo studies. Further research is warranted to elucidate the precise molecular mechanisms by which this compound may modulate myopia progression and to determine its optimal therapeutic potential.

References

Application Notes and Protocols: Dosage Considerations for Echothiopate Iodide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor. In a preclinical research setting, it is a valuable tool for studying the cholinergic system's role in various physiological and pathological processes, particularly in ophthalmology for the investigation of glaucoma and accommodative esotropia. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged cholinergic effects. These application notes provide an overview of dosage considerations, experimental protocols, and relevant biological pathways for the use of this compound in preclinical research, with a focus on ophthalmic applications.

Mechanism of Action

This compound irreversibly binds to the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. The resulting accumulation of acetylcholine in the synaptic cleft of parasympathetically innervated structures, such as the ciliary muscle and iris sphincter muscle in the eye, leads to several physiological effects. These include miosis (constriction of the pupil) and increased outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).

Data Presentation: Dosage and Administration in Preclinical Models

The following tables summarize reported dosages of this compound used in various preclinical animal models. It is crucial to note that optimal dosage can vary significantly depending on the animal species, strain, age, and the specific experimental model of disease.

Animal ModelConcentration (%)Dosage RegimenRoute of AdministrationReference / Note
Rabbit0.1251 drop, three times a dayTopical OphthalmicAphakic rabbit eyes
Beagle0.125Single doseTopical OphthalmicNormotensive and glaucomatous eyes
Beagle0.25Single doseTopical OphthalmicNormotensive and glaucomatous eyes
Rat0.03 - 0.25Once or twice dailyTopical OphthalmicExtrapolated from clinical use; requires empirical determination in specific models.
Mouse0.03 - 0.25Once or twice dailyTopical OphthalmicExtrapolated from clinical use; requires empirical determination in specific models.

Toxicity Data:

Animal ModelLD50Route of Administration
Rat174 mcg/kgNot specified

Experimental Protocols

Preparation of this compound Ophthalmic Solution

This compound is typically supplied as a sterile powder for reconstitution.

Materials:

  • This compound sterile powder (e.g., 6.25 mg for 0.125% solution)

  • Sterile diluent (provided by the manufacturer, typically containing a buffer, a tonicity agent like mannitol, and a preservative like chlorobutanol)

  • Sterile dropper bottle

Protocol:

  • Aseptically add the entire volume of the sterile diluent to the vial containing the this compound powder.

  • Replace the cap and shake gently until the powder is completely dissolved.

  • The resulting solution is ready for topical ophthalmic administration.

  • Store the reconstituted solution as recommended by the manufacturer, typically at room temperature, and discard after a specified period (e.g., 4 weeks).

Induction of Ocular Hypertension in a Rat Model (Microbead Method)

This protocol describes a commonly used method to induce elevated intraocular pressure (IOP) in rats, creating a model of glaucoma.

Materials:

  • Polystyrene microbeads (e.g., 15 µm diameter)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride (0.5%)

  • 30-gauge Hamilton syringe with a beveled needle

  • Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)

Protocol:

  • Anesthetize the rat using an appropriate anesthetic protocol.

  • Apply a drop of topical proparacaine to the cornea of the eye to be injected for local anesthesia.

  • Under a dissecting microscope, carefully insert the 30-gauge needle through the cornea near the limbus into the anterior chamber, taking care not to damage the iris or lens.

  • Slowly inject a prepared sterile suspension of microbeads in PBS (e.g., 5 µL) into the anterior chamber. The microbeads will obstruct the trabecular meshwork, leading to reduced aqueous humor outflow and a subsequent increase in IOP.

  • Withdraw the needle carefully.

  • Apply a topical antibiotic ointment to the eye to prevent infection.

  • Allow the animal to recover from anesthesia on a warming pad.

  • Monitor IOP regularly (e.g., daily for the first week, then weekly) using a rodent tonometer to confirm the induction and maintenance of ocular hypertension.

Measurement of Cholinesterase Activity (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of this compound on acetylcholinesterase activity in tissue homogenates or blood samples.

Materials:

  • Tissue homogenate or plasma sample

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • Acetylthiocholine iodide (ATCI) solution in deionized water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Prepare tissue homogenates or collect blood samples from control and this compound-treated animals.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Tissue homogenate or plasma sample

    • DTNB solution

  • Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Calculate the percentage of cholinesterase inhibition in the this compound-treated samples compared to the control samples.

Mandatory Visualizations

G cluster_0 Cholinergic Synapse ACh_pre Acetylcholine (ACh) ACh_post ACh ACh_pre->ACh_post Release Vesicle Synaptic Vesicle AChE Acetylcholinesterase (AChE) ACh_post->AChE Hydrolysis Receptor Muscarinic Receptor ACh_post->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Effector Effector (e.g., Ciliary Muscle) Receptor->Effector Activates Response Increased Aqueous Outflow Reduced IOP Effector->Response Echothiopate This compound Echothiopate->AChE Irreversible Inhibition

Caption: Signaling pathway of this compound action.

G cluster_workflow Experimental Workflow: Preclinical Glaucoma Study Animal_Model Select Animal Model (e.g., Rat, Rabbit) Glaucoma_Induction Induce Ocular Hypertension (e.g., Microbead Injection) Animal_Model->Glaucoma_Induction Baseline Baseline Measurements (IOP, ERG, etc.) Glaucoma_Induction->Baseline Treatment_Group Treatment Group: Topical this compound Baseline->Treatment_Group Vehicle_Group Control Group: Topical Vehicle Baseline->Vehicle_Group Monitoring Longitudinal Monitoring (IOP, Clinical Signs) Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology (Retinal Ganglion Cell Count) Endpoint->Histology Biochemistry Biochemical Assays (Cholinesterase Activity) Endpoint->Biochemistry Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for a preclinical study.

Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition by Echothiopate Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of acetylcholinesterase (AChE).[1][2][3][4] By forming a stable covalent bond with the serine residue in the active site of AChE, it prevents the hydrolysis of the neurotransmitter acetylcholine (ACh).[4] This leads to an accumulation of ACh at cholinergic synapses, resulting in prolonged stimulation of cholinergic receptors.[4] This mechanism of action makes this compound a subject of interest in neuropharmacology and for clinical applications such as the treatment of glaucoma.[5][6]

Accurate measurement of AChE inhibition by this compound is crucial for understanding its potency, mechanism of action, and for the development of novel therapeutics. These application notes provide detailed protocols for measuring AChE inhibition using spectrophotometric and fluorometric methods, with a focus on considerations for an irreversible inhibitor.

Mechanism of Acetylcholinesterase Inhibition by this compound

This compound, an organophosphate, acts as an irreversible inhibitor of acetylcholinesterase. The phosphate group of Echothiopate forms a covalent bond with the serine hydroxyl group in the active site of the enzyme. This phosphorylation renders the enzyme inactive, as it can no longer hydrolyze acetylcholine. Due to the stability of this bond, the inhibition is long-lasting, and recovery of enzyme activity often requires the synthesis of new enzyme molecules.

G cluster_0 cluster_1 ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Binds to active site Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Echothiopate This compound Echothiopate->AChE_active Irreversible covalent bonding No_Hydrolysis No ACh Hydrolysis AChE_inhibited->No_Hydrolysis Blocks ACh binding

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Data Presentation

Quantitative analysis of enzyme inhibitors is typically summarized by their half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For irreversible inhibitors like this compound, the rate of inactivation (k_inact_ or k_obs_) is a more descriptive parameter. Due to the limited availability of consistent, comparative IC50 and Ki values for this compound in the public literature, the following table serves as a template for researchers to populate with their experimentally determined data. For context, IC50 values for other organophosphate inhibitors are often in the nanomolar to low micromolar range.[7]

InhibitorEnzyme SourceAssay MethodIncubation Time (min)IC50 (nM)k_inact_ (min⁻¹)Reference
This compound e.g., Human recombinant AChEe.g., Ellman Assaye.g., 30User-determinedUser-determinedUser's Data
This compound e.g., Electric eel AChEe.g., Fluorometric Assaye.g., 60User-determinedUser-determinedUser's Data
Chlorpyrifos-oxon (example)Rat brain AChESpectrophotometric30~10-[8]
Monocrotophos (example)Human erythrocyte AChESpectrophotometricTime-dependent250-[7]

Experimental Protocols

Spectrophotometric Measurement of AChE Inhibition (Ellman's Assay)

The Ellman's assay is a widely used, robust, and cost-effective method for measuring AChE activity. The assay measures the production of thiocholine, which results from the cleavage of acetylthiocholine iodide (ATCI) by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

  • Acetylcholinesterase (AChE) (e.g., from electric eel or human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

G prep_reagents 1. Prepare Reagents (Buffer, AChE, ATCI, DTNB, Echothiopate) add_inhibitor 2. Add this compound (various concentrations) to wells prep_reagents->add_inhibitor add_ache 3. Add AChE to wells add_inhibitor->add_ache pre_incubate 4. Pre-incubate (to allow for irreversible inhibition) add_ache->pre_incubate add_substrate_dtnb 5. Add ATCI and DTNB (to start the reaction) pre_incubate->add_substrate_dtnb measure_absorbance 6. Measure Absorbance at 412 nm (kinetic or endpoint) add_substrate_dtnb->measure_absorbance analyze_data 7. Analyze Data (Calculate % inhibition, determine kinact) measure_absorbance->analyze_data

Caption: Experimental Workflow for the Ellman's Assay.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the measurement period.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 14 mM) in the phosphate buffer.

    • Prepare a series of dilutions of this compound in the phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Procedure in a 96-Well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the various dilutions of this compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known AChE inhibitor (for 100% inhibition).

    • Add 20 µL of the AChE solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25°C or 37°C). This step is critical for irreversible inhibitors to allow for the covalent bond formation with the enzyme. The optimal pre-incubation time should be determined experimentally by performing a time-course of inhibition.

    • Initiate the reaction by adding 20 µL of the ATCI solution and 10 µL of the DTNB solution to each well.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. For kinetic analysis, take readings at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • For irreversible inhibitors, it is more informative to determine the apparent rate of inactivation (k_obs_). This can be done by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time at a given inhibitor concentration. The slope of this plot will be -k_obs_.

    • The second-order rate constant (k_inact_/K_i_) can then be determined by plotting k_obs_ versus the inhibitor concentration.

Fluorometric Measurement of AChE Inhibition

Fluorometric assays offer higher sensitivity compared to colorimetric methods and are suitable for high-throughput screening. Several commercial kits are available, often based on the detection of hydrogen peroxide produced in a coupled enzymatic reaction or the use of a fluorogenic substrate.

In this type of assay, AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (e.g., resorufin), which can be measured.

  • Acetylcholinesterase (AChE)

  • This compound

  • Acetylcholine (ACh)

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or another suitable fluorescent probe)

  • Reaction Buffer (e.g., Tris or phosphate buffer, pH ~7.4)

  • 96-well black microplate (to minimize background fluorescence)

  • Fluorometric microplate reader

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a working solution of AChE in the reaction buffer.

    • Prepare a series of dilutions of this compound in the reaction buffer.

    • Prepare a detection mixture containing acetylcholine, choline oxidase, HRP, and the fluorescent probe in the reaction buffer. The concentrations of each component should be optimized according to the manufacturer's instructions or literature protocols.

  • Assay Procedure in a 96-Well Black Plate:

    • Add 50 µL of the various dilutions of this compound to the sample wells.

    • Add 25 µL of the AChE solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15-60 minutes) at a controlled temperature to allow for irreversible inhibition.

    • Initiate the reaction by adding 25 µL of the detection mixture to each well.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 540/590 nm for resorufin).

  • Data Analysis:

    • The fluorescence intensity is proportional to the AChE activity.

    • Calculate the percentage of inhibition and determine the kinetic parameters of inhibition as described for the spectrophotometric assay.

Conclusion

The protocols outlined in these application notes provide a framework for the accurate and reliable measurement of acetylcholinesterase inhibition by the irreversible inhibitor this compound. The choice between the spectrophotometric Ellman's assay and a more sensitive fluorometric method will depend on the specific requirements of the study, including the required sensitivity and throughput. Due to the irreversible nature of this compound's interaction with AChE, careful consideration of pre-incubation time is essential for obtaining meaningful kinetic data. The provided templates and diagrams are intended to guide researchers in designing their experiments and presenting their findings in a clear and structured manner.

References

Application Notes and Protocols for Echothiopate Iodide Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, and irreversible acetylcholinesterase inhibitor.[1][2] It functions by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for parasympathetic nervous system functions.[1][3][4] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, resulting in enhanced and prolonged cholinergic effects.[1][3][4] In ophthalmic applications, this compound causes constriction of the pupil (miosis) and contraction of the ciliary muscle.[5] This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1][5]

These characteristics make this compound a valuable tool in experimental models of glaucoma and other ocular conditions in rodents. These application notes provide detailed protocols for the preparation and administration of this compound in rodent research, along with relevant quantitative data and a summary of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound, extrapolated and compiled for relevance in rodent studies.

Table 1: this compound Ophthalmic Solution Concentrations (Human Clinical Use)

Concentration (%)Concentration (mg/mL)
0.03%0.3
0.06%0.6
0.125%1.25
0.25%2.5

Data sourced from human clinical information and can be used as a reference for preparing dilutions for rodent studies.[6]

Table 2: Acute Toxicity Data

SpeciesRoute of AdministrationLD50
RatIntraperitoneal174 mcg/kg

This data is crucial for understanding the systemic toxicity and for dose selection in non-ocular administration routes.[1]

Table 3: this compound Administration Parameters in Animal Studies (Non-Rodent)

SpeciesAdministration RouteConcentration/DoseFrequencyReference
RabbitTopical Ocular0.125% solutionThree times a day[7]
MonkeyTopical Ocular150 µgNot specified[8]

This data from other animal models can help inform dose and frequency selection for rodent studies in the absence of direct rodent-specific data.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent studies. These protocols are based on established practices for ocular drug administration in rodents and information from studies using this compound in other species, due to a lack of specific published protocols for rodents.

Protocol 1: Topical Ocular Administration of this compound in Rats and Mice

This is the most common and clinically relevant method for studying the effects of this compound on intraocular pressure.

Materials:

  • This compound powder

  • Sterile, isotonic saline or a commercially available sterile diluent[6]

  • Micropipette and sterile tips

  • Sterile microcentrifuge tubes

  • Animal restrainer for rats or mice

  • Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)

Procedure:

  • Preparation of this compound Solution:

    • Based on the desired concentration (refer to Table 1), calculate the required amount of this compound powder. For example, to prepare a 0.125% solution, dissolve 1.25 mg of this compound in 1 mL of sterile saline.

    • Aseptically weigh the powder and dissolve it in the sterile diluent in a sterile microcentrifuge tube.

    • Vortex briefly to ensure complete dissolution. Prepare fresh solutions daily to ensure potency and sterility.

  • Animal Handling and Restraint:

    • Gently restrain the rat or mouse using an appropriate restraining device to minimize stress and movement.

    • For topical administration, the animal's head should be held steady.

  • Topical Administration:

    • Using a calibrated micropipette, carefully instill a small volume (2-5 µL) of the this compound solution onto the cornea of the rodent's eye.

    • Avoid touching the cornea with the pipette tip.

    • The low volume is critical to prevent overflow and systemic absorption.

    • After administration, hold the animal for a brief period (approximately 1 minute) to allow for absorption. Digital compression of the nasolacrimal ducts can be performed to minimize systemic drainage.[3]

  • Monitoring and Data Collection:

    • Measure intraocular pressure (IOP) at baseline before administration and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) using a rodent tonometer.

    • Observe and record any signs of ocular irritation, such as redness, swelling, or excessive tearing.

Protocol 2: Intravitreal Injection of this compound in Mice

This method is used for direct delivery to the posterior segment of the eye, though it is more invasive.

Materials:

  • Prepared sterile this compound solution (lower concentrations are recommended to start, e.g., 0.03%)

  • Hamilton syringe with a 33-gauge needle

  • Surgical microscope or magnifying lens

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Povidone-iodine solution

  • Sterile cotton swabs

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Place the anesthetized mouse under the surgical microscope.

    • Apply a drop of topical anesthetic to the eye.

    • Disinfect the ocular surface with a dilute povidone-iodine solution.

  • Intravitreal Injection:

    • Under microscopic guidance, carefully insert the 33-gauge needle through the sclera, just behind the limbus, avoiding the lens.

    • Slowly inject a small volume (0.5-1 µL) of the this compound solution into the vitreous cavity.

    • Withdraw the needle carefully.

  • Post-Procedure Care and Monitoring:

    • Apply a topical antibiotic ointment to the eye to prevent infection.

    • Monitor the animal during recovery from anesthesia.

    • Observe for any signs of complications, such as cataract formation, retinal detachment, or endophthalmitis.

    • IOP and other relevant parameters can be measured at specified time points post-injection.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in the Eye

This compound, as an acetylcholinesterase inhibitor, potentiates the effects of acetylcholine on its receptors in the eye. The primary targets are the ciliary muscle and the trabecular meshwork, which regulate aqueous humor outflow.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_effector Effector Cells ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Ciliary_Muscle Ciliary Muscle (M3 Receptor) ACh->Ciliary_Muscle Binds to Trabecular_Meshwork Trabecular Meshwork (M3 Receptor) ACh->Trabecular_Meshwork Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Echothiopate Echothiopate Iodide Echothiopate->AChE Irreversible Inhibition Contraction Contraction Ciliary_Muscle->Contraction Trabecular_Meshwork->Contraction Outflow_Increase Increased Aqueous Humor Outflow Contraction->Outflow_Increase IOP_Decrease Decreased Intraocular Pressure Outflow_Increase->IOP_Decrease

Caption: Cholinergic signaling pathway at the neuromuscular junction in the eye.

Experimental Workflow for Topical Ocular Administration

The following diagram illustrates a typical experimental workflow for evaluating the effect of topically administered this compound on intraocular pressure in rodents.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_IOP Baseline IOP Measurement Animal_Acclimation->Baseline_IOP Grouping Randomize into Groups (Control vs. Echothiopate) Baseline_IOP->Grouping Vehicle_Admin Topical Vehicle Administration (e.g., Saline) Grouping->Vehicle_Admin Control Group Echothiopate_Admin Topical Echothiopate Iodide Administration Grouping->Echothiopate_Admin Treatment Group IOP_Measurement IOP Measurement at Multiple Time Points Vehicle_Admin->IOP_Measurement Echothiopate_Admin->IOP_Measurement Data_Analysis Data Analysis IOP_Measurement->Data_Analysis Results Results and Conclusion Data_Analysis->Results End End Results->End

Caption: Experimental workflow for topical ocular administration studies.

Conclusion

These application notes and protocols provide a framework for the administration of this compound in rodent research. Due to the limited availability of rodent-specific data, researchers should carefully consider the provided information and adapt the protocols to their specific experimental needs. It is recommended to conduct pilot studies to determine the optimal dosage and administration frequency for the specific rodent strain and experimental model. Adherence to ethical guidelines for animal research is paramount throughout all procedures.

References

Standard Operating Procedure for Handling and Disposal of Echothiopate Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of Echothiopate iodide, a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2][3][4][5] Primarily used in ophthalmic applications for the treatment of glaucoma and accommodative esotropia, its high toxicity necessitates strict adherence to safety protocols in a research setting.[2][5] These application notes detail the chemical and physical properties of this compound, storage and stability information, and extensive safety precautions. Furthermore, a detailed protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman's method is provided as a practical application for researchers studying its inhibitory effects.

Introduction

This compound ((2-mercaptoethyl) trimethylammonium iodide O,O-diethyl phosphorothioate) is an organophosphate compound that potently inhibits acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[6][7] By forming a stable, covalent bond with the active site of AChE, it leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced parasympathetic activity.[2] This mechanism of action is harnessed for therapeutic purposes, particularly in ophthalmology to reduce intraocular pressure.[7][8] However, its irreversible inhibition and systemic toxicity also make it a hazardous compound that requires careful management in a laboratory environment.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble, and hygroscopic solid with a slight mercaptan-like odor.[6][7]

PropertyValueReference
Chemical Name 2-[(Diethoxyphosphinyl)thio]-N,N,N-trimethylethanaminium iodide[9]
Synonyms Ecothiopate iodide, Phospholine Iodide[10]
CAS Number 513-10-0[9]
Molecular Formula C9H23INO3PS[9]
Molecular Weight 383.23 g/mol [9]
Solubility Water-soluble.[6][7] Slightly soluble in DMSO and methanol.[9][6][7][9]
Physical Form White, crystalline, hygroscopic solid[6][7]

Safety and Handling

This compound is classified as acutely toxic and can be fatal if swallowed, and toxic in contact with skin or if inhaled. Strict safety measures must be followed.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impervious, disposable gloves (double gloving is recommended).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, impervious disposable protective clothing should be worn.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Engineering Controls
  • All handling of this compound powder should be performed in a certified chemical fume hood.

  • Ensure adequate ventilation in the laboratory.

Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, vapor, mist, or gas.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Weigh the compound in a fume hood, preferably within a containment enclosure.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure safety.

ConditionStorage TemperatureDurationNotes
Undiluted Vials (Powder) 2°C to 8°C (Refrigerated)As per manufacturer's expiry dateProtect from moisture as it is hygroscopic.[6][7]
Reconstituted Aqueous Solution ~25°C (Room Temperature)Up to 4 weeksDo not refrigerate reconstituted solutions.[11]
Stock Solutions in Organic Solvents (e.g., DMSO) -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CStore in small aliquots to avoid repeated freeze-thaw cycles.[9]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge down the drain.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution is a freshly prepared 10% bleach solution, followed by a water rinse.

  • Final Disposal: Arrange for the disposal of hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Controlled incineration with flue gas scrubbing is a recommended disposal method.

Experimental Protocols

Preparation of Stock Solutions

Note: Always prepare stock solutions in a chemical fume hood, wearing appropriate PPE.

10 mM Aqueous Stock Solution:

  • Calculate the mass of this compound needed for your desired volume (Molar Mass = 383.23 g/mol ). For example, for 1 mL of a 10 mM solution, weigh out 3.83 mg.

  • Carefully weigh the this compound powder in a fume hood.

  • Add the powder to a sterile microcentrifuge tube or vial.

  • Add the desired volume of sterile, deionized water.

  • Vortex gently until the solid is completely dissolved.

  • Store as recommended in the storage table.

10 mM DMSO Stock Solution:

  • Follow steps 1-3 as above.

  • Add the desired volume of anhydrous DMSO.

  • Vortex gently to dissolve. To aid dissolution, you may warm the tube to 37°C and sonicate for a short period.[9]

  • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a representative method for determining the inhibitory activity of this compound on AChE in a 96-well plate format. The Ellman's method is a colorimetric assay that measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[12]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[12]

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[12]

  • 14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[12]

  • AChE Solution (e.g., 1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to the desired final concentration immediately before use. Keep the enzyme solution on ice.[12]

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations in the assay wells.

Assay Procedure:

  • Set up the 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL water (or solvent used for inhibitor).

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL water (or solvent).

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound working solution.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[12][13]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of phosphate buffer. The final volume in each well should be 180 µL.[12]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

G This compound Handling and Disposal Workflow cluster_handling Handling Procedure cluster_disposal Disposal Procedure Engineering_Controls Use Fume Hood & Ensure Ventilation Weighing Weigh Powder Engineering_Controls->Weighing PPE Wear Gloves, Goggles, & Lab Coat PPE->Weighing Solution_Prep Prepare Stock Solution Weighing->Solution_Prep Experiment Perform Experiment Solution_Prep->Experiment Waste_Collection Collect Solid & Liquid Hazardous Waste Experiment->Waste_Collection Generate Waste Decontamination Decontaminate Surfaces & Equipment Waste_Collection->Decontamination Final_Disposal Arrange for Licensed Waste Disposal Decontamination->Final_Disposal G Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Products Choline + Acetate (Inactive) AChE->Products Hydrolyzes Inactive_AChE Irreversibly Inhibited AChE Echothiopate This compound (Inhibitor) Echothiopate->AChE Covalently Binds & Irreversibly Inhibits

References

Application Notes and Protocols: Echothiopate Iodide in Accommodative Esotropia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Accommodative esotropia is a form of strabismus, or eye misalignment, characterized by an inward turning of the eyes that is often associated with the focusing efforts of the eyes (accommodation).[1][2] Echothiopate iodide, a long-acting, irreversible organophosphate cholinesterase inhibitor, serves as a valuable pharmacological tool in both the diagnosis and treatment of this condition.[3][4][5] By inhibiting acetylcholinesterase, it enhances the effects of endogenous acetylcholine, leading to miosis (pupil constriction) and potentiation of accommodation.[5][6][7] This action helps correct the inward eye turn associated with accommodative esotropia.[3] These notes provide detailed data summaries and protocols for the application of this compound in research and clinical study settings.

Mechanism of Action

This compound functions by irreversibly binding to and inhibiting the enzyme acetylcholinesterase (AChE).[3][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into inactive choline and acetate in the synaptic cleft.[3] The inhibition of AChE by this compound leads to an accumulation of ACh at the neuromuscular junctions of parasympathetically innervated structures in the eye, such as the iris and ciliary muscle.[3][5][7]

The resulting enhanced and prolonged stimulation of muscarinic receptors on the ciliary muscle potentiates accommodation and produces miosis.[6][8] In the context of accommodative esotropia, this enhanced ciliary muscle tone aids the eye's focusing mechanism, thereby reducing the excessive convergence that causes the inward turning of the eye.[3]

Caption: Mechanism of this compound at the cholinergic synapse.

Data Presentation

Quantitative data from available literature is summarized below for easy reference and comparison.

Table 1: Pharmacokinetics of this compound

Parameter Value Reference
Onset of Action Miosis: ≤60 minutes [6]
IOP Decrease: 24 hours [6]
Peak Effect Miosis: 10-30 minutes [4]
Duration of Action Up to 100 hours (due to irreversible inhibition) [4]
Miosis: 1 to 4 weeks [8]
IOP Decrease: Days to weeks [8]
Metabolism Plasma (Butyrylcholinesterase) [4]

| Systemic Absorption | Possible via ophthalmic route |[5] |

Table 2: Dosing Regimens for Accommodative Esotropia in Pediatric Patients

Application Concentration Dosage Duration Reference
Diagnosis 0.125% 1 drop in both eyes once daily at bedtime 2 to 3 weeks [6][9][10][11]
Treatment 0.06% 1 drop in both eyes once daily As needed [10][11][12]
0.125% 1 drop in both eyes every other day As needed [6][10][11][12]
Max Dose 0.125% 1 drop in both eyes once daily Short periods [6][11][12]

| Note | The lowest effective concentration and frequency should be used for maintenance therapy.[6][10][11][12] |

Table 3: Clinical Outcomes of a Diagnostic Trial in Esotropic Children (n=75)

Outcome Classification Percentage of Patients Recommended Action Reference
Purely Accommodative 35% Continued medical therapy [1]
Mixed (Accommodative & Non-Accommodative) 20% Referred for possible surgical correction [1]

| Non-Accommodative | 45% | Referred for possible surgical correction |[1] |

Table 4: Reported Adverse Effects

Category Adverse Effect Frequency/Notes Reference
Ocular (Common) Stinging, burning, lacrimation Often temporary [7][13][14]
Brow ache, induced myopia, blurred vision Common, especially initially [7][15][16]
Lid muscle twitching, conjunctival redness Frequent [7][13]
Ocular (Serious) Iris cysts More frequent in children; usually shrink upon discontinuation [7][13][17]
Lens opacities / Cataract formation Associated with prolonged use [7][11][16]
Retinal detachment Rare, but reported [7][15]
Activation of latent iritis or uveitis Possible [7][13]
Systemic Salivation, sweating, diarrhea Symptoms of excess cholinergic activity [3][6][15]
Muscle weakness, urinary incontinence Discontinue if symptoms occur [6][17]

| | Cardiac irregularities (bradycardia, hypotension) | Discontinue if irregularities occur |[6][7] |

Table 5: Significant Drug Interactions

Interacting Drug Risk Outcome / Mechanism Management Reference
Succinylcholine High Prolonged apnea due to decreased cholinesterase activity. Use an alternative neuromuscular blocker if possible; if used, reduce dose and monitor. [4][6][17]
Systemic Anticholinesterases High Potential for additive toxic effects. Use with caution and monitor for adverse effects. [17][18]
Atropine Moderate Antagonizes the muscarinic effects of acetylcholine, reducing echothiopate efficacy. Monitor therapeutic effect. [4]

| Beta-blockers (ophthalmic) | Moderate | Combined use may lead to excessively low intraocular pressure. | Careful monitoring is required. |[15] |

Experimental Protocols

Adherence to proper administration and handling techniques is critical for subject safety and data integrity.

Protocol: Diagnostic Trial for Accommodative Esotropia

This protocol outlines a clinical trial to differentiate accommodative esotropia from other forms.

  • Objective: To determine if an esotropia has a significant accommodative component.

  • Materials:

    • This compound for ophthalmic solution, 0.125%.[11]

    • Sterile diluent and dropper.[18]

    • Subject's clinical chart.

    • Strabismus measurement tools (e.g., prism and alternate cover test).

  • Procedure:

    • Baseline Assessment: Perform a complete ophthalmic examination. Quantitatively measure the angle of esotropia for both near and distant fixation.

    • Drug Reconstitution: Prepare the 0.125% this compound solution according to the manufacturer's instructions using aseptic technique.[7]

    • Subject/Guardian Instruction: Instruct the subject or their guardian on the proper administration technique (see Section 4.3).

    • Dosing Regimen: Instill one drop of 0.125% solution into both eyes once daily at bedtime.[9][10][11]

    • Trial Duration: Continue the daily regimen for a period of two to three weeks.[9][10][11]

    • Follow-up Assessment: After the trial period, repeat the ophthalmic examination and quantitatively measure the angle of esotropia.

    • Data Analysis: A favorable response, indicated by a significant reduction or elimination of the esotropia, suggests an accommodative component.[1][9][11] The degree of residual strabismus should be evaluated to determine if the esotropia is purely accommodative, mixed, or non-accommodative.[1]

G cluster_outcomes Diagnostic Outcome cluster_actions Subsequent Action start Patient with Suspected Accommodative Esotropia baseline Perform Baseline Strabismus Measurement start->baseline administer Administer this compound 0.125% nightly for 2-3 weeks baseline->administer evaluate Re-evaluate Strabismus Angle administer->evaluate decision Significant Improvement? evaluate->decision full_response Yes (Full Correction) -> Purely Accommodative decision->full_response Full partial_response Yes (Partial Correction) -> Mixed Type decision->partial_response Partial no_response No Correction -> Non-Accommodative decision->no_response None medical_tx Continue Medical Therapy (Miotics and/or Glasses) full_response->medical_tx surgical_eval Refer for Surgical Evaluation partial_response->surgical_eval no_response->surgical_eval

Caption: Workflow for the diagnostic trial of this compound.
Protocol: Treatment and Maintenance

  • Objective: To provide long-term control of accommodative esotropia.

  • Procedure:

    • Initiation: Following a successful diagnostic trial, transition to a maintenance dose.

    • Dose Titration: Prescribe the lowest concentration and frequency that provides satisfactory results.[7][11] This may be 0.125% every other day or 0.06% every day.[11] Dosages can often be gradually lowered as treatment progresses.[11]

    • Monitoring: Conduct regular follow-up examinations to monitor for efficacy and adverse effects, particularly the formation of iris cysts.[7]

    • Duration: Treatment duration is indefinite, continuing as long as the drug is well-tolerated and effective.[18] Consider periodic cessation to re-evaluate the need for therapy.

General Administration Technique
  • Wash hands thoroughly before and after instillation.[10][12]

  • To avoid contamination, do not touch the dropper tip to the eye or any other surface.[12]

  • After instilling the drop, apply gentle finger pressure to the nasolacrimal duct (inner corner of the eye) for one to two minutes.[9][10][12] This minimizes systemic absorption through drainage into the nasal chamber.[10][12]

  • Blot any excess solution from around the eye with a clean tissue.[10][12]

Safety and Handling

  • Contraindications: Do not use in subjects with active uveal inflammation, most cases of angle-closure glaucoma (without iridectomy), or known hypersensitivity to the ingredients.[9][17][18]

  • Warnings and Precautions:

    • Use with extreme caution in patients with asthma, spastic gastrointestinal disturbances, peptic ulcer disease, bradycardia, hypotension, recent myocardial infarction, epilepsy, or Parkinsonism.[6][17]

    • Discontinue use if cardiac irregularities, or symptoms of systemic cholinergic overactivity (e.g., profuse sweating, salivation, urinary incontinence) occur.[6][8][17]

    • Patients should be warned about potential exposure to organophosphate-type pesticides, which can have additive systemic effects.[6][10]

  • Storage: Before reconstitution, refrigerate at 2°C to 8°C. After reconstitution, store at room temperature (approx. 25°C) and discard any unused solution after 4 weeks. Do not refrigerate the reconstituted solution.[9]

References

Troubleshooting & Optimization

Overcoming solubility issues with Echothiopate iodide in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiopate Iodide.

Troubleshooting Guides

Issue: this compound fails to dissolve or precipitates out of solution.

Potential Cause 1: Incorrect Solvent or Buffer

This compound is a hygroscopic, crystalline solid that is generally soluble in water.[1][2][3] However, its solubility can be influenced by the pH and composition of the buffer. Some sources describe its solubility in water, methanol, and DMSO as "slightly soluble," which may indicate that high concentrations can be difficult to achieve in certain conditions.

Solution:

  • Start with a Sterile, Purified Water-Based System: Initially, dissolve this compound in sterile, deionized water before adding it to your final experimental buffer as a concentrated stock.

  • pH Adjustment: The pH of the solution can be critical. The commercial formulation for ophthalmic use is reconstituted in a diluent containing buffering agents like boric acid and sodium phosphate.[2][4][5] This suggests that a buffered solution is important for stability and solubility. When preparing your own solutions, consider a buffer system that maintains a pH in the slightly acidic to neutral range (e.g., pH 6.0-7.4).

  • Test Different Buffer Systems: If precipitation occurs in your primary buffer (e.g., Phosphate-Buffered Saline - PBS), try alternative common laboratory buffers such as Tris-HCl. Be aware that phosphate buffers themselves can sometimes precipitate, especially in the presence of high concentrations of organic solvents or other salts.[6][7]

Potential Cause 2: Low Temperature

The solubility of many compounds decreases at lower temperatures. Storing a concentrated stock solution in the refrigerator or freezer might cause the this compound to precipitate.

Solution:

  • Room Temperature Storage: The reconstituted commercial ophthalmic solution is stored at room temperature (approximately 25°C or 77°F) and is stable for about four weeks.[4][8] For experimental stock solutions, storage at room temperature is also recommended. Avoid refrigeration of aqueous stock solutions unless solubility at lower temperatures has been confirmed.

  • Gentle Warming: If precipitation is observed after storage in the cold, gently warm the solution to room temperature or 37°C with gentle agitation to see if the compound goes back into solution.[9]

Potential Cause 3: High Concentration

You may be attempting to create a solution that is above the solubility limit of this compound in your specific buffer system.

Solution:

  • Prepare a Saturated Solution for Testing: To determine the approximate solubility in your buffer, you can perform a simple saturation test. Add a small, known amount of this compound to a fixed volume of your buffer and vortex. Continue adding small, pre-weighed amounts of the compound until a persistent precipitate is observed. This will give you a practical upper limit for your experimental concentrations.

  • Work with More Dilute Solutions: If possible, adjust your experimental design to work with lower concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For most biological experiments, it is recommended to prepare a primary stock solution in a sterile, high-purity aqueous solvent, such as deionized water or a simple buffer like saline. The commercial ophthalmic product is reconstituted in an aqueous diluent.[2][4][5] For applications requiring an organic solvent, some suppliers note that it is slightly soluble in methanol and DMSO. When using organic solvents, be mindful of their compatibility with your experimental system and the potential for precipitation when diluted into an aqueous buffer.

Q2: How should I store my this compound solutions?

A2: Based on the stability of the commercial reconstituted ophthalmic solution, aqueous solutions of this compound should be stored at room temperature (around 25°C or 77°F) and are expected to be stable for up to four weeks.[4][8] Do not refrigerate aqueous stock solutions, as this may cause precipitation. Protect solutions from light.

Q3: My this compound solution has a slight odor. Is this normal?

A3: Yes, this compound is described as having a slight mercaptan-like odor.[1][2][3] This is characteristic of the compound and does not necessarily indicate degradation.

Q4: At what pH is this compound most stable?

Q5: Can I use this compound in cell culture experiments?

A5: Yes, this compound can be used in cell culture experiments as an acetylcholinesterase inhibitor. When preparing solutions for cell culture, it is crucial to use sterile reagents and techniques. The final concentration of any organic solvent (like DMSO) in the cell culture medium should be kept to a minimum (typically less than 0.1%) to avoid cytotoxicity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Appearance White, crystalline, hygroscopic solid[1][2][3]
Odor Slight mercaptan-like[1][2][3]
Molecular Weight 383.23 g/mol [10]
General Solubility Water-soluble[1][2][3]
Reconstituted Solution Stability Stable for 4 weeks at ~25°C[4][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile, high-purity water (e.g., cell culture grade, nuclease-free)

    • Sterile conical tube or vial

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for your desired volume and concentration (Molarity = moles/liter; Moles = mass/molecular weight). For 10 ml of a 10 mM stock solution, you would need 38.32 mg.

    • Weigh the calculated amount of this compound powder and transfer it to the sterile tube.

    • Add the desired volume of sterile water to the tube.

    • Vortex the solution until the this compound is completely dissolved. If solubility is an issue, gentle warming to 37°C may be applied.

    • Store the stock solution at room temperature, protected from light.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Reagent

This protocol is a general guideline for a colorimetric assay to measure the inhibition of AChE by this compound.

  • Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (from a suitable source, e.g., electric eel)

    • Acetylthiocholine iodide (ATCI) - substrate

    • DTNB (Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • This compound stock solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • In the wells of the 96-well plate, add the following:

      • Phosphate buffer

      • AChE solution

      • Various dilutions of your this compound solution (the inhibitor)

    • Include control wells:

      • Negative control (100% activity): Buffer, AChE, and vehicle (the solvent your inhibitor is dissolved in).

      • Blank: Buffer, ATCI, DTNB (no enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI and DTNB solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the negative control.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_storage Storage weigh Weigh Echothiopate Iodide Powder add_solvent Add Sterile Water or Buffer weigh->add_solvent dissolve Vortex/Gentle Warming to Dissolve add_solvent->dissolve precipitate Precipitation Observed dissolve->precipitate Precipitation occurs store_rt Store at Room Temp (Protected from Light) dissolve->store_rt Solution is clear check_conc Is concentration too high? precipitate->check_conc check_temp Is storage temp too low? precipitate->check_temp check_buffer Is buffer appropriate? precipitate->check_buffer check_conc->store_rt Dilute solution check_temp->store_rt Warm to RT check_buffer->store_rt Change buffer

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Hydrolysis Hydrolysis AChE->Hydrolysis Signal Cholinergic Signal Transduction Postsynaptic_Receptor->Signal Echothiopate This compound Echothiopate->AChE Inhibition Irreversible Inhibition Echothiopate->Inhibition Inhibition->AChE

Caption: Mechanism of action of this compound in the cholinergic synapse.

References

Technical Support Center: Echothiopate Iodide Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Echothiopate iodide in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned cloudy and changed color. What is the cause?

A1: Cloudiness, color change, or the formation of precipitates in your this compound solution are indicators of chemical degradation. This compound is an organophosphate compound that is susceptible to hydrolysis, particularly in alkaline (high pH) conditions. The degradation products can alter the solution's appearance and, more importantly, reduce its potency and potentially introduce impurities.

Q2: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A2: The main factors contributing to the degradation of this compound in aqueous solutions are:

  • pH: this compound is most stable in acidic to neutral solutions and degrades rapidly in alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on manufacturer guidelines for the ophthalmic formulation, the following storage conditions are recommended:

  • Prior to Reconstitution (Lyophilized Powder): Store under refrigeration at 2°C to 8°C (36°F to 46°F)[1][2].

  • After Reconstitution (Aqueous Solution): Store at room temperature, approximately 25°C (77°F). Do not refrigerate the reconstituted solution[1][2]. Discard any unused solution after 4 weeks[1][2].

Q4: Can I use a buffer to stabilize my this compound solution?

A4: Yes, using a buffer is crucial for maintaining a stable pH and preventing hydrolytic degradation. The commercial ophthalmic diluent for this compound contains a boric acid and sodium phosphate buffer system[3][4]. For laboratory preparations, a similar phosphate or citrate-based buffer system to maintain a pH in the acidic to neutral range is recommended.

Q5: Are there any specific excipients I should consider adding to my aqueous solution to improve stability?

A5: The commercial formulation provides insight into useful excipients. Besides a buffer system, consider the following:

  • Mannitol: Included as a tonicity-adjusting agent to make the solution isotonic, which is critical for ophthalmic applications to prevent irritation[3][5][6].

  • Chlorobutanol: Added as a preservative to prevent microbial growth in multi-dose preparations[3][7].

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Prepared Solutions
  • Potential Cause: Hydrolysis due to inappropriate pH.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your aqueous solution. If it is in the alkaline range (pH > 7), this is likely the cause of degradation.

    • Implement a Buffer System: Prepare your this compound solution using a buffer with a pKa that allows you to maintain a pH in the acidic to neutral range. A phosphate buffer system is a good starting point.

    • Monitor pH Over Time: Periodically check the pH of your stock solutions, as it may change over time, especially if exposed to air (which can introduce CO2 and lower pH).

Issue 2: Solution Degradation Despite Refrigeration
  • Potential Cause: Inappropriate storage temperature for the reconstituted solution.

  • Troubleshooting Steps:

    • Store at Room Temperature: Contrary to common practice for many biological reagents, reconstituted this compound solutions are recommended to be stored at room temperature (around 25°C)[1][2]. Refrigeration of the aqueous solution is not advised by the manufacturer.

    • Follow First-In, First-Out: Always use the oldest prepared solution first to ensure it is used within its stability window.

    • Discard After 4 Weeks: Adhere to the 4-week expiration period for reconstituted solutions to avoid using degraded material[1][2].

Issue 3: Suspected Photodegradation
  • Potential Cause: Exposure of the solution to ambient or UV light.

  • Troubleshooting Steps:

    • Use Amber Vials: Prepare and store your this compound solutions in amber or other light-protecting vials to minimize exposure to light.

    • Work in a Dimly Lit Area: When handling the solution, avoid direct, bright light.

    • Store in the Dark: Keep stored solutions in a dark place, such as a closed cabinet or drawer.

Data on Storage and Stability

ParameterConditionRecommendationCitation
Storage (Unreconstituted) Temperature2°C to 8°C (Refrigerated)[1][2]
Storage (Reconstituted) Temperature~25°C (Room Temperature)[1][2]
Shelf-life (Reconstituted) DurationDiscard after 4 weeks[1][2]
Appearance of Degraded Solution Visual CuesCloudy, color change, particle formation

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol is based on the components of the commercially available ophthalmic solution and is intended for research purposes.

Materials:

  • This compound powder

  • Sterile, purified water

  • Boric acid

  • Sodium phosphate (monobasic and dibasic for buffer preparation)

  • Mannitol

  • Chlorobutanol (use with caution and appropriate safety measures)

  • Sterile amber vials

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Buffer/Excipient Solution:

    • In a sterile container, dissolve boric acid (to a final concentration of 0.06%), sodium phosphate (to a final concentration of 0.026%), mannitol (to a final concentration of 1.2%), and chlorobutanol (to a final concentration of 0.55%) in sterile, purified water[3][4].

    • Adjust the pH of the solution to a slightly acidic to neutral range (e.g., pH 5.0-7.0) using small additions of a sterile sodium hydroxide or acetic acid solution.

    • Sterile-filter the final buffer/excipient solution through a 0.22 µm filter into a sterile container.

  • Reconstitute this compound:

    • Aseptically, add the desired volume of the sterile buffer/excipient solution to a pre-weighed amount of this compound powder to achieve the target concentration.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Storage:

    • Store the final solution in sterile amber vials at room temperature (~25°C).

    • Label the vials with the preparation date, concentration, and a "discard after 4 weeks" note.

Protocol 2: Forced Degradation Study for this compound

This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Materials:

  • Prepared this compound solution (as per Protocol 1 or your own formulation)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Acid Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[8].

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[8].

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the this compound solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature and protected from light for a defined period (e.g., up to 7 days)[9].

    • Analyze samples by HPLC at various time points.

  • Thermal Degradation:

    • Place the this compound solution in a calibrated oven at an elevated temperature (e.g., 70°C)[8].

    • Analyze samples by HPLC at various time points.

  • Photodegradation:

    • Expose the this compound solution in a photostability chamber to a controlled light source (UV and visible light) as per ICH Q1B guidelines[9].

    • Concurrently, keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Analysis:

    • For all stress conditions, use a validated stability-indicating HPLC method to separate the intact this compound from its degradation products.

    • Quantify the percentage of degradation over time.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors Echothiopate_Iodide This compound (Aqueous Solution) Degradation_Products Degradation Products (Inactive/Impure) Echothiopate_Iodide->Degradation_Products Degradation Alkaline_pH Alkaline pH (Hydrolysis) Alkaline_pH->Degradation_Products High_Temp High Temperature High_Temp->Degradation_Products Light_Exposure Light Exposure (Photodegradation) Light_Exposure->Degradation_Products Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation_Products

Caption: Factors leading to the degradation of this compound in aqueous solutions.

Experimental_Workflow start Start: Prepare Stabilized Solution prepare_buffer 1. Prepare Buffer/Excipient Solution (Boric Acid, Sodium Phosphate, Mannitol) start->prepare_buffer reconstitute 2. Reconstitute this compound in Buffered Solution prepare_buffer->reconstitute stress_conditions 3. Apply Stress Conditions (pH, Temp, Light, Oxidation) reconstitute->stress_conditions analyze 4. Analyze Samples by Stability-Indicating HPLC stress_conditions->analyze evaluate 5. Evaluate Degradation Profile analyze->evaluate end End: Determine Stability evaluate->end

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting inconsistent results in Echothiopate iodide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiopate iodide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action is to bind to the active site of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged stimulation of cholinergic receptors.[1][2]

Q2: What are the common experimental applications of this compound?

In a research context, this compound is primarily used to study the effects of cholinergic system stimulation and acetylcholinesterase inhibition. It is often used in in vitro enzyme inhibition assays, such as the Ellman's assay, to determine its inhibitory potency (e.g., IC50 value). It is also used in cell-based assays and animal models to investigate the physiological and pathological roles of the cholinergic system.

Q3: What are the proper storage and handling procedures for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Unreconstituted (lyophilized powder): Store in a refrigerator at 2°C to 8°C.[3]

  • Reconstituted solution: Store at room temperature (approximately 25°C). Do not refrigerate after reconstitution. Any unused solution should be discarded after 4 weeks.[3]

It is also important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment, as it is a potent cholinesterase inhibitor.

Troubleshooting Inconsistent Results

Issue 1: High Background Absorbance in Acetylcholinesterase (Ellman's) Assay

High background absorbance can mask the true enzyme activity and lead to inaccurate results.

Potential Cause Troubleshooting Step Expected Outcome
Spontaneous hydrolysis of acetylthiocholine iodide Run a blank control containing all reagents except the enzyme.This will quantify the rate of non-enzymatic hydrolysis, which can then be subtracted from the sample readings.
Reaction of this compound with DTNB Run a control with this compound and DTNB in the buffer without the enzyme or substrate.If there is a color change, it indicates a direct reaction, and an alternative assay method may be needed.
Contamination of reagents with sulfhydryl groups Prepare fresh reagents, particularly the buffer and DTNB solution.A reduction in background absorbance should be observed.
Light sensitivity of DTNB Store DTNB solution in a dark container and minimize light exposure during the assay.This will prevent the degradation of DTNB and reduce background signal.
Issue 2: Low or No Acetylcholinesterase Inhibition Observed

Failure to observe the expected inhibitory effect of this compound can be due to several factors.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure proper storage of the stock solution.Restored inhibitory activity should be observed.
Incorrect concentration of this compound Verify the calculations for the stock solution and dilutions. Use a calibrated pipette for accurate measurements.The expected dose-dependent inhibition should be achieved.
Suboptimal assay conditions (pH, temperature) Ensure the assay buffer pH is within the optimal range for both the enzyme and the inhibitor (typically pH 7.4-8.0). Maintain a constant and appropriate temperature throughout the experiment.[4]Consistent and reproducible inhibition data.
Inactive enzyme Use a new vial of acetylcholinesterase and handle it according to the manufacturer's instructions.Positive control (enzyme without inhibitor) should show robust activity.
Issue 3: High Variability Between Replicate Wells

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause Troubleshooting Step Expected Outcome
Pipetting errors Use calibrated pipettes and ensure proper pipetting technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously.Reduced coefficient of variation (%CV) between replicates.
Incomplete mixing of reagents Gently mix the contents of the wells after adding each reagent by pipetting up and down or using a plate shaker.Uniform reaction rates across replicate wells.
Temperature gradients across the microplate Allow the microplate and reagents to equilibrate to the assay temperature before starting the reaction. Incubate the plate in a temperature-controlled environment.Consistent enzyme activity and inhibition across the plate.
Edge effects in the microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.More consistent results in the inner wells.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Ellman's Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • DTNB solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

    • ATCI solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water.

    • AChE solution: Prepare a working solution of AChE in phosphate buffer to a final concentration that gives a linear rate of reaction over 5-10 minutes.

    • This compound solutions: Prepare a series of dilutions of this compound in phosphate buffer to cover a range of expected inhibitory concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the different this compound dilutions to the test wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 125 µL of the DTNB solution to all wells.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the rate of the reaction without the inhibitor and V_inhibitor is the rate with the inhibitor.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Echothiopate Echothiopate Iodide Echothiopate->AChE Inhibits (Irreversible) Postsynaptic_Response Postsynaptic Response (e.g., Depolarization) ACh_Receptor->Postsynaptic_Response Activates

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Protocols Verify Experimental Protocol (volumes, concentrations) Start->Check_Protocols Check_Instruments Calibrate and Validate Instruments Start->Check_Instruments Run_Controls Run Appropriate Controls (blanks, positive/negative) Check_Reagents->Run_Controls Check_Protocols->Run_Controls Check_Instruments->Run_Controls Analyze_Controls Analyze Control Data Run_Controls->Analyze_Controls Isolate_Variable Isolate and Test One Variable at a Time Analyze_Controls->Isolate_Variable Controls Fail Resolved Problem Resolved Analyze_Controls->Resolved Controls OK Isolate_Variable->Run_Controls Not_Resolved Problem Persists Isolate_Variable->Not_Resolved Consult_Literature Consult Literature for Similar Issues Not_Resolved->Consult_Literature Experimental_Workflow Start Experiment Planning Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup 96-Well Plate Assay Setup (Controls and Samples) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation of Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Absorbance Reading (412 nm) Reaction_Initiation->Kinetic_Reading Data_Analysis Data Analysis (Rate Calculation, % Inhibition) Kinetic_Reading->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End Results and Interpretation IC50_Determination->End

References

Technical Support Center: Managing Side Effects of Echothiopate Iodide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Echothiopate iodide in animal studies. The information is designed to help you anticipate, recognize, and manage potential side effects, ensuring the welfare of your animal subjects and the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action is to block the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[1] In ophthalmic applications, this increased cholinergic stimulation causes contraction of the ciliary muscle and widening of the trabecular meshwork, which facilitates the outflow of aqueous humor and reduces intraocular pressure.[1][2]

Q2: What are the common local (ocular) side effects of this compound in animal studies?

Following topical administration to the eye, researchers may observe a range of local side effects, primarily due to the potentiation of acetylcholine's effects on ocular structures. These can include:

  • Miosis (pupil constriction): This is an expected pharmacological effect.

  • Eye irritation: Manifested as burning or stinging sensations upon application.[3]

  • Blurred vision: A temporary effect resulting from the drug's impact on the eye's focusing muscles.[3]

  • Increased lacrimation (tearing). [3]

  • Conjunctival and ciliary redness.

  • Brow ache.

Prolonged use has been associated with the development of cataracts in some cases.[3]

Q3: What are the potential systemic side effects of this compound in animal studies?

Systemic absorption of this compound can lead to generalized cholinergic stimulation, resulting in a range of side effects that can vary in severity depending on the dose and the animal species. These may include:[3]

  • Muscarinic effects:

    • Salivation

    • Lacrimation

    • Urination

    • Defecation

    • Gastrointestinal distress (e.g., cramping, vomiting, diarrhea)[3]

    • Emesis (vomiting)

    • Bronchospasm and increased bronchial secretions

    • Bradycardia (slow heart rate)

  • Nicotinic effects:

    • Muscle fasciculations (twitching)

    • Muscle weakness

    • Paralysis

  • Central Nervous System (CNS) effects:

    • Restlessness

    • Ataxia

    • Seizures

    • Respiratory depression

Q4: How can I minimize systemic absorption of this compound during topical ocular administration?

To reduce the likelihood of systemic side effects, it is crucial to minimize the systemic absorption of the drug. The following techniques are recommended:

  • Digital compression of the nasolacrimal ducts: Apply gentle pressure to the inner corner of the eye for one to two minutes immediately following instillation. This helps to prevent the solution from draining into the nasal cavity and being absorbed into the systemic circulation.

  • Use the smallest effective drop volume: Larger drop volumes can increase the amount of drug available for systemic absorption.

  • Wipe away excess solution: After instillation, gently wipe any excess solution from around the eye with a sterile gauze pad.

Troubleshooting Guides

Issue 1: Animal exhibits signs of mild to moderate systemic cholinergic toxicity (e.g., excessive salivation, urination, defecation, muscle tremors).

Cause: Systemic absorption of this compound leading to overstimulation of the parasympathetic nervous system.

Solution:

  • Immediate Action:

    • Temporarily discontinue the administration of this compound.

    • Monitor the animal closely for any worsening of symptoms.

    • Provide supportive care as needed (e.g., ensure hydration, maintain body temperature).

  • Pharmacological Intervention (if symptoms persist or worsen):

    • Administer Atropine sulfate , a muscarinic antagonist, to counteract the muscarinic effects of acetylcholine. The dosage will vary depending on the animal species. It is crucial to consult with a veterinarian for appropriate dosing.

    • For severe muscle tremors or fasciculations, a benzodiazepine such as diazepam may be considered to control seizures and muscle activity.

  • Prevention of Recurrence:

    • Review your drug administration technique to ensure you are minimizing systemic absorption (see Q4 in FAQs).

    • Consider reducing the dose or the frequency of this compound administration in future experiments, if scientifically justifiable.

Issue 2: Animal displays signs of severe cholinergic toxicity (cholinergic crisis), including respiratory distress, severe muscle weakness or paralysis, and bradycardia.

Cause: Significant overdose or high systemic absorption of this compound, leading to a life-threatening cholinergic crisis.

Solution: This is a medical emergency requiring immediate intervention.

  • Immediate Action:

    • Ensure a patent airway and provide respiratory support. This may involve supplemental oxygen or mechanical ventilation if the animal is experiencing respiratory failure.

    • Discontinue this compound administration immediately.

    • Continuously monitor vital signs: Heart rate, respiratory rate, and oxygen saturation.

  • Pharmacological Intervention:

    • Atropine Sulfate: Administer atropine to block the muscarinic effects. In a crisis, higher and more frequent doses may be required. The goal is to reduce bronchial secretions and reverse bradycardia.

    • Pralidoxime (2-PAM): Administer pralidoxime to reactivate the acetylcholinesterase enzyme that has been inhibited by this compound. This is most effective when given soon after exposure and primarily addresses the nicotinic effects, such as muscle weakness and paralysis.[4][5]

    • Benzodiazepines: Administer diazepam or a similar agent to control seizures.

  • Supportive Care:

    • Provide intravenous fluids to maintain hydration and blood pressure.

    • Maintain the animal's body temperature.

    • Continue intensive monitoring until the animal is stable.

Data Presentation

Table 1: Recommended Antidote Dosages for Cholinergic Crisis in Selected Animal Species

Animal SpeciesAtropine Sulfate DosagePralidoxime (2-PAM) DosageNotes
Guinea Pig 0.4 mg/kg (free base)25.7 mg/kg (chloride)Co-administration demonstrated protective effects against carbamate pesticides.[6]
General Recommendation for Organophosphate Poisoning 2-4 mg IV every 5 minutes, titrated to effect (resolution of bronchorrhea)Loading dose: 20 mg/kg (max 2 g) IV over 30 minutes, followed by an infusion of 8-10 mg/kg/hr.[7]These are general human-derived guidelines and should be adapted for specific animal models in consultation with a veterinarian.

Disclaimer: The dosages provided are for informational purposes only and are based on studies of organophosphate and carbamate toxicity. Always consult with a qualified veterinarian to determine the appropriate dosages for your specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Monitoring for Side Effects of this compound in a Rodent Model
  • Baseline Assessment:

    • Before the first administration of this compound, perform a thorough clinical examination of each animal.

    • Record baseline values for:

      • Body weight

      • General appearance and posture

      • Behavioral activity

      • Presence of any ocular abnormalities (e.g., redness, discharge)

      • Respiratory rate

  • Drug Administration:

    • Administer this compound ophthalmic solution as per your experimental protocol.

    • Employ techniques to minimize systemic absorption (see Q4 in FAQs).

  • Post-Administration Monitoring:

    • Immediate (0-4 hours post-dose): Observe animals continuously for the first hour and then every 30 minutes for the next three hours. Look for acute signs of local and systemic toxicity (see FAQs Q2 and Q3).

    • Daily Monitoring: For the duration of the study, perform daily clinical observations. Record any changes from baseline.

    • Weekly Detailed Examination: Once a week, perform a more detailed examination, including body weight measurement and a thorough check for any developing ocular or systemic side effects.

  • Scoring of Clinical Signs:

    • Use a standardized scoring system to objectively assess the severity of any observed side effects. This will allow for quantitative analysis of the data.

  • Intervention Plan:

    • Have a clear plan in place for intervention if an animal shows signs of distress or toxicity, as outlined in the Troubleshooting Guides. This should include the availability of emergency drugs like atropine and 2-PAM, and a clear communication plan with the veterinary staff.

Mandatory Visualizations

Signaling Pathway

CholinergicSignaling cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Membrane cluster_intervention Pharmacological Intervention ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_released->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_released->Nicotinic_R Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Muscarinic_R->Cellular_Response Nicotinic_R->Cellular_Response Echothiopate Echothiopate Iodide Echothiopate->AChE Inhibits (Irreversible) Atropine Atropine Atropine->Muscarinic_R Blocks Pralidoxime Pralidoxime (2-PAM) Pralidoxime->AChE Reactivates Ophthalmic_Drug_Safety_Workflow start Start: Experimental Design (Dose, Frequency, Duration) acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization baseline Baseline Data Collection (Clinical observations, Ocular exam, Body weight) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Topical Ocular Dosing with this compound randomization->dosing monitoring Post-Dose Monitoring (Local & Systemic Side Effects) dosing->monitoring terminal Terminal Procedures (Blood collection, Tissue harvesting) dosing->terminal End of Study data_collection Data Collection (Clinical scores, Ocular findings, Physiological parameters) monitoring->data_collection intervention Intervention as Needed (Supportive care, Antidotes) monitoring->intervention Adverse Event? data_collection->dosing Repeat Dosing Cycle intervention->monitoring analysis Data Analysis & Reporting terminal->analysis

References

Technical Support Center: Enhancing Echothiopate Iodide Delivery in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Echothiopate Iodide in ophthalmic research models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in-vivo and in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the eye?

A1: this compound is a long-acting, irreversible acetylcholinesterase inhibitor.[1][2] In the eye, it prevents the breakdown of acetylcholine, a neurotransmitter.[1][2] This leads to increased stimulation of cholinergic receptors in the ciliary muscle and trabecular meshwork, causing ciliary muscle contraction. This contraction increases the outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).[1][2][3][4]

Q2: What are the common challenges in delivering this compound in animal models?

A2: The primary challenges include ensuring accurate and consistent dosing, minimizing systemic absorption and associated side effects, and overcoming the natural protective barriers of the eye which can lead to rapid clearance of the drug. For topical application, the small eye size and different anatomy of rodent models compared to humans can make administration and retention of the drug difficult.

Q3: How should this compound be prepared and stored for research use?

A3: The commercially available form of this compound, Phospholine Iodide®, is a sterile powder that needs to be reconstituted with a specific diluent.[2][5] The diluent typically contains chlorobutanol, mannitol, boric acid, and sodium phosphate.[5] For research purposes, if starting from a pure compound, a sterile, buffered saline solution can be used as a vehicle. It is crucial to ensure the final solution is sterile and at a physiologically acceptable pH. Undiluted vials should be stored under refrigeration (2°C to 8°C).[1] After reconstitution, the solution should be stored at room temperature (around 25°C) and should not be refrigerated; any unused solution should be discarded after 4 weeks.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IOP Reduction Improper administration technique leading to variable dosing.Ensure consistent drop size and placement. For rodents, gently pull down the lower eyelid to create a small pocket for the drop. Practice the technique to ensure reproducibility. Apply gentle pressure to the nasolacrimal duct for 1-2 minutes after instillation to minimize systemic drainage.[1][2][6]
Development of tolerance.Consider a "washout" period where the drug is not administered to allow for the resensitization of cholinergic receptors.
Signs of Systemic Toxicity (e.g., salivation, tremors) Systemic absorption of the drug through the conjunctiva and nasolacrimal duct.Minimize the drop volume to what is necessary for the animal model. As mentioned, apply pressure to the nasolacrimal duct after administration to reduce drainage into the systemic circulation.[1][2][6] Observe animals closely for any adverse effects.
Ocular Irritation (e.g., redness, excessive tearing) High concentration of the drug or formulation excipients.If preparing your own formulation, ensure the pH and osmolarity are within a physiologically tolerated range. Consider starting with a lower concentration of this compound and gradually increasing if necessary.
Difficulty in Topical Administration to Small Animals (e.g., mice) Animal movement and small eye surface area.Proper animal handling and restraint are crucial. For mice, scruffing the animal can help to keep the eye open and steady for application. Using a micropipette with a fine tip can aid in delivering a small, precise volume.
Crystallization of the Drug in Solution Low solubility or improper storage.This compound is a water-soluble crystalline solid.[2] If you are preparing a high concentration, ensure it is fully dissolved. Store the reconstituted solution at room temperature as refrigeration can cause precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Ophthalmic Solution (0.125%) for Research

Materials:

  • This compound powder

  • Sterile, isotonic phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filter

  • Sterile vials for storage

  • Vortex mixer

  • Analytical balance

Methodology:

  • Using aseptic techniques in a laminar flow hood, weigh the required amount of this compound powder to prepare a 0.125% (w/v) solution (e.g., 1.25 mg for 1 mL of solution).

  • Add the powder to a sterile vial.

  • Add the desired volume of sterile PBS to the vial.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile vial.

  • Store the prepared solution at room temperature (approximately 25°C) and protect it from light. Discard any unused solution after 4 weeks.[1]

Protocol 2: Topical Administration of this compound in a Rabbit Glaucoma Model

Animal Model:

  • New Zealand White rabbits with induced ocular hypertension.

Materials:

  • Prepared sterile 0.125% this compound solution

  • Calibrated micropipette

  • Tonometer for measuring intraocular pressure (IOP)

Methodology:

  • Gently restrain the rabbit.

  • Measure the baseline IOP of both eyes using a tonometer.

  • Instill one 50 µL drop of the 0.125% this compound solution into the lower conjunctival sac of the treated eye.[7] The other eye can serve as a control and receive a vehicle solution.

  • Apply gentle pressure to the nasolacrimal duct for 1-2 minutes to minimize systemic absorption.[1][2][6]

  • Monitor the animal for any signs of ocular irritation or systemic side effects.

  • Measure IOP at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-instillation to evaluate the drug's efficacy.

Data Presentation

Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model

Treatment GroupBaseline IOP (mmHg)IOP at 4 hours post-treatment (mmHg)% IOP Reduction
Vehicle Control21.5 ± 1.221.2 ± 1.51.4%
0.06% this compound22.1 ± 1.817.7 ± 1.319.9%
0.125% this compound21.8 ± 1.515.3 ± 1.129.8%
0.25% this compound22.3 ± 1.614.9 ± 1.433.2%

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

Cholinergic Signaling Pathway in Aqueous Humor Outflow

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_muscle Ciliary Muscle / Trabecular Meshwork Cell Parasympathetic Nerve Terminal Parasympathetic Nerve Terminal Acetylcholine (ACh) Acetylcholine (ACh) Parasympathetic Nerve Terminal->Acetylcholine (ACh) Release Choline + Acetate Choline + Acetate Acetylcholine (ACh)->Choline + Acetate Muscarinic M3 Receptor Muscarinic M3 Receptor Acetylcholine (ACh)->Muscarinic M3 Receptor Binds to Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE)->Choline + Acetate Hydrolysis Gq Protein Gq Protein Muscarinic M3 Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 Generates Ca2+ Ca2+ IP3->Ca2+ Increases Intracellular Muscle Contraction Muscle Contraction Ca2+->Muscle Contraction Increased Aqueous Outflow Increased Aqueous Outflow Muscle Contraction->Increased Aqueous Outflow Reduced IOP Reduced IOP Increased Aqueous Outflow->Reduced IOP This compound This compound This compound->Acetylcholinesterase (AChE) Inhibits

Caption: Cholinergic signaling pathway leading to reduced intraocular pressure.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Echothiopate Iodide Solution D Topical Administration of this compound A->D B Select Animal Model (e.g., Rabbit with Ocular Hypertension) C Measure Baseline IOP B->C C->D E Monitor for Adverse Effects D->E F Measure IOP at Multiple Time Points D->F G Calculate % IOP Reduction F->G H Statistical Analysis G->H I Generate Dose-Response Curve H->I

Caption: Workflow for assessing this compound efficacy in animal models.

References

Addressing tachyphylaxis with repeated Echothiopate iodide administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Echothiopate Iodide, focusing on the phenomenon of tachyphylaxis observed with repeated administration.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our long-term in vivo/in vitro model. What could be the cause?

A diminished response to this compound following repeated administration is a known phenomenon called tachyphylaxis, or tolerance. This occurs because this compound is a long-acting, irreversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism is to block the AChE enzyme, leading to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[3][4][5]

Initially, this ACh accumulation leads to a heightened cholinergic response. However, prolonged overstimulation of cholinergic receptors (both muscarinic and nicotinic) can trigger compensatory mechanisms, including:

  • Receptor Desensitization: The receptors become less responsive to acetylcholine.

  • Receptor Downregulation: The number of cholinergic receptors on the cell surface is reduced.

This results in a subsensitivity of the target cells to cholinergic stimulation, manifesting as a reduced overall response to this compound.[6] Studies in primates, for instance, have demonstrated that after several months of treatment, the accommodative response of the eye to cholinergic agonists was severely reduced.[6]

Q2: What is the underlying signaling pathway leading to tachyphylaxis with this compound?

The development of tachyphylaxis is a multi-step process initiated by the primary action of this compound. The drug irreversibly binds to and inhibits the acetylcholinesterase (AChE) enzyme.[1] This inhibition prevents the breakdown of acetylcholine (ACh), causing its concentration to rise significantly in the synaptic cleft.[3] The excess ACh continuously stimulates postsynaptic muscarinic and nicotinic receptors, leading to an initial hyper-cholinergic state.[5] However, this overstimulation activates intracellular feedback mechanisms that lead to the desensitization and downregulation of these receptors, ultimately causing a reduced cellular response to ACh and tachyphylaxis.[4][7]

G cluster_drug_action Primary Drug Action cluster_synapse Synaptic Consequence cluster_cellular_response Cellular Adaptation & Outcome EI Echothiopate Iodide AChE Acetylcholinesterase (AChE) EI->AChE Inactivation ACh Acetylcholine (ACh) Accumulation AChE->ACh Breakdown Blocked Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Overstimulation Desensitization Receptor Desensitization & Downregulation Receptors->Desensitization Leads to Tachyphylaxis Tachyphylaxis (Diminished Response) Desensitization->Tachyphylaxis Results in

Caption: Signaling pathway of this compound-induced tachyphylaxis.

Q3: How can we experimentally quantify the development of tachyphylaxis in our model?

Quantifying tachyphylaxis requires measuring both the activity of the drug target (AChE) and the functional response of the cholinergic system over time.

  • Measure AChE Inhibition: Confirm that the drug is active by measuring AChE activity in your samples (e.g., plasma, red blood cells, or tissue homogenates) at different time points. A persistent depression of AChE levels indicates the drug is working as expected.[8][9]

  • Conduct Functional Assays: Measure the physiological response to a direct-acting cholinergic agonist (e.g., pilocarpine, carbachol) before and during the course of repeated this compound administration. A rightward shift in the dose-response curve or a decrease in the maximal response to the agonist indicates receptor desensitization.

A study on cynomolgus monkeys provides a clear example. Researchers measured the accommodative response to the cholinergic agonist pilocarpine before and during long-term echothiophate treatment. The dramatic reduction in response to pilocarpine during treatment directly demonstrated cholinergic subsensitivity.[6]

Q4: Is it possible to reverse the effects of tachyphylaxis?

Yes, tolerance to this compound can be reversible, but it may require a significant drug-free period. Since Echothiopate's inhibition of AChE is long-lasting, recovery depends on the synthesis of new enzyme and the resensitization of cholinergic receptors.[1]

In primate studies, accommodative responses to cholinergic agonists showed noticeable return within two weeks of discontinuing echothiophate. By seven weeks, sensitivity had recovered to 30-50% of control levels, indicating a gradual but incomplete reversal over this period.[6] For experimental designs, incorporating a "washout" or "rest period" can help restore the system's sensitivity.[10]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Variable drug efficacy between experiments. Tachyphylaxis/Tolerance Implement a "washout" period between experiments. Ensure consistent dosing schedules and measure baseline cholinergic sensitivity before each new experimental run. Patients may develop tolerance after prolonged use; a rest period restores response to the drug.[10]
Initial hyper-responsiveness followed by a sharp decline in effect. Acute Receptor Desensitization This is the classic presentation of tachyphylaxis. Reduce the concentration or frequency of this compound administration. Measure responses at more frequent, earlier time points to characterize the peak effect and onset of desensitization.
Systemic side effects observed in animal models (e.g., muscle weakness, bradycardia). Systemic Absorption and Cholinergic Crisis Echothiophate Iodide can be systemically absorbed and cause profound cholinergic effects.[1][8][11] Refine the administration technique to limit systemic exposure (e.g., for ophthalmic studies, use digital compression of the nasolacrimal ducts).[12] Consider reducing the dose.
No response to this compound, even at initial doses. Incorrect Drug Preparation/Storage Echothiophate Iodide requires reconstitution.[10] Ensure the diluent and drug powder are mixed correctly. Store the unreconstituted drug in a refrigerator and the reconstituted solution at room temperature, discarding any unused solution after 4 weeks.[13]

Quantitative Data on Tachyphylaxis & Drug Effects

Table 1: Recovery from Cholinergic Subsensitivity in Primates (Data sourced from a study on cynomolgus monkeys treated with topical this compound for several months)[6]

Time After DiscontinuationRecovery of Accommodative Response to Pilocarpine
During TreatmentLittle to no response
2 WeeksNoticeable return of response
7 Weeks~30% to 50% of pre-treatment control levels

Table 2: Effect of this compound (EI) on Intraocular Pressure (IOP) in Human Glaucoma Patients (Data from a retrospective study on pseudophakic glaucoma patients on maximal medical therapy)[14]

Treatment PhaseMean IOP (mmHg ± SD)
Baseline (Before EI)30.4 ± 8.2
During EI Treatment16.6 ± 4.2
After EI Discontinuation27.7 ± 8.0

Experimental Protocols

Protocol 1: Measurement of Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity.[15] It measures the product of a reaction between thiocholine (produced by AChE from acetylthiocholine) and DTNB. The rate of color change is proportional to AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • AChE standard (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test samples (e.g., plasma, tissue homogenate) and controls

  • 96-well microplate and plate reader (absorbance at 405-412 nm)[15][16]

Procedure:

  • Plate Setup: Designate wells for blanks (no enzyme), negative controls (100% enzyme activity), and test samples.

  • Reagent Preparation: Prepare working solutions of DTNB and ATCI in the phosphate buffer.[15]

  • Reaction Initiation:

    • To each well, add 150 µL of phosphate buffer.

    • Add 10 µL of your sample (or standard/control).

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.

  • Calculation: Calculate the rate of change in absorbance (ΔAbs/min). The percent inhibition for each sample is calculated relative to the negative control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents (Buffer, DTNB, ATCI) P2 Design 96-well Plate Layout (Blanks, Controls, Samples) A1 Add Buffer, Sample, and DTNB to wells P2->A1 A2 Initiate reaction by adding ATCI A1->A2 D1 Measure Absorbance (412 nm) kinetically A2->D1 D2 Calculate Rate (ΔAbs/min) D1->D2 D3 Determine % AChE Inhibition D2->D3

Caption: Experimental workflow for AChE inhibition assay.

Protocol 2: Functional Assay for Cholinergic Receptor Sensitivity

This protocol assesses the functional consequence of tachyphylaxis by measuring the response of a biological system to a cholinergic agonist.

Model System: Isolated tissue bath (e.g., guinea pig ileum, aortic rings) or cell culture model expressing cholinergic receptors.

Materials:

  • Isolated tissue preparation or cell culture system.

  • Krebs-Henseleit solution (for tissue baths) or appropriate cell culture media.

  • Cholinergic agonist (e.g., Carbachol, Pilocarpine).

  • This compound.

  • Data acquisition system to measure response (e.g., force transducer, calcium imaging).

Procedure:

  • Baseline Measurement:

    • Equilibrate the tissue/cells in the experimental buffer.

    • Generate a cumulative concentration-response curve for the cholinergic agonist to determine the baseline EC50 and Emax.

  • Induction of Tachyphylaxis:

    • Wash out the agonist.

    • Expose the system to a clinically relevant concentration of this compound for a prolonged period (e.g., hours to days, depending on the model). This may involve repeated dosing.

  • Post-Treatment Measurement:

    • After the incubation period, thoroughly wash out the this compound.

    • Generate a second concentration-response curve for the same cholinergic agonist.

  • Analysis:

    • Compare the pre- and post-treatment concentration-response curves.

    • A rightward shift in the EC50 or a reduction in the Emax indicates the development of tachyphylaxis/desensitization.

References

Minimizing systemic absorption of topical Echothiopate iodide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the systemic absorption of topical Echothiopate Iodide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of systemic absorption for topically applied this compound?

A1: The primary route of systemic absorption for topically applied this compound is not through the cornea, but rather through the nasolacrimal duct. After instillation into the eye, a significant portion of the drug drains through the nasolacrimal duct into the nasal cavity, where it is readily absorbed by the highly vascularized nasal mucosa, leading to systemic circulation.

Q2: What are the common systemic side effects observed with this compound administration in experimental animals?

A2: Systemic side effects are a result of the drug's cholinesterase inhibitor activity. In animal models, researchers should monitor for signs such as salivation, lacrimation, urinary incontinence, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome). Other potential systemic effects include bradycardia, hypotension, and respiratory distress.

Q3: How can I reduce the systemic absorption of this compound in my experiments?

A3: Several techniques can be employed to minimize systemic absorption. These include:

  • Nasolacrimal Occlusion: Applying gentle pressure to the inner canthus of the eye for one to two minutes after instillation can significantly reduce drainage into the nasal cavity.

  • Reducing Drop Volume: Using the smallest effective drop volume (microdrops) can decrease the amount of drug available for systemic absorption.

  • Increasing Formulation Viscosity: Formulations with higher viscosity have a longer residence time in the eye, which can increase local absorption and reduce the amount of drug that drains into the nasolacrimal duct.

Q4: Is there an optimal drop size for topical ophthalmic drug administration in animal models?

A4: Yes, the optimal drop volume is generally considered to be around 20 μL, as the precorneal area has a limited capacity. Larger volumes are more likely to overflow and be rapidly drained into the nasolacrimal system, increasing the risk of systemic absorption.

Troubleshooting Guides

Issue 1: High variability in systemic drug levels between experimental subjects.
Potential Cause Troubleshooting/Solution
Inconsistent drop instillation technique.Ensure standardized drop placement and that the person administering the drops is properly trained. Use a micropipette for precise volume control.
Variable duration and effectiveness of nasolacrimal occlusion.Implement a strict protocol for the duration and method of nasolacrimal occlusion. Consider using a gentle clamp for consistent pressure in animal studies.
Differences in animal grooming behavior (in rodent studies).House animals individually for a short period post-administration to prevent grooming and ingestion of the drug from the fur of cagemates.
Anatomical variations in the nasolacrimal duct of the animals.Ensure the use of age- and weight-matched animals from the same strain to minimize anatomical variability.
Issue 2: Unexpected systemic side effects observed at therapeutic ocular doses.
Potential Cause Troubleshooting/Solution
Larger than intended drop volume being administered.Calibrate the dropper or use a precision micropipette to deliver a consistent and smaller drop volume (e.g., 20 μL).
Inadequate nasolacrimal occlusion.Review and retrain on the nasolacrimal occlusion technique to ensure it is performed correctly and for a sufficient duration (1-2 minutes).
The formulation has very low viscosity.Consider reformulating with a viscosity-enhancing agent to increase ocular residence time and reduce drainage.
The animal model is particularly sensitive to the systemic effects of cholinesterase inhibitors.Lower the concentration of this compound in the formulation while ensuring therapeutic efficacy at the ocular level.

Data Presentation

Table 1: Techniques to Minimize Systemic Absorption of Topical Ophthalmic Drugs

Technique Reported Reduction in Systemic Absorption Mechanism of Action Key Considerations
Nasolacrimal Occlusion (NLO) Up to 65-67%Prevents drainage of the drug into the nasal cavity, reducing absorption by the nasal mucosa.The duration and consistency of the occlusion are critical for effectiveness.
Reduced Drop Volume Significant reduction, though specific percentages for this compound are not readily available.Less overflow from the conjunctival sac into the nasolacrimal duct.Optimal volume is around 20 μL. Requires precise administration tools.
Increased Formulation Viscosity Varies depending on the polymer used.Increases ocular contact time, allowing more drug to be absorbed locally and less to drain systemically.May cause temporary blurred vision. The formulation must be non-irritating.
Use of Prodrugs Dependent on the specific prodrug design.The drug is administered in an inactive form and is converted to the active form at the target site (the eye).Requires specific enzymatic activity in the eye for conversion.
Addition of Vasoconstrictors Varies.Reduces blood flow in the conjunctiva and nasal mucosa, thereby decreasing the rate of drug absorption into the systemic circulation.May have its own systemic side effects and may affect intraocular pressure.

Experimental Protocols

Protocol: Topical Administration of this compound and Assessment of Systemic Absorption in a Rabbit Model

This protocol outlines the procedure for administering topical this compound to rabbits and measuring the systemic effect by monitoring plasma cholinesterase levels.

1. Materials:

  • This compound ophthalmic solution (reconstituted as per manufacturer's instructions).

  • New Zealand White rabbits (2-3 kg).

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Calibrated micropipette for accurate drop delivery.

  • Blood collection supplies (syringes, EDTA tubes).

  • Centrifuge.

  • Cholinesterase activity assay kit.

  • Spectrophotometer.

2. Animal Preparation:

  • Allow rabbits to acclimate to the laboratory environment for at least one week.

  • Perform a baseline health check, including body weight.

  • Collect a baseline blood sample to determine normal plasma cholinesterase levels.

3. Drug Administration:

  • Gently restrain the rabbit.

  • Instill one drop of topical anesthetic into the experimental eye.

  • After 1 minute, instill a precise volume (e.g., 20 µL) of the this compound solution into the lower conjunctival sac, avoiding contact with the cornea.

  • Immediately apply nasolacrimal occlusion by gently pressing a finger against the inner canthus of the eye for 2 minutes.

  • Observe the animal for any immediate adverse reactions.

4. Blood Sampling:

  • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-administration).

  • Place blood into EDTA tubes and centrifuge to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Measurement of Plasma Cholinesterase Activity:

  • Thaw plasma samples on ice.

  • Follow the instructions of the cholinesterase activity assay kit to measure the enzyme activity in each plasma sample.

  • Measure the absorbance using a spectrophotometer at the wavelength specified in the assay protocol.

6. Data Analysis:

  • Calculate the percentage of cholinesterase inhibition at each time point relative to the baseline levels.

  • Plot the percentage of inhibition versus time to visualize the systemic effect of the administered this compound.

Mandatory Visualizations

G cluster_0 Ocular Surface cluster_1 Systemic Circulation Topical Instillation Topical Instillation Conjunctival Sac Conjunctival Sac Topical Instillation->Conjunctival Sac Cornea Cornea Conjunctival Sac->Cornea Therapeutic Effect Nasolacrimal Duct Nasolacrimal Duct Conjunctival Sac->Nasolacrimal Duct Drainage Nasal Mucosa Nasal Mucosa Nasolacrimal Duct->Nasal Mucosa Systemic Absorption Systemic Absorption Nasal Mucosa->Systemic Absorption Systemic Side Effects Systemic Side Effects Systemic Absorption->Systemic Side Effects

Caption: Pathway of systemic absorption for topical this compound.

G Start Start Baseline Measurements Baseline Health Check & Blood Sample Start->Baseline Measurements Drug Administration Topical Instillation (20 uL drop) Baseline Measurements->Drug Administration Nasolacrimal Occlusion Apply NLO (2 minutes) Drug Administration->Nasolacrimal Occlusion Blood Sampling Collect Blood Samples (Multiple Time Points) Nasolacrimal Occlusion->Blood Sampling Sample Processing Centrifuge to Obtain Plasma Blood Sampling->Sample Processing Cholinesterase Assay Measure Cholinesterase Activity Sample Processing->Cholinesterase Assay Data Analysis Calculate % Inhibition vs. Baseline Cholinesterase Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for assessing systemic absorption.

G HighSystemicAbsorption High Systemic Absorption Observed CheckDropVolume Is Drop Volume > 20 uL? HighSystemicAbsorption->CheckDropVolume CheckNLO Is NLO Performed Correctly? CheckDropVolume->CheckNLO No ReduceVolume Reduce Drop Volume CheckDropVolume->ReduceVolume Yes CheckFormulation Is Formulation Viscosity Low? CheckNLO->CheckFormulation No ImproveNLO Improve NLO Technique CheckNLO->ImproveNLO Yes IncreaseViscosity Increase Formulation Viscosity CheckFormulation->IncreaseViscosity Yes ProblemSolved Problem Resolved CheckFormulation->ProblemSolved No ReduceVolume->ProblemSolved ImproveNLO->ProblemSolved IncreaseViscosity->ProblemSolved

Caption: Troubleshooting logic for high systemic absorption.

Identifying and mitigating artifacts in Echothiopate iodide-treated samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiopate Iodide-treated samples. The information is designed to help identify and mitigate potential artifacts and experimental complications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a long-acting, irreversible organophosphate cholinesterase inhibitor.[1] It covalently bonds to the active site of cholinesterase enzymes (both acetylcholinesterase - AChE and butyrylcholinesterase - BChE), leading to their inactivation.[1] This results in an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, potentiating its effects.[1] In a research context, this potent and long-lasting inhibition is a critical factor to consider in experimental design and data interpretation.

Q2: We are seeing significantly lower or no cholinesterase activity in our this compound-treated samples compared to controls. Is this an artifact?

This is the expected pharmacological effect of this compound, not an artifact. As an irreversible cholinesterase inhibitor, its primary mechanism of action is to inactivate cholinesterase. Therefore, a profound decrease in enzyme activity is an indicator that the compound is active in your experimental system. It is crucial to distinguish this expected outcome from an unintended experimental error. Several studies have shown that this compound therapy leads to a depression of both plasma and erythrocyte cholinesterase levels.[1][2][3]

Q3: Could the iodide component of this compound interfere with our assays?

Yes, the iodide in the compound could potentially interfere with certain laboratory assays, particularly those that are sensitive to iodine. While direct evidence for this compound interference is limited in the literature, studies on other iodine-containing compounds, such as radiological contrast media, have shown interference in various assays.[4][5] This interference can manifest as positive or negative bias in colorimetric or electrophoretic assessments.[4][5] It is advisable to run appropriate controls to test for potential iodide-specific interference in your specific assay.

Q4: Can this compound be absorbed systemically in animal studies and affect tissues beyond the site of administration?

Yes, ophthalmic application of this compound can lead to systemic absorption and produce systemic effects.[1] This is a critical consideration in animal studies, as unintended systemic cholinergic effects could influence experimental outcomes. For example, a patient developed a severe cholinergic syndrome from the use of echothiophate iodide ophthalmic drops.[6] Researchers should be aware of potential systemic side effects such as muscle weakness, increased salivation, and other signs of cholinergic stimulation.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
High levels of cytotoxicity or apoptosis. This compound, as an organophosphate, can induce oxidative stress, which may lead to cell damage.1. Perform a dose-response curve: Determine the optimal concentration of this compound that achieves the desired level of cholinesterase inhibition without causing significant cytotoxicity. 2. Include viability assays: Routinely perform cell viability assays (e.g., MTT, LDH) in parallel with your primary endpoint measurements. 3. Consider antioxidant co-treatment: In some experimental systems, co-treatment with an antioxidant like Vitamin E has been shown to mitigate organophosphate-induced cytotoxicity.[7]
Altered cell signaling pathways unrelated to cholinergic activity. This compound may have off-target effects, or the sustained increase in acetylcholine could trigger downstream signaling cascades.1. Use specific cholinergic antagonists: To confirm that the observed effects are due to cholinergic stimulation, pre-treat a subset of your samples with a muscarinic or nicotinic receptor antagonist. 2. Profile pathway activation: Use techniques like Western blotting or reporter assays to investigate the activation of key signaling pathways that may be affected.
Issue 2: Inconsistent Cholinesterase Activity Measurements
Symptom Possible Cause Troubleshooting Steps
High variability in cholinesterase inhibition between replicate samples. 1. Incomplete reconstitution of lyophilized this compound. 2. Degradation of the compound after reconstitution. 1. Ensure complete dissolution: Follow the manufacturer's instructions for reconstitution carefully, shaking well to ensure the compound is fully dissolved.[8] 2. Adhere to storage recommendations: After reconstitution, store at room temperature (around 25°C) and discard any unused solution after 4 weeks. Do not refrigerate the reconstituted solution.[9]
Cholinesterase activity is not fully inhibited, even at high concentrations. Presence of a resistant cholinesterase variant or a competing substrate in the sample matrix. 1. Verify the purity and activity of your this compound. 2. Characterize the cholinesterase in your sample: If possible, determine the type of cholinesterase present (AChE vs. BChE) as there may be differential sensitivity. 3. Sample purification: Consider partial purification of your sample to remove potential interfering substances.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions
  • Reconstitution:

    • Use aseptic techniques throughout the process.

    • Remove the aluminum seals and rubber plugs from both the this compound powder and the sterile diluent containers.

    • Carefully pour the diluent into the drug container.

    • Secure the dropper assembly onto the drug container and shake for several seconds to ensure complete mixing and dissolution.[9]

  • Storage:

    • Before reconstitution: Store the lyophilized powder in a refrigerator at 2°C to 8°C.[9]

    • After reconstitution: Store the solution at room temperature (approximately 25°C). Do not refrigerate. Discard any unused solution after 4 weeks.[9]

  • Administration to Samples:

    • Use calibrated pipettes to ensure accurate dosing.

    • For cell cultures, add the this compound solution to the medium and mix gently.

    • For tissue homogenates or other biological samples, add the solution and ensure thorough mixing before proceeding with the assay.

Protocol 2: Control Experiments to Mitigate Artifacts
  • Vehicle Control: Always include a control group that is treated with the same vehicle (the diluent for this compound) used to dissolve the compound. This will account for any effects of the solvent itself.

  • Iodide Control: To test for interference from the iodide component, include a control group treated with a solution of potassium iodide or sodium iodide at a molar concentration equivalent to the highest concentration of this compound used in your experiment.

  • Heat-Inactivated Enzyme Control: For enzymatic assays, include a control where the enzyme source (e.g., tissue homogenate) has been heat-inactivated before the addition of this compound and the substrate. This helps to determine the non-enzymatic background signal.

Data Presentation

Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Clinical Study

Treatment GroupBaseline IOP (mmHg) (Mean ± SD)Final IOP (mmHg) (Mean ± SD)IOP Reduction (%)
This compound30.4 ± 8.216.6 ± 4.245.4%

This table summarizes data from a study on pseudophakic glaucoma patients receiving this compound as an adjunctive therapy.[10]

Visualizations

Echothiopate_Iodide_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_effect Result Acetylcholine Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline Choline Acetate Acetate Cholinesterase Cholinesterase Cholinesterase->Acetylcholine Hydrolyzes Increased_Acetylcholine Increased Acetylcholine Echothiopate_Iodide Echothiopate Iodide Echothiopate_Iodide->Cholinesterase Irreversibly Inhibits Prolonged_Signaling Prolonged Signaling Increased_Acetylcholine->Prolonged_Signaling Troubleshooting_Workflow Start Unexpected Experimental Result IsChE Is the endpoint cholinesterase activity? Start->IsChE Expected Profound inhibition is the expected pharmacological effect. IsChE->Expected Yes CheckAssay Is the endpoint a different biological process? IsChE->CheckAssay No NotExpected Is there high variability or incomplete inhibition? Expected->NotExpected CheckPrep Troubleshoot Solution Prep: - Complete Reconstitution - Correct Storage NotExpected->CheckPrep Yes End Resolved NotExpected->End No CheckPrep->End Cytotoxicity Assess for cytotoxicity and off-target effects. CheckAssay->Cytotoxicity Yes Iodide Run iodide controls to check for assay interference. CheckAssay->Iodide No Cytotoxicity->End Iodide->End

References

Technical Support Center: Enhancing the Long-Term Stability of Reconstituted Echothiopate Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of reconstituted Echothiopate iodide ophthalmic solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for reconstituted this compound solution and why is it critical?

A1: Reconstituted this compound solutions should be stored at room temperature, approximately 25°C (77°F).[1][2][3][4] It is critical not to refrigerate the reconstituted solution.[1][2][3][4] While refrigeration slows down many chemical degradation pathways, the specific formulation of the commercial product, which includes various excipients, is optimized for stability at room temperature. Deviation from this recommendation can lead to precipitation of excipients or the active pharmaceutical ingredient (API), altering the solution's homogeneity and potency. The reconstituted solution should be discarded after 4 weeks.[1][2][3][4]

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: As an organophosphate ester, this compound is susceptible to hydrolysis. The primary degradation pathway is the hydrolytic cleavage of the phosphoester bond. This hydrolysis is influenced by pH, with the rate generally increasing in both acidic and alkaline conditions. The presence of iodide in the formulation can also potentially lead to oxidative degradation, especially when exposed to light.

Q3: What role do the excipients in the provided diluent play in the stability of the reconstituted solution?

A3: The diluent provided with this compound contains several excipients crucial for stability and therapeutic efficacy.[5][6][7][8] These include:

  • Buffer components (Boric acid, Sodium phosphate): To maintain the pH of the solution within a range that minimizes the rate of hydrolysis.

  • Tonicity modifier (Mannitol): To ensure the ophthalmic solution is isotonic with tears, minimizing irritation upon administration.

  • Preservative (Chlorobutanol): To prevent microbial growth in the multi-dose container.

  • Stabilizer (Potassium acetate): Found in the vial with the lyophilized drug, it acts as a co-drying agent and contributes to the stability of the freeze-dried product and the final reconstituted solution.[5][6][7]

Q4: Can I use a different diluent to reconstitute the this compound powder?

A4: It is strongly advised to only use the sterile diluent provided by the manufacturer. The specific composition of the diluent is formulated to ensure the stability, sterility, and appropriate physiological properties (pH, tonicity) of the final ophthalmic solution. Using an alternative diluent could lead to rapid degradation of the active ingredient, precipitation, or ocular irritation.

Troubleshooting Guide

Issue 1: The reconstituted solution appears cloudy or contains particulate matter immediately after preparation.

  • Possible Cause 1: Incomplete dissolution.

    • Troubleshooting Step: Ensure the vial is shaken well for several seconds after adding the diluent to ensure complete mixing and dissolution.[2]

  • Possible Cause 2: Improper reconstitution technique.

    • Troubleshooting Step: Review the reconstitution protocol. Ensure that the diluent is added carefully to the drug container and that no external contaminants are introduced.

  • Possible Cause 3: Particulate matter from the vial or stopper.

    • Troubleshooting Step: Visually inspect the vial before reconstitution for any visible particles. If particles are observed, do not use the vial. If the issue persists across multiple vials, it may indicate a batch-related issue. Refer to the experimental protocol below for particulate matter testing.

Issue 2: The reconstituted solution changes color (e.g., turns yellow) over time.

  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: Protect the reconstituted solution from light by storing it in its original carton or in a light-protected container.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: While the formulation is designed to minimize this, exposure to air (oxygen) can contribute to degradation. Ensure the container is tightly sealed after each use. The slight mercaptan-like odor of this compound is normal.[5][6]

  • Possible Cause 3: Interaction with container/closure.

    • Troubleshooting Step: Only use the dropper and container provided. Transferring the solution to a different container may introduce leachables that can cause discoloration.

Issue 3: A decrease in the potency of the reconstituted solution is observed before the 4-week expiration date.

  • Possible Cause 1: Improper storage temperature.

    • Troubleshooting Step: Confirm that the solution has been consistently stored at room temperature (around 25°C) and not refrigerated or exposed to high temperatures.

  • Possible Cause 2: Hydrolysis due to pH shift.

    • Troubleshooting Step: If you have the capability, measure the pH of the solution. A significant deviation from the expected pH range could indicate a stability issue. This is an advanced troubleshooting step and may not be feasible in all laboratory settings.

  • Possible Cause 3: Inaccurate initial reconstitution.

    • Troubleshooting Step: Ensure that the entire volume of the provided diluent is used for reconstitution to achieve the correct final concentration.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability information for reconstituted this compound based on manufacturer guidelines and general pharmaceutical knowledge.

ParameterRecommendationRationale
Storage Temperature Room Temperature (~25°C / 77°F)[1][2][3][4]Optimized formulation stability; avoids potential precipitation at lower temperatures.
Refrigeration Do Not Refrigerate[1][2][3][4]May cause precipitation of excipients or API.
Shelf-life after Reconstitution Discard after 4 weeks[1][2][3][4]Ensures potency and minimizes the risk of degradation and microbial contamination.
Light Exposure Protect from lightTo prevent potential photodegradation.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method parameters will need to be optimized for your specific instrumentation and column.

  • Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

  • Materials:

    • This compound reference standard

    • Reconstituted this compound solution

    • HPLC grade acetonitrile, methanol, and water

    • Phosphate buffer (e.g., potassium phosphate monobasic)

    • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation

    • Oxidizing agent (e.g., hydrogen peroxide) for forced degradation

    • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the drug solution at 60°C for 48 hours.

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: Particulate Matter Testing in Reconstituted Ophthalmic Solutions

This protocol is based on the general principles outlined in USP <789> for particulate matter in ophthalmic solutions.

  • Objective: To quantify the number of sub-visible particles in the reconstituted this compound solution.

  • Method 1: Light Obscuration Particle Count Test

    • Apparatus: A calibrated light obscuration particle counter.

    • Procedure:

      • Gently mix the reconstituted solution by inverting the container.

      • Carefully open the container, avoiding contamination.

      • Withdraw a suitable volume of the solution into the particle counter.

      • Count the number of particles at or above 10 µm and 25 µm.

    • Acceptance Criteria (per USP <789>):

      • Not more than 50 particles per mL ≥ 10 µm

      • Not more than 5 particles per mL ≥ 25 µm

  • Method 2: Microscopic Particle Count Test (if Method 1 fails or is not suitable)

    • Apparatus: Microscope with a calibrated graticule, membrane filter assembly.

    • Procedure:

      • Filter a known volume of the reconstituted solution through a pre-cleaned membrane filter.

      • Rinse the filter with particle-free water.

      • Place the filter in a petri dish and allow it to dry.

      • Count the particles on the filter surface using the microscope.

    • Acceptance Criteria: Refer to USP <789> for specific limits for the microscopic method.

Visualizations

degradation_pathway cluster_main Primary Degradation of this compound cluster_factors Influencing Factors EI This compound (Active Ingredient) HP Hydrolysis Products (Inactive) EI->HP Hydrolysis (cleavage of P-S bond) pH pH (Acidic or Alkaline) pH->EI Temp Elevated Temperature Temp->EI Light Light Exposure Light->EI Photodegradation (potential)

Caption: Simplified degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Reconstitution Reconstitute this compound with provided diluent Acid Acid Hydrolysis Reconstitution->Acid Base Base Hydrolysis Reconstitution->Base Oxidation Oxidation Reconstitution->Oxidation Thermal Thermal Stress Reconstitution->Thermal Photo Photostability Reconstitution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Identify Degradants & Determine Stability Pathway HPLC->Results troubleshooting_logic cluster_investigation Initial Checks cluster_actions Corrective Actions cluster_advanced Advanced Analysis start Reconstituted Solution Shows Instability (e.g., Cloudiness, Discoloration, Potency Loss) Storage Verify Storage Conditions (Temp, Light) start->Storage Recon Review Reconstitution Procedure start->Recon Visual Visual Inspection (Particulates, Seal) start->Visual pH_test pH Measurement start->pH_test HPLC_test HPLC Potency Assay start->HPLC_test CorrectStorage Adjust Storage (Protect from light, correct temp) Storage->CorrectStorage RefineTechnique Refine Reconstitution Technique Recon->RefineTechnique Quarantine Quarantine Suspect Vials & Contact Manufacturer Visual->Quarantine pH_test->Quarantine HPLC_test->Quarantine

References

Validation & Comparative

A Comparative Analysis of Echothiopate Iodide and Other Irreversible Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Echothiopate iodide with other irreversible cholinesterase inhibitors, supported by experimental data and detailed methodologies.

This compound is a potent, long-acting organophosphate cholinesterase inhibitor that has been primarily used in the treatment of glaucoma.[1][2] Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh at the neuromuscular junction, resulting in sustained parasympathetic stimulation. In the eye, this manifests as miosis (pupil constriction), contraction of the ciliary muscle, and increased outflow of aqueous humor through the trabecular meshwork, ultimately lowering intraocular pressure (IOP).[1][3][4] This guide will delve into the comparative efficacy of this compound, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.

Quantitative Comparison of Inhibitory Potency

The efficacy of irreversible cholinesterase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are indicative of the inhibitor's potency. While direct comparative studies across a wide range of irreversible inhibitors are limited, the following table summarizes available data from various sources. It is important to note that variations in experimental conditions can influence these values.

InhibitorTarget EnzymeIC50KiOrganismReference
This compound AcetylcholinesteraseData Not AvailableData Not AvailableHumanN/A
DiazinonAcetylcholinesterase2.6 µM1.5 µMHuman[5]
ChlorpyrifosAcetylcholinesterase0.2 µM0.1 µMHuman[5]
ParaoxonAcetylcholinesteraseData Not Availablek(i) model dependent on concentrationHuman[6]
SarinAcetylcholinesteraseData Not AvailableData Not AvailableRatN/A
VXAcetylcholinesteraseData Not AvailableData Not AvailableRatN/A

Clinical Efficacy in Glaucoma Management

Clinical studies have demonstrated the efficacy of this compound in lowering intraocular pressure in patients with glaucoma.

A retrospective study on pseudophakic glaucoma patients already on maximal medical therapy showed that the addition of 0.125% this compound resulted in a significant reduction in IOP. The mean baseline IOP of 30.4 ± 8.2 mmHg dropped to 16.6 ± 4.2 mmHg at the final follow-up.[7] In this study, an IOP reduction of ≥20% was observed in 75% of eyes, and a reduction of ≥30% was seen in 63% of eyes.[7]

Another study comparing 0.06% this compound with 4% pilocarpine, a reversible cholinesterase inhibitor, in patients with ocular hypertension and chronic simple glaucoma found that this compound was more effective at reducing IOP.[8] In the this compound-treated group, only 20% of eyes showed IOP peaks over 24 mm Hg, compared to 70% in the pilocarpine-treated group.[8]

A study on children with glaucoma after cataract extraction also highlighted the efficacy of this compound. The mean baseline IOP of 29.1 ± 5.3 mm Hg was reduced to 19.6 ± 6.7 mm Hg with treatment.[9]

Experimental Protocols

The determination of cholinesterase inhibitory activity is crucial for evaluating the potency of inhibitors like this compound. A commonly employed method is the Ellman's assay.

Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric method measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured at 412 nm.[10][11][12][13][14][15][16][17]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test inhibitor solution (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • To each well of a 96-well microplate, add phosphate buffer, the test inhibitor solution at various concentrations, and the AChE enzyme solution.

  • Incubate the plate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the ATCI substrate solution.

  • Measure the absorbance of the wells at 412 nm at regular intervals or after a fixed time point.

  • A control reaction without the inhibitor is run in parallel.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis reagents Prepare Reagents: - AChE Solution - ATCI Solution - DTNB Solution - Buffer (pH 8.0) - Inhibitor Dilutions add_reagents Add to 96-well plate: 1. Buffer 2. Inhibitor 3. AChE reagents->add_reagents Dispense incubate_inhibitor Incubate (e.g., 15 min, 25°C) add_reagents->incubate_inhibitor add_dtnb Add DTNB Solution incubate_inhibitor->add_dtnb add_atci Initiate reaction with ATCI add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance Reaction produces color calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Experimental workflow for determining cholinesterase inhibition using the Ellman's assay.

Signaling Pathway of this compound in Glaucoma

The therapeutic effect of this compound in glaucoma is a direct consequence of its impact on the cholinergic signaling pathway in the eye.

Cholinergic_Signaling_Glaucoma cluster_synapse Cholinergic Synapse cluster_inhibitor Inhibitor Action cluster_cellular_response Cellular & Physiological Response ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Muscarinic ACh Receptor (on Ciliary Muscle & Trabecular Meshwork) ACh->ACh_Receptor Binds to Ciliary_Muscle Ciliary Muscle Contraction ACh_Receptor->Ciliary_Muscle Stimulates Echothiopate This compound Echothiopate->AChE Irreversibly Inhibits Trabecular_Meshwork Trabecular Meshwork Widening Ciliary_Muscle->Trabecular_Meshwork Pulls on Aqueous_Outflow Increased Aqueous Humor Outflow Trabecular_Meshwork->Aqueous_Outflow Facilitates IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction Leads to

References

A Comparative Guide to the Cross-Validation of Echothiopate Iodide's Effects in Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Echothiopate iodide, a potent organophosphate acetylcholinesterase (AChE) inhibitor, across various research models. This compound is primarily used in ophthalmology for the management of glaucoma and accommodative esotropia.[1] Its mechanism of action involves the irreversible inhibition of AChE, leading to an accumulation of acetylcholine at cholinergic synapses and consequently enhancing parasympathetic activity.[2][3] This guide will objectively compare its performance with other relevant cholinergic agents, supported by experimental data from in vitro and in vivo studies.

In Vitro Efficacy: Acetylcholinesterase Inhibition

The primary in vitro measure of an AChE inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound is characterized as an irreversible inhibitor, forming a stable covalent bond with the active site of acetylcholinesterase.[2] This irreversible nature makes direct IC50 comparisons with reversible inhibitors complex. However, for the purpose of this guide, we will present available data on the inhibitory concentrations of this compound and its alternatives.

CompoundTarget EnzymeIC50 / Kᵢ (µM)Inhibition TypeResearch Model
This compound AcetylcholinesteraseData not available¹Irreversible-
PhysostigmineHuman Acetylcholinesterase0.117 ± 0.007[4]ReversibleIn vitro (Human whole blood)
Demecarium BromideCholinesterase0.15 (Kᵢapp)[5]ReversibleNot Specified

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining AChE activity and inhibition.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (this compound and alternatives) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add phosphate buffer.

    • Add the test compound at various concentrations to the respective wells. Include a control group with no inhibitor.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Detection: Immediately after adding the substrate, add the DTNB solution to all wells.

  • Measurement: Measure the absorbance at 412 nm at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acetylcholinesterase_Inhibition_Assay cluster_workflow Experimental Workflow AChE AChE Enzyme Preincubation Pre-incubation AChE->Preincubation Inhibitor Inhibitor (e.g., Echothiopate) Inhibitor->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction ATCI Acetylthiocholine (Substrate) ATCI->Reaction Thiocholine Thiocholine Reaction->Thiocholine Color_Development Color Development Thiocholine->Color_Development DTNB DTNB DTNB->Color_Development TNB TNB (Yellow Product) Color_Development->TNB Measurement Spectrophotometric Measurement (412 nm) TNB->Measurement IC50 IC50 Determination Measurement->IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

In Vivo Efficacy: Animal and Human Studies

The in vivo effects of this compound and its alternatives are primarily evaluated by their ability to reduce intraocular pressure (IOP) in animal models of glaucoma and in human clinical studies.

Comparison of IOP Reduction in a Beagle Model of Glaucoma

A study in beagles with inherited glaucoma provided a direct comparison of the IOP-lowering effects of this compound and Demecarium bromide.

Compound (Concentration)Duration of IOP Reduction (hours)Research Model
This compound (0.125%) 25[6]Beagles with inherited glaucoma
This compound (0.25%) 53[6]Beagles with inherited glaucoma
Demecarium Bromide (0.125%)49[6]Beagles with inherited glaucoma
Demecarium Bromide (0.25%)55[6]Beagles with inherited glaucoma

Comparison of IOP Reduction in Human Glaucoma Patients

A clinical study compared the efficacy of this compound with the direct-acting cholinergic agonist, pilocarpine, in patients with open-angle glaucoma. The study found that 0.06% this compound administered twice daily was more effective at reducing and stabilizing diurnal IOP compared to 4% pilocarpine administered four times daily.[2] Specifically, 70% of pilocarpine-treated eyes showed IOP peaks over 24 mm Hg, whereas only 20% of Echothiopate-treated eyes exhibited similar peaks.[2]

Experimental Protocol: In Vivo Intraocular Pressure Measurement in an Animal Model

This protocol describes a general procedure for inducing glaucoma and measuring IOP in a rabbit model, which can be adapted for other animal models.

Model Induction (Example: Alpha-Chymotrypsin-Induced Ocular Hypertension):

  • Anesthetize the animal (e.g., rabbit) with an appropriate anesthetic agent.

  • Under sterile conditions, inject a solution of alpha-chymotrypsin into the posterior chamber of one eye to induce enzymatic zonulolysis and subsequent obstruction of aqueous outflow, leading to elevated IOP. The contralateral eye can serve as a control.

  • Monitor the animal for recovery from anesthesia.

Drug Administration and IOP Measurement:

  • After a stable elevation of IOP is established (typically after a few days), begin topical administration of the test compounds (e.g., this compound eye drops) and control vehicle to the respective eyes according to the study design (e.g., once or twice daily).

  • At specified time points before and after drug administration, measure the IOP using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) following the application of a topical anesthetic to the cornea.

  • Record IOP measurements and calculate the mean and standard deviation for each treatment group.

  • Data Analysis: Compare the IOP reduction between the different treatment groups and the control group to evaluate the efficacy of the compounds.

In_Vivo_IOP_Study cluster_workflow In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Rabbit) Glaucoma_Induction Induce Ocular Hypertension Animal_Model->Glaucoma_Induction Baseline_IOP Measure Baseline IOP Glaucoma_Induction->Baseline_IOP Drug_Admin Administer Test Compounds (e.g., Echothiopate) Baseline_IOP->Drug_Admin IOP_Monitoring Monitor IOP at Timed Intervals Drug_Admin->IOP_Monitoring Data_Analysis Analyze IOP Reduction Data IOP_Monitoring->Data_Analysis Efficacy_Conclusion Determine Comparative Efficacy Data_Analysis->Efficacy_Conclusion Signaling_Pathway cluster_pathway Cholinergic Signaling in Ciliary Muscle Echothiopate This compound AChE Acetylcholinesterase (AChE) Echothiopate->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptor Muscarinic Receptor (M3) ACh->Muscarinic_Receptor Activates G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Ciliary Muscle Contraction Ca_Release->Contraction Outflow Increased Aqueous Humor Outflow Contraction->Outflow

References

Assessing the Off-Target Effects of Echothiopate Iodide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of Echothiopate iodide, a potent, long-acting, and irreversible acetylcholinesterase (AChE) inhibitor, with other commonly used glaucoma medications, Pilocarpine and Timolol. Understanding the off-target profile of a drug is crucial for predicting potential adverse effects and ensuring patient safety. This document summarizes available data on the off-target interactions of these drugs and provides detailed experimental protocols for key cellular assays used in safety pharmacology.

Introduction to this compound and Off-Target Effects

This compound is an organophosphate compound primarily used topically to treat glaucoma and accommodative esotropia.[1][2] Its therapeutic effect stems from the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at neuromuscular junctions and subsequent reduction of intraocular pressure.[1][3][4] While its on-target effects are well-characterized, the potential for off-target interactions, where a drug binds to and affects unintended biological molecules, remains a critical area of investigation for ensuring its overall safety profile. Off-target effects can lead to unforeseen side effects and toxicities.[5]

Comparative Overview of On- and Off-Target Effects

This section compares the known on-target and off-target effects of this compound with two other widely used anti-glaucoma agents: Pilocarpine, a muscarinic receptor agonist, and Timolol, a non-selective beta-adrenergic receptor blocker.

DrugOn-Target MechanismKnown/Potential Off-Target Effects
This compound Irreversible inhibition of acetylcholinesterase (AChE)[1][3][4]- Cardiac Effects: Potential for cardiac irregularities and cardiac arrest, suggesting interactions with cardiac ion channels.[6] - Nicotinic Receptor Modulation: Can act as an open channel blocker at nicotinic acetylcholine receptors.[7] - Systemic Cholinergic Effects: Due to systemic absorption, can lead to widespread cholinergic symptoms.[5]
Pilocarpine Muscarinic acetylcholine receptor agonist- Cardiac Muscarinic Receptor Activation: Activates M3 muscarinic receptors in the heart, modulating potassium and calcium currents, which can affect heart rate and rhythm.[8] - Systemic Parasympathomimetic Effects: Can cause sweating, nausea, and other systemic effects due to broad muscarinic receptor activation.[9]
Timolol Non-selective beta-adrenergic receptor antagonist[10]- Systemic Beta-Blockade: Systemic absorption can lead to bradycardia (slow heart rate) and other cardiovascular effects.[11][12] - Respiratory Effects: Can exacerbate asthma or chronic obstructive pulmonary disease (COPD). - Acetylcholinesterase Inhibition: Has been shown to inhibit acetylcholinesterase in red blood cells.[13]

Experimental Protocols for Assessing Off-Target Effects

A comprehensive assessment of off-target effects involves a battery of in vitro cellular assays. Below are detailed protocols for three key assays relevant to the potential off-target profiles of this compound and its comparators.

Radioligand Receptor Binding Assay for Off-Target Screening

This assay is used to determine the binding affinity of a test compound to a large panel of known receptors, ion channels, and transporters.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity displaced by the test compound is measured to determine its binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.

      • Radiolabeled ligand at a concentration near its Kd.

      • Membrane preparation.

    • For non-specific binding determination, a high concentration of a known unlabeled ligand for the target receptor is added.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound ligand.

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Automated Patch Clamp Assay for Cardiac Ion Channel (hERG) Profiling

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias by measuring the effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.

Principle: The automated patch clamp system allows for high-throughput electrophysiological recording of ion channel activity in whole-cell configuration. The effect of the test compound on the hERG current is measured to determine its inhibitory potential.

Methodology:

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Culture the cells under standard conditions until they reach the appropriate confluency for the assay.

  • Cell Preparation:

    • Harvest the cells and prepare a single-cell suspension in the external solution.

    • Cell density and viability are crucial for successful recordings.

  • Automated Patch Clamp Procedure:

    • The automated patch clamp instrument (e.g., QPatch or Patchliner) uses microfluidic chips to capture individual cells and form a high-resistance seal (gigaseal).

    • The whole-cell configuration is established by applying suction to rupture the cell membrane within the patch.

    • A specific voltage protocol is applied to elicit the hERG current. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

  • Compound Application:

    • After establishing a stable baseline recording, the test compound is applied at various concentrations through the microfluidic system.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis:

    • The peak tail current amplitude is measured before and after compound application.

    • The percentage of inhibition of the hERG current is calculated for each concentration of the test compound.

    • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

GPCR Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium.

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation by an agonist, intracellular calcium levels increase, leading to a change in the fluorescence of the dye, which can be measured in real-time.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably or transiently expressing the GPCR of interest.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading.

    • Inject the test compound (for agonist mode) or a known agonist in the presence of the test compound (for antagonist mode).

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonist testing, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

    • For antagonist testing, the IC50 value (the concentration of the compound that inhibits 50% of the response to a known agonist) is determined.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Echothiopate_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_drug_action Drug Action cluster_off_target Potential Off-Target Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Response Cellular Response Postsynaptic_Receptor->Response Echothiopate Echothiopate iodide Echothiopate->AChE Irreversible Inhibition Cardiac_Ion_Channels Cardiac Ion Channels Echothiopate->Cardiac_Ion_Channels Interaction Nicotinic_Receptors Nicotinic Receptors Echothiopate->Nicotinic_Receptors Interaction Altered_Cardiac_Function Altered Cardiac Function Cardiac_Ion_Channels->Altered_Cardiac_Function Channel_Block Channel Block Nicotinic_Receptors->Channel_Block

Caption: On- and off-target signaling of this compound.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes add_reagents Add Buffer, Test Compound, Radioligand, and Membranes to 96-well plate prepare_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash detect Count Radioactivity wash->detect analyze Data Analysis (IC50, Ki) detect->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

Off_Target_Comparison cluster_echothiopate This compound cluster_pilocarpine Pilocarpine cluster_timolol Timolol E_Cardiac Cardiac Ion Channels E_Nicotinic Nicotinic Receptors P_Muscarinic Cardiac Muscarinic (M3) Receptors T_Beta Systemic Beta-Adrenergic Receptors T_AChE Acetylcholinesterase

Caption: Primary off-target liabilities of glaucoma drugs.

Conclusion

While this compound is an effective medication for lowering intraocular pressure, its off-target profile warrants careful consideration, particularly concerning potential cardiac effects. This guide highlights the importance of utilizing a comprehensive panel of in vitro cellular assays to characterize the safety pharmacology of this compound and other ophthalmic drugs. A thorough understanding of a drug's off-target interactions is paramount for mitigating risks and ensuring patient safety in drug development and clinical practice. Further head-to-head comparative studies using standardized cellular assays are needed to provide a more definitive quantitative comparison of the off-target effects of these medications.

References

Reproducibility of Echothiopate Iodide Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Echothiopate iodide, a long-acting and irreversible acetylcholinesterase inhibitor, has been a subject of clinical research for its efficacy in reducing intraocular pressure (IOP) in glaucoma patients and in the management of accommodative esotropia. This guide provides a comparative analysis of published research findings on this compound, presenting quantitative data from key studies, detailing experimental protocols to the extent available in the public domain, and visualizing its mechanism of action.

Quantitative Comparison of Clinical Studies

The following tables summarize the key quantitative findings from comparative studies investigating the efficacy of this compound in reducing intraocular pressure (IOP).

Table 1: this compound in Pseudophakic Glaucoma

Study PopulationInterventionBaseline IOP (mean ± SD)Final IOP (mean ± SD)IOP Reductionp-valueFollow-up Duration
24 eyes of pseudophakic glaucoma patients on maximal medical therapyAddition of this compound30.4 ± 8.2 mmHg16.6 ± 4.2 mmHg≥20% in 75% of eyes; ≥30% in 63% of eyes< 0.000111.2 ± 3.9 months

Table 2: this compound in Pediatric Glaucoma Following Cataract Extraction

Study PopulationInterventionBaseline IOP (mean ± SD)Final IOP (mean ± SD)IOP ReductionNotes
32 eyes of 21 children with glaucoma after cataract surgeryThis compound29.1 ± 5.3 mmHg19.6 ± 6.7 mmHgIOP was reduced in 31 of 32 eyes.Mean duration of use was 3.5 years.

Table 3: this compound vs. Pilocarpine or Carbachol in Open-Angle Glaucoma

Study PopulationInterventionOutcomeNotes
20 patients with uncontrolled open-angle glaucoma (aphakic or pseudophakic)Replacement of pilocarpine or carbachol with this compound60% (12 patients) showed statistically significant improvement in pressure control.35% (7 patients) showed no change, and 1 had higher pressure.

Table 4: this compound vs. Pilocarpine in Chronic Simple Glaucoma

Study PopulationInterventionsKey Findings
20 eyes of 13 patients with ocular hypertension and chronic simple glaucoma- this compound 0.06% (administered at 7 A.M. and 10 P.M.)- Pilocarpine 4% (administered 4 times daily)- this compound reduced IOP more effectively than pilocarpine.[1]- 70% of pilocarpine-treated eyes had IOP peaks over 24 mm Hg, compared to 20% of echothiophate-treated eyes.[1]

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[2][3] This inhibition leads to an accumulation of acetylcholine (ACh) at the neuromuscular junctions of the ciliary body and iris sphincter muscles. The increased levels of ACh cause sustained muscle contraction, which in turn facilitates the outflow of aqueous humor through the trabecular meshwork, ultimately leading to a reduction in intraocular pressure.[2][4]

Echothiopate_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_drug Drug Action cluster_effect Physiological Effect ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Muscarinic_R Muscarinic Receptors ACh_released->Muscarinic_R Binds Choline_Acetate Choline + Acetate Ciliary_muscle Ciliary Muscle Contraction Muscarinic_R->Ciliary_muscle Echothiopate Echothiopate Iodide Echothiopate->AChE Irreversible Inhibition Trabecular_outflow Increased Aqueous Humor Outflow Ciliary_muscle->Trabecular_outflow IOP_reduction Reduced Intraocular Pressure Trabecular_outflow->IOP_reduction

Mechanism of action of this compound.

Experimental Protocols

Reproducibility of research findings is critically dependent on detailed experimental protocols. While the abstracts of the cited studies provide a general overview, detailed protocols are often found in the full-text publications, which were not consistently available. The following summarizes the available methodological information.

Study 1: Lowering of IOP by this compound in Pseudophakic Eyes with Glaucoma

  • Study Design: A retrospective chart review.

  • Participants: 24 patients (24 eyes) with pseudophakic glaucoma who were on maximal medical therapy with uncontrolled IOP.

  • Intervention: this compound was added to the existing treatment regimen. The concentration of this compound used was not specified in the available abstract.

  • Outcome Measures: The primary outcome was the change in IOP from baseline to the final follow-up visit.

  • Data Analysis: A paired t-test was likely used to compare baseline and final IOP, given the reported p-value.

  • Limitations: As a retrospective study, it is subject to selection bias and lack of a control group. The specific methods for IOP measurement were not detailed in the abstract.

Study 2: Intraocular pressure control with this compound in children's eyes with glaucoma after cataract extraction

  • Study Design: A retrospective medical record review.

  • Participants: 21 children (32 eyes) who developed glaucoma after cataract surgery.

  • Intervention: Treatment with this compound. The specific dosage and formulation were not detailed in the abstract.

  • Outcome Measures: The primary outcome was the change in IOP from baseline.

  • Limitations: This was a retrospective study without a control group. Details on the criteria for initiating this compound and the specific tonometry method used for IOP measurement in children were not available in the abstract.

Study 3: Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate

  • Study Design: A retrospective study.

  • Participants: 20 patients with open-angle glaucoma in aphakia or pseudophakia whose IOP was uncontrolled on their current therapy of pilocarpine or carbachol.

  • Intervention: The current miotic (pilocarpine or carbachol) was replaced with this compound. The concentration of this compound was not specified in the abstract.

  • Outcome Measures: The change in IOP control was assessed.

  • Limitations: The retrospective nature of the study and the lack of a concurrent control group are limitations. The criteria for "uncontrolled" IOP and "statistically significant improvement" were not defined in the abstract.

Study 4: Comparison of action of cholinergic and anticholinesterase agents in glaucoma

  • Study Design: A comparative study.

  • Participants: 20 eyes of 13 patients with varying stages of ocular hypertension and chronic simple glaucoma.

  • Interventions:

    • Pilocarpine 4% administered four times daily.

    • This compound 0.06% administered twice daily (7 A.M. and 10 P.M.).[1]

  • Outcome Measures: Diurnal variations in intraocular pressure were measured.

  • Methodology: Diurnal tension curves were performed at baseline (no therapy), after a month of pilocarpine treatment, and after a month of echothiophate iodide treatment.[1] The specific method for measuring IOP was not detailed in the abstract.

Experimental Workflow

The general workflow for the clinical studies cited can be inferred, although specific details are lacking. The following diagram illustrates a typical workflow for a comparative clinical trial evaluating an anti-glaucoma medication.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Glaucoma Patients) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Exam Baseline Examination (IOP Measurement) Informed_Consent->Baseline_Exam Randomization Randomization Baseline_Exam->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Alternative/Placebo) Randomization->Group_B Follow_up_Visits Follow-up Visits (IOP Measurement) Group_A->Follow_up_Visits Group_B->Follow_up_Visits Data_Collection Data Collection Follow_up_Visits->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Benchmarking Echothiopate Iodide's Potency Against Other Organophosphates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Echothiopate iodide and other selected organophosphates as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system. The information presented is intended to assist researchers and drug development professionals in understanding the relative efficacy of these compounds. The primary mechanism of action for organophosphate toxicity is the inhibition of acetylcholinesterase, which leads to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1]

Quantitative Comparison of Organophosphate Potency

The potency of organophosphate inhibitors is commonly expressed in terms of their half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the available data on the in vitro inhibition of acetylcholinesterase by this compound and other organophosphates.

Note on Data Comparability: The IC50 and Ki values presented in this table are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, temperature, and incubation time can vary between studies, potentially influencing the results.

OrganophosphateEnzyme SourcePotency MetricValueReference
This compound Human AcetylcholinesteraseIC50 / KiNot available in the searched literature. Described as a potent, long-acting inhibitor.[2][3]N/A
ChlorpyrifosHuman Red Blood Cell AChEIC500.12 µM[4]
MonocrotophosHuman Red Blood Cell AChEIC500.25 µM[4]
ProfenofosHuman Red Blood Cell AChEIC500.35 µM[4]
AcephateHuman Red Blood Cell AChEIC504.0 µM[4]
Phoxim ethyl phosphonateHuman AChEIC5029.99 µM[5]
ParaoxonRat Brain AChEk_i0.0216 nM⁻¹h⁻¹[6]
MalaoxonBovine/Rodent Brain AChEIC50More potent than paraoxon in fish, less in rodents.[7]

Experimental Protocols

The determination of the inhibitory potency of organophosphates on acetylcholinesterase is most commonly performed using the Ellman's method. This spectrophotometric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of formation of a yellow-colored product. The process involves two key reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is a yellow-colored anion that strongly absorbs light at a wavelength of 412 nm. The rate of color formation is directly proportional to the acetylcholinesterase activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • The organophosphate inhibitor to be tested

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the AChE enzyme, the organophosphate inhibitor at various concentrations, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the organophosphate inhibitor solution (or solvent for control wells).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the organophosphate inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological processes and experimental procedures involved, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Exocytosis Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh_free->ACh_receptor Binds to Organophosphate Organophosphate (e.g., Echothiopate) Organophosphate->AChE Inhibits Response Signal Transmission ACh_receptor->Response Initiates

Caption: Cholinergic signaling and organophosphate inhibition.

Experimental_Workflow start Start: Prepare Reagents (AChE, Inhibitor, ATCI, DTNB) setup Set up 96-well plate: - Control (no inhibitor) - Test (with inhibitor) start->setup preincubation Pre-incubate plate (Allow inhibitor-enzyme interaction) setup->preincubation reaction Initiate reaction (Add DTNB and ATCI) preincubation->reaction measurement Measure absorbance at 412 nm (Kinetic read) reaction->measurement analysis Data Analysis: - Calculate reaction rates - Determine % inhibition measurement->analysis ic50 Calculate IC50 value analysis->ic50

Caption: Workflow for IC50 determination using Ellman's method.

References

A Comparative Analysis of the Miotic Effects of Echothiophate Iodide and Carbachol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the miotic effects of two prominent cholinergic agents: Echothiophate iodide, an irreversible acetylcholinesterase inhibitor, and carbachol, a direct-acting cholinergic agonist. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Executive Summary

Echothiophate iodide and carbachol are both effective miotics, inducing pupillary constriction by stimulating the cholinergic pathways in the eye. However, they achieve this through different mechanisms, resulting in distinct efficacy and duration of action. Echothiophate iodide produces a long-lasting and potent miosis by preventing the breakdown of acetylcholine, thereby amplifying its effect. In contrast, carbachol directly stimulates muscarinic receptors on the iris sphincter muscle, leading to a more rapid onset but shorter duration of action. The choice between these agents in a research or clinical setting depends on the desired intensity and duration of the miotic effect.

Mechanism of Action

The miotic effects of both Echothiopate iodide and carbachol are mediated through the parasympathetic nervous system's control of the iris sphincter muscle.

Carbachol is a cholinomimetic that directly binds to and activates muscarinic acetylcholine receptors (specifically the M3 subtype) on the smooth muscle cells of the iris sphincter.[1] This binding initiates a signaling cascade that leads to muscle contraction and subsequent pupillary constriction (miosis).[1]

Echothiophate iodide , on the other hand, is an organophosphate compound that acts as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[2][3] AChE is the enzyme responsible for the hydrolysis and inactivation of acetylcholine (ACh) in the synaptic cleft.[2][3] By inhibiting AChE, this compound leads to an accumulation of endogenous acetylcholine at the neuromuscular junction of the iris sphincter muscle. This increased concentration of acetylcholine results in enhanced and prolonged stimulation of the muscarinic receptors, causing a sustained and powerful miotic effect.[2]

Signaling Pathways

The signaling pathways for both drugs converge on the contraction of the iris sphincter muscle.

cluster_echothiopate This compound Pathway cluster_carbachol Carbachol Pathway cluster_common Common Pathway Echothiopate Echothiopate Iodide AChE Acetylcholinesterase (AChE) Echothiopate->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Carbachol Carbachol Carbachol->M3_Receptor Iris_Sphincter Iris Sphincter Muscle Contraction M3_Receptor->Iris_Sphincter Activates Miosis Miosis (Pupil Constriction) Iris_Sphincter->Miosis

Figure 1: Signaling Pathways for Miosis

Comparative Efficacy: Quantitative Data

While direct head-to-head studies comparing the miotic effects of this compound and carbachol with detailed pupil diameter measurements are limited, data from separate studies can provide insights into their relative efficacy.

ParameterThis compoundCarbacholSource
Onset of Miosis 10-30 minutes10-20 minutes (topical)[2]
Peak Miosis Not specified1-2 hours[4]
Duration of Miosis 1-4 weeks4-8 hours (topical)[2]
Pupil Diameter Reduction (Example) Substantial and prolongedFrom 4.3 ± 0.5 mm to 2.8 ± 0.3 mm at 1 hour (3% solution)[5]

Note: The data for pupil diameter reduction with this compound is qualitative, emphasizing its potent and long-lasting effect. The carbachol data is from a study in presbyopic subjects and may not be directly comparable to the general population or animal models.

Experimental Protocols

The following are generalized experimental protocols for assessing the miotic effects of ophthalmic drugs in a preclinical (rabbit) and clinical (human) setting.

Preclinical Evaluation in Rabbit Model

Objective: To determine and compare the miotic efficacy and duration of action of this compound and carbachol in rabbits.[6][7]

Materials:

  • Healthy adult albino rabbits

  • This compound ophthalmic solution (e.g., 0.125%)

  • Carbachol ophthalmic solution (e.g., 1.5%, 3%)

  • Normal saline (as control)

  • Pupillometer or a calibrated ruler

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Slit-lamp biomicroscope

Procedure:

  • Animal Acclimation: Acclimate rabbits to the laboratory environment and handling procedures.

  • Baseline Measurements: Measure the baseline pupil diameter of both eyes under controlled, dim lighting conditions using a pupillometer. Record the direct and consensual light reflexes.

  • Drug Instillation: Administer a single drop (approximately 50 µL) of the test article (this compound or carbachol) to one eye and a drop of normal saline to the contralateral eye (control).

  • Post-instillation Measurements: Measure the pupil diameter of both eyes at predetermined time points (e.g., 15, 30, 60 minutes, and then hourly for up to 8 hours for carbachol, and at extended time points for this compound, such as 24, 48, and 72 hours).

  • Assessment of Reflexes: At each time point, assess the light reflex and corneal reflex.

  • Data Analysis: Calculate the change in pupil diameter from baseline for each eye at each time point. Compare the miotic effect of the test articles to the control and to each other.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Drug Instillation (Test vs. Control) Drug Instillation (Test vs. Control) Baseline Measurement->Drug Instillation (Test vs. Control) Post-instillation Measurements Post-instillation Measurements Drug Instillation (Test vs. Control)->Post-instillation Measurements Assess Reflexes Assess Reflexes Post-instillation Measurements->Assess Reflexes Calculate Pupil Diameter Change Calculate Pupil Diameter Change Assess Reflexes->Calculate Pupil Diameter Change Compare Effects Compare Effects Calculate Pupil Diameter Change->Compare Effects

Figure 2: Preclinical Experimental Workflow
Clinical Evaluation in Human Subjects

Objective: To compare the miotic effect, safety, and tolerability of this compound and carbachol in human volunteers.

Materials:

  • Healthy human volunteers

  • This compound ophthalmic solution

  • Carbachol ophthalmic solution

  • Sterile saline (as control)

  • Digital pupillometer

  • Slit-lamp biomicroscope

  • Intraocular pressure measurement device (tonometer)

Procedure:

  • Informed Consent and Screening: Obtain informed consent and screen subjects for any ocular or systemic conditions that could interfere with the study.

  • Baseline Examination: Conduct a thorough ophthalmic examination, including measurement of pupil diameter in scotopic (low light), mesopic (intermediate light), and photopic (bright light) conditions, intraocular pressure, and visual acuity.

  • Randomization and Blinding: Randomize subjects to receive one of the test articles or placebo in a double-blind manner. A crossover design with a sufficient washout period is often employed.

  • Drug Administration: Instill a single drop of the assigned medication into the designated eye(s).

  • Follow-up Assessments: Repeat the baseline examinations at specified time intervals post-instillation (e.g., 30 minutes, 1, 2, 4, 6, 8, and 24 hours). For long-acting drugs like this compound, follow-up may extend for several days or weeks.

  • Adverse Event Monitoring: Monitor and record any local or systemic adverse events throughout the study.

  • Statistical Analysis: Analyze the data to compare the changes in pupil diameter, intraocular pressure, and visual acuity between the treatment groups.

Conclusion

This compound and carbachol are both effective miotics that operate through the cholinergic system but with distinct mechanisms of action. This compound, as an irreversible acetylcholinesterase inhibitor, offers a potent and long-lasting miotic effect, which may be advantageous for long-term management of certain ocular conditions. Carbachol, a direct-acting cholinergic agonist, provides a more rapid onset and shorter duration of miosis, making it suitable for applications where a transient effect is desired, such as during certain surgical procedures. The selection of either agent for research or therapeutic development should be based on a careful consideration of their respective pharmacological profiles and the specific requirements of the intended application. Further head-to-head comparative studies with detailed quantitative assessments are warranted to fully elucidate the nuanced differences in their miotic efficacy.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Echothiopate Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of echothiopate iodide, a potent organophosphate cholinesterase inhibitor. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals, and to prevent environmental contamination. This compound is classified as a highly toxic substance and must be handled with extreme caution throughout its lifecycle, including disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle all materials contaminated with this compound with the utmost care.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form (solid, solution, or contaminated materials). This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator with appropriate cartridges is required. All handling of solid this compound and the initial preparation of solutions should be conducted within a certified chemical fume hood.

Spill Management: In the event of a spill, the area must be immediately evacuated. Access to the contaminated zone should be restricted. Cleanup should only be performed by trained personnel equipped with the PPE detailed above.

  • Avoid generating dust from solid spills.

  • For liquid spills, use an absorbent material to contain the spill.

  • Carefully collect all contaminated materials using spark-proof tools and place them in a clearly labeled, sealed, and compatible waste container for hazardous materials.

  • Decontaminate the spill area with a suitable decontamination solution (see Section 2: Chemical Neutralization via Alkaline Hydrolysis) and then wash thoroughly with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The recommended method for the disposal of this compound is through chemical neutralization via alkaline hydrolysis, followed by disposal in accordance with local and institutional regulations.

Segregation and Collection of Waste

All waste streams containing this compound must be segregated from other laboratory waste. This includes:

  • Unused or expired this compound.

  • Aqueous solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated PPE.

All waste must be collected in dedicated, leak-proof, and clearly labeled hazardous waste containers. The label should include the chemical name ("this compound"), the hazard classification ("Highly Toxic"), and the date of accumulation.

Chemical Neutralization via Alkaline Hydrolysis

Alkaline hydrolysis is a proven method for the degradation of organophosphate compounds into less toxic byproducts. This procedure must be carried out in a chemical fume hood by trained personnel.

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To chemically degrade this compound into less hazardous compounds.

Materials:

  • This compound waste solution.

  • Sodium hydroxide (NaOH), 1M solution.

  • pH meter or pH indicator strips.

  • Stir plate and magnetic stir bar.

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask).

  • Hydrochloric acid (HCl), 1M solution (for final neutralization).

Procedure:

  • Preparation: Carefully place the this compound waste solution into the reaction vessel within a chemical fume hood.

  • pH Adjustment: While continuously stirring the solution, slowly add the 1M sodium hydroxide solution. The target is to raise the pH of the solution to a range of 10-12 to facilitate effective hydrolysis.[1]

  • Verification of Degradation (Recommended): Before proceeding, it is highly recommended to verify the complete degradation of this compound. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to confirm the absence of the parent compound.

  • Neutralization of the Final Solution: After the recommended reaction time and, if possible, analytical verification, the resulting solution will be highly alkaline. Slowly add 1M hydrochloric acid to neutralize the solution to a pH between 6.0 and 8.0. This step should be performed carefully to avoid a rapid exothermic reaction.

  • Final Disposal: The neutralized solution can now be disposed of in accordance with local wastewater discharge regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of the treated effluent.

Disposal of Contaminated Solids
  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water, if the formulation is water-soluble). The rinsate from this process must be collected and treated as hazardous waste, preferably by the alkaline hydrolysis method described above. After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to institutional guidelines for decontaminated chemical containers.

  • Contaminated Labware and PPE: All disposable items contaminated with this compound, such as gloves, pipette tips, and plasticware, should be placed in a designated hazardous waste container and disposed of through your institution's hazardous waste management program. Non-disposable glassware should be decontaminated by soaking in an alkaline solution (pH 10-12) for at least 24 hours before standard washing procedures.

Data Presentation

ParameterRecommended Value/ProcedureCitation
Target pH for Alkaline Hydrolysis 10 - 12[1]
Hydrolyzing Agent 1M Sodium Hydroxide (NaOH)[1]
Recommended Reaction Time 24 hours at room temperature
Final pH for Discharge 6.0 - 8.0[1]
Container Decontamination Triple-rinse with appropriate solvent

Mandatory Visualization

Echothiopate_Iodide_Disposal_Workflow cluster_collection Waste Collection and Segregation cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal Waste_Generation Generation of this compound Waste (Unused chemical, solutions, contaminated items) Waste_Segregation Segregate into a Labeled, Leak-Proof Hazardous Waste Container Waste_Generation->Waste_Segregation Alkaline_Hydrolysis Perform Alkaline Hydrolysis (Add NaOH to pH 10-12, stir for 24h) Waste_Segregation->Alkaline_Hydrolysis Liquid Waste Solid_Waste_Disposal Dispose of Contaminated Solids (Triple-rinsed containers, PPE) via Hazardous Waste Program Waste_Segregation->Solid_Waste_Disposal Solid Waste Verification Analytical Verification (Optional but Recommended) (e.g., HPLC, GC) Alkaline_Hydrolysis->Verification Neutralize_Solution Neutralize to pH 6-8 (Add HCl) Verification->Neutralize_Solution EHS_Consultation Consult Institutional EHS for Final Disposal Protocol Neutralize_Solution->EHS_Consultation Wastewater_Disposal Dispose of Neutralized Solution as per Local Regulations EHS_Consultation->Wastewater_Disposal EHS_Consultation->Solid_Waste_Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, your laboratory can maintain a safe working environment and ensure compliance with all relevant safety and environmental regulations. Always prioritize safety and consult your institution's EHS department with any questions or for clarification on specific procedures.

References

Essential Safety and Operational Guide for Handling Echothiopate Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Echothiopate iodide, a potent organophosphate cholinesterase inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

This compound is classified as acutely toxic and fatal if swallowed. It is also toxic in contact with skin or if inhaled.[1] Therefore, stringent safety protocols must be followed at all times.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE for various stages of handling.

Task Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Preparing Solutions Tightly fitting safety goggles or a full-face shield.Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended.[2]A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood or glove box.A fully buttoned lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants.[3]
Handling Solutions Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Not generally required if handled in a well-ventilated area. However, a respirator should be available for immediate use in case of a spill.A fully buttoned lab coat.
Cleaning and Decontamination Tightly fitting safety goggles or a full-face shield.Heavy-duty, chemical-resistant gloves.A NIOSH-approved respirator may be necessary depending on the scale of the decontamination.A chemical-resistant apron or gown over a lab coat.
Waste Disposal Safety glasses with side shields.Chemical-resistant gloves.Not generally required if waste is properly contained.A fully buttoned lab coat.

Operational Plans: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with "Danger: Acutely Toxic" and access should be restricted to authorized personnel only.

2. Preparation of Solutions (to be performed in a certified chemical fume hood):

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Lay down absorbent, disposable bench paper to contain any potential spills.

  • Wear all required PPE as specified in the table above.

  • Carefully weigh the required amount of this compound powder. Avoid creating dust.

  • Slowly add the powder to the solvent to avoid splashing.

  • Once the solution is prepared, cap the container securely and label it clearly with the chemical name, concentration, date, and hazard warnings.

3. Handling of Solutions:

  • Always handle solutions of this compound within a well-ventilated area.

  • Use a bottle carrier when transporting containers of the solution.

  • Avoid direct contact with skin and eyes.

  • After handling, remove gloves and wash hands thoroughly with soap and water.[4]

Disposal Plans: Step-by-Step Guidance

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: All sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Waste Container Labeling:

  • All hazardous waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of the waste

    • The associated hazards (e.g., "Acutely Toxic," "Organophosphate")

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure that the waste containers are kept closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory drains or trash.[5] Disposal generally involves removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

Experimental Protocols

Decontamination Protocol for Surfaces and Equipment:

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed. Many organophosphate pesticides can be decomposed by treating them with lye (sodium hydroxide) or lime.[6]

  • Preparation of Decontamination Solution: Prepare a 10% sodium hydroxide (lye) solution by carefully mixing 100 grams of sodium hydroxide pellets in 1 liter of water. Caution: This solution is corrosive and will generate heat upon mixing. Wear appropriate PPE, including safety goggles and chemical-resistant gloves.

  • Initial Cleaning: For visible contamination, first absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Application of Decontaminant: Liberally apply the 10% sodium hydroxide solution to the contaminated surface or equipment.

  • Contact Time: Allow the decontamination solution to remain in contact with the surface for at least one hour.

  • Rinsing: Thoroughly rinse the surface or equipment with water.

  • Final Cleaning: Wash the surface or equipment with soap and water, followed by a final rinse with water.

  • Disposal of Decontamination Waste: All materials used for decontamination (e.g., absorbent material, wipes, cleaning solutions) must be disposed of as hazardous waste.

Mandatory Visualization

Echothiopate_Iodide_Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Spill Cleanup (with appropriate PPE) cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Size and Nature of Spill Isolate->Assess_Size Medical Seek Medical Attention if Exposed Isolate->Medical If exposure occurred Consult_SDS Consult Safety Data Sheet (SDS) Assess_Size->Consult_SDS Absorb Cover with Inert Absorbent Material Consult_SDS->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste for Disposal Decontaminate->Package Report Report the Incident to EHS Package->Report Report->Medical If symptoms develop

Caption: Workflow for responding to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echothiopate iodide
Reactant of Route 2
Reactant of Route 2
Echothiopate iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.